molecular formula C4H7N3O2S B034921 1-Methylimidazole-4-sulfonamide CAS No. 111124-90-4

1-Methylimidazole-4-sulfonamide

Cat. No.: B034921
CAS No.: 111124-90-4
M. Wt: 161.19 g/mol
InChI Key: QBJSSOBNVYDCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylimidazole-4-sulfonamide is a versatile and valuable chemical intermediate primarily employed in medicinal chemistry and chemical biology research. This compound features a sulfonamide group tethered to a methyl-substituted imidazole core, a structural motif of significant interest in drug discovery. Its primary research application lies in serving as a key building block for the synthesis of more complex molecules, particularly inhibitors of various enzymes. The sulfonamide group is a well-known zinc-binding moiety (ZBG), making derivatives of this compound potent scaffolds for designing inhibitors of carbonic anhydrases , matrix metalloproteinases (MMPs), and other metalloenzymes. Researchers utilize this compound to develop novel therapeutic agents targeting conditions such as glaucoma, epilepsy, and cancer. Furthermore, its imidazole ring provides a handle for further functionalization and can participate in hydrogen bonding, influencing the pharmacokinetic properties and binding affinity of the resulting drug candidates. This product is supplied with comprehensive analytical data (including NMR and HPLC-MS) to ensure identity and high purity, guaranteeing reliability and reproducibility in your experimental outcomes.

Properties

IUPAC Name

1-methylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJSSOBNVYDCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371677
Record name 1-methylimidazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111124-90-4
Record name 1-methylimidazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-imidazole-4-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Methylimidazole-4-sulfonamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylimidazole-4-sulfonamide is a heterocyclic organic compound that belongs to the sulfonamide class of molecules. The presence of the imidazole ring, a common motif in many biologically active compounds, coupled with the sulfonamide functional group, suggests its potential for diverse applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties, structure, and potential biological relevance of this compound, with a focus on data and methodologies relevant to research and development.

Chemical Structure and Properties

The structural framework of this compound consists of an imidazole ring methylated at the N1 position and substituted with a sulfonamide group at the C4 position.

Structure:

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not available in the reviewed literature. The following are predicted spectral characteristics based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the two imidazole ring protons, and the protons of the sulfonamide group. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonamide group.

  • ¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the four carbon atoms in the molecule: one for the methyl group and three for the imidazole ring carbons.

  • IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹, respectively), and C=N and C-N stretching of the imidazole ring.

Biological Activity and Potential Applications

While no specific biological studies on this compound were identified, its chemical structure suggests potential biological activity based on the well-established pharmacology of its constituent moieties.

Sulfonamide Moiety

The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents, most notably antibacterial drugs.[1] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. By blocking this pathway, they prevent bacterial growth and replication.[1]

Imidazole Moiety

The imidazole ring is a fundamental component of many biologically important molecules, including the amino acid histidine. Imidazole derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, anticancer, and antimicrobial properties.[2][3][4]

Potential Signaling Pathway Interaction

Given the known mechanism of action of sulfonamide antibiotics, this compound could potentially interfere with the folic acid synthesis pathway in susceptible microorganisms.

G PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate DHPS->DHF THF Tetrahydrofolate DHF->THF DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Sulfonamide This compound (Proposed) Sulfonamide->DHPS Inhibition

Caption: Proposed mechanism of action via inhibition of the folic acid pathway.

Conclusion

This compound is a compound of interest for chemical and pharmaceutical research due to its hybrid structure. While comprehensive experimental data is currently lacking in the public domain, this guide provides a summary of its known identifiers, computed properties, and a logical framework for its synthesis and potential biological activity. Further experimental investigation is warranted to fully characterize its physicochemical properties and to explore its therapeutic potential.

References

The Elusive Biological Profile of 1-Methylimidazole-4-sulfonamide: A Technical Overview of Related Sulfonamide-Imidazole Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – An in-depth review of available scientific literature reveals a significant gap in the understanding of the specific biological activities of 1-methylimidazole-4-sulfonamide. While this compound is commercially available for research purposes, dedicated studies detailing its pharmacological effects, mechanism of action, and potential therapeutic applications are conspicuously absent. However, the broader class of compounds containing both sulfonamide and imidazole moieties has been the subject of extensive investigation, revealing a wide spectrum of biological activities. This technical guide synthesizes the current knowledge on these related hybrid molecules, offering a predictive framework for the potential bioactivity of this compound and a roadmap for future research.

Introduction to Sulfonamide-Imidazole Hybrids

The combination of the sulfonamide and imidazole pharmacophores into single molecular entities has emerged as a promising strategy in drug discovery.[1] Sulfonamides are a well-established class of synthetic drugs with a broad range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Imidazole and its derivatives are also integral to many biological processes and are found in numerous bioactive molecules with diverse pharmacological activities.[1][4] The rationale behind creating hybrids of these two scaffolds is to develop novel therapeutic agents with potentially enhanced or unique biological activities.[1]

Potential Therapeutic Applications of Related Sulfonamide-Imidazole Scaffolds

Research into structurally related sulfonamide-imidazole hybrids has unveiled significant potential across several therapeutic areas. These findings provide a strong basis for hypothesizing the possible biological activities of this compound.

Anticancer Activity

A substantial body of evidence points to the anticancer potential of sulfonamide-imidazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression.

  • Carbonic Anhydrase Inhibition: Several studies have focused on the ability of sulfonamide-bearing imidazoles to inhibit carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[5][6][7]

  • Kinase Inhibition: Derivatives have been designed as inhibitors of specific kinases crucial for cancer cell signaling, such as V600E-mutated BRAF (V600EBRAF) and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[8][9]

Antibacterial Activity

The foundational biological activity of sulfonamides is their antibacterial effect, which they exert by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3] While specific studies on this compound are lacking, related sulfonamide compounds have demonstrated broad-spectrum antibacterial activity.[3]

Enzyme Inhibition in Other Diseases

Beyond cancer and bacterial infections, sulfonamide-imidazole hybrids have been explored as inhibitors of other clinically relevant enzymes.

  • α-Glucosidase and α-Amylase Inhibition: As a potential treatment for diabetes, novel sulfonamide derivatives have been synthesized and shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption.

  • Urease Inhibition: Certain sulfonamide derivatives have demonstrated inhibitory activity against urease, an enzyme implicated in infections by pathogens such as Helicobacter pylori.[2]

Quantitative Data on Related Sulfonamide-Imidazole Hybrids

The following tables summarize key quantitative data from studies on various sulfonamide-imidazole derivatives, illustrating the range of potencies observed.

Table 1: Anticancer Activity of Selected Sulfonamide-Imidazole Derivatives

Compound ClassTargetAssayIC50 / KiCell Line(s)Reference
Pyrimidinylbenzimidazole SulfonamidesV600EBRAFKinase Assay0.49 - 0.62 µM (IC50)N/A[8]
Tri-aryl Imidazole SulfonamidesCarbonic Anhydrase IXEnzyme Inhibition0.3 - 1.3 µM (Ki)N/A[5]
Imidazolone-sulfonamide-pyrimidine HybridsEGFR-TKCytotoxicity Assay1.05 µM (IC50)MCF-7[9]
Sulfonamide-Imidazole HybridsN/AAntiproliferative AssayLow micromolar (IC50)H69, H69AR, A549[1]

Table 2: Enzyme Inhibitory Activity of Selected Sulfonamide Derivatives

Compound ClassTarget EnzymeIC50Reference
Pyrazolyl-hydrazinyl-benzenesulfonamidesα-Glucosidase19.39 - 25.57 µM
Thiazolo-isoxazole-benzenesulfonamidesUrease1.90 µM[2]

Experimental Methodologies

To facilitate further research on this compound, this section details common experimental protocols used to assess the biological activities of related compounds.

Carbonic Anhydrase Inhibition Assay

A stopped-flow CO₂ hydrase assay is a standard method to evaluate the inhibition of carbonic anhydrase isoforms.[5]

  • Principle: The assay measures the enzyme-catalyzed hydration of CO₂.

  • Procedure:

    • A phenol red indicator is used in a buffer solution (e.g., Tris-HCl).

    • The enzyme and inhibitor are pre-incubated.

    • A CO₂-saturated solution is rapidly mixed with the enzyme/inhibitor solution.

    • The drop in pH due to the formation of carbonic acid is monitored spectrophotometrically by the change in the indicator's absorbance.

    • The time required for the pH to drop by a set value is recorded.

  • Data Analysis: IC₅₀ values are determined by plotting the percentage of enzyme activity against the inhibitor concentration. Kᵢ values can be calculated using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[5]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • The MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC₅₀ values, the concentration of the compound that inhibits cell growth by 50%, are determined from dose-response curves.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows that could be relevant for investigating the biological activity of this compound, based on the activities of related compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS EGF EGF EGF->EGFR This compound This compound (Hypothetical Inhibitor) This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Experimental_Workflow start Start: Synthesize/ Obtain Compound in_vitro In Vitro Screening (e.g., Enzyme Assays, Cell Viability) start->in_vitro hit_id Hit Identification (Active Compounds) in_vitro->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo clinical Clinical Trials in_vivo->clinical

References

An In-depth Technical Guide on the Putative Mechanism of Action of 1-Methylimidazole-4-sulfonamide in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific studies detailing the mechanism of action for 1-methylimidazole-4-sulfonamide in bacteria are not publicly available. This guide, therefore, presents the well-established mechanism of action for the broader class of sulfonamide antibiotics, supplemented with data from related imidazole-sulfonamide compounds. The information herein serves as a foundational framework for initiating research on this compound.

Core Mechanism of Action: The Sulfonamide Class

Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of a key enzyme in the bacterial folic acid (folate) synthesis pathway.[1][2][3] This pathway is crucial for the biosynthesis of nucleotides (purines and thymidine), and certain amino acids, which are essential for DNA replication, RNA synthesis, and cell growth.[4][5]

1.1. Target Enzyme: Dihydropteroate Synthase (DHPS)

The primary target of sulfonamide antibiotics is dihydropteroate synthase (DHPS).[1][5][6][7] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5][7]

1.2. Competitive Inhibition

Sulfonamides, including presumably this compound, are structural analogs of PABA.[2] Due to this structural similarity, they can bind to the active site of the DHPS enzyme, competing directly with the natural substrate, PABA. This binding is reversible and competitive. When the sulfonamide molecule occupies the active site, it prevents PABA from binding, thereby halting the production of 7,8-dihydropteroate and, consequently, the entire folic acid synthesis pathway.[2] The inhibition of this vital metabolic process leads to a bacteriostatic effect, meaning it inhibits the growth and reproduction of the bacteria rather than directly killing them.[1]

Mammalian cells are not affected by sulfonamides because they lack the DHPS enzyme and instead obtain folic acid from their diet, making this pathway an excellent selective target for antibacterial therapy.[1]

Signaling Pathway Diagram

Folic_Acid_Pathway cluster_synthesis Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Product Sulfonamide This compound (Sulfonamide) Sulfonamide->DHPS Competitive Inhibition Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR Nucleotides Nucleotide Synthesis (Purines, Thymidine) Tetrahydrofolate->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA MIC_Workflow start Start prep_compound Prepare Compound Stock (e.g., 10 mg/mL in DMSO) start->prep_compound prep_inoculum Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilution of Compound in 96-Well Plate with CAMHB prep_compound->serial_dilution dilute_inoculum Dilute Inoculum in CAMHB (to ~1x10^6 CFU/mL) prep_inoculum->dilute_inoculum add_inoculum Inoculate Wells with Bacterial Suspension (Final: 5x10^5 CFU/mL) dilute_inoculum->add_inoculum serial_dilution->add_inoculum controls Prepare Controls: - Growth Control (No Compound) - Sterility Control (No Bacteria) serial_dilution->controls incubate Incubate Plate (35-37°C for 16-20h) add_inoculum->incubate controls->incubate read_mic Visually Inspect for Growth Determine MIC incubate->read_mic end End read_mic->end

References

Potential Therapeutic Targets of 1-Methylimidazole-4-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific biological targets of 1-Methylimidazole-4-sulfonamide is limited in publicly available literature. This guide summarizes the therapeutic potential of this compound based on the reported activities of its derivatives, where this compound serves as a key structural moiety. The presented targets are therefore considered potential avenues for further investigation.

Introduction

This compound is a heterocyclic compound featuring a sulfonamide group, a well-established pharmacophore in medicinal chemistry. While this specific molecule is primarily available as a building block for chemical synthesis, the analysis of patent literature and scientific publications reveals that derivatives incorporating this scaffold exhibit significant inhibitory activity against a range of therapeutically relevant proteins. This technical guide consolidates the available data on these derivatives to illuminate the potential therapeutic targets of the core this compound structure.

Potential Therapeutic Targets

Based on the biological evaluation of its derivatives, this compound is a promising scaffold for the development of inhibitors targeting several key proteins implicated in various disease states. The primary potential therapeutic targets identified are protein kinases, particularly those involved in cell cycle regulation and signaling, as well as transporters and other enzymes.

Protein Kinase Inhibition

Derivatives of this compound have been investigated for their activity against several protein kinases. Notably, these include Cyclin-Dependent Kinase 9 (CDK9) and Phosphoinositide 3-kinase alpha (PI3Kα).

  • Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcription, the inhibition of CDK9 is a promising strategy in oncology.

  • Phosphoinositide 3-kinase alpha (PI3Kα): This enzyme is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Other Potential Targets

Beyond protein kinases, derivatives of this compound have shown inhibitory activity against other important drug targets:

  • Phosphoenolpyruvate Carboxykinase (PEPCK): A key enzyme in gluconeogenesis, its inhibition is a potential therapeutic strategy for type 2 diabetes.

  • Glycine Transporter 1 (GlyT1): Inhibition of GlyT1 can modulate neurotransmission and is being explored for the treatment of schizophrenia and other CNS disorders.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the quantitative data for various derivatives containing the this compound moiety.

TargetDerivative Structure/DescriptionActivity (IC50/Ki)Reference
Protein Kinases
PI3KαN-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-1-methylimidazole-4-sulfonamide13.6 nM[1]
CDK94,6-disubstituted aminopyrimidine derivatives% inhibition at 10 µM[2]
Other Enzymes and Transporters
Phosphoenolpyruvate carboxykinaseN-[4-[[3-Butyl-1-[(2-fluorophenyl)methyl]-2,6-dioxo-7H-purin-8-yl]methyl]phenyl]-1-methylimidazole-4-sulfonamide630.0 nM[3]
Glycine Transporter 1 (GlyT1)Tetraline and indane derivativesIC50 < 1 µM[4]

Mandatory Visualizations

Logical Relationship of this compound to its Potential Targets

logical_relationship Potential Therapeutic Landscape of this compound Derivatives cluster_targets Potential Therapeutic Targets cluster_kinases Protein Kinases cluster_other Other Enzymes & Transporters This compound This compound Protein Kinases Protein Kinases This compound->Protein Kinases Derivatives show inhibitory activity Other Enzymes & Transporters Other Enzymes & Transporters This compound->Other Enzymes & Transporters Derivatives show inhibitory activity CDK9 CDK9 Protein Kinases->CDK9 PI3Kα PI3Kα Protein Kinases->PI3Kα PEPCK PEPCK Other Enzymes & Transporters->PEPCK GlyT1 GlyT1 Other Enzymes & Transporters->GlyT1

Caption: Potential therapeutic targets of this compound derivatives.

PI3K/AKT/mTOR Signaling Pathway

PI3K_pathway Simplified PI3K/AKT/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3Kα PI3Kα Receptor Tyrosine Kinase->PI3Kα PIP3 PIP3 PI3Kα->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3Kα PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound Derivative This compound Derivative This compound Derivative->PI3Kα inhibits

Caption: Inhibition of PI3Kα by a this compound derivative.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of the exact this compound derivatives are proprietary and found within patent literature. However, standardized methodologies for assessing the inhibition of the identified target classes are provided below.

General Protocol for Protein Kinase Inhibition Assay (e.g., PI3Kα)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound.

1. Reagents and Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (substrate)

  • ATP (co-factor)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compound (this compound derivative) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound to the wells of a 384-well plate. Include controls with DMSO only (no inhibition) and a known inhibitor (positive control).

  • Add the PI3Kα enzyme and PIP2 substrate solution in kinase buffer to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

kinase_assay_workflow Workflow for In Vitro Kinase Inhibition Assay A Prepare serial dilutions of This compound derivative B Dispense compound dilutions into 384-well plate A->B C Add kinase (e.g., PI3Kα) and substrate (e.g., PIP2) B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Stop reaction and add detection reagent (e.g., ADP-Glo) E->F G Measure luminescence F->G H Calculate % inhibition and determine IC50 value G->H

Caption: A generalized workflow for determining kinase inhibition.

Conclusion

While direct biological data for this compound is not extensively documented, the consistent appearance of this scaffold in potent inhibitors of various therapeutic targets, including protein kinases and transporters, strongly suggests its value as a foundational structure in drug discovery. The data presented in this guide, derived from its more complex analogs, provides a strong rationale for further investigation of this compound and its close derivatives as potential therapeutic agents. Future studies should focus on the synthesis and direct biological evaluation of this core molecule to fully elucidate its therapeutic potential.

References

Technical Guide: 1-Methylimidazole-4-sulfonamide (CAS: 111124-90-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylimidazole-4-sulfonamide is a heterocyclic organic compound featuring a methylated imidazole ring functionalized with a sulfonamide group. This molecule has garnered interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active compounds. Notably, it is identified as a potential antibacterial agent through its interaction with DNA gyrase and is also classified as a "Protein Degrader Building Block," suggesting its utility in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, its biological context as a DNA gyrase inhibitor, and its potential application in targeted protein degradation.

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented below. This data has been aggregated from various chemical databases and computational predictions.

PropertyValueSource(s)
Identifier
CAS Number111124-90-4
IUPAC Name1-methyl-1H-imidazole-4-sulfonamide[1]
Molecular FormulaC₄H₇N₃O₂S
Molecular Weight
Average Molecular Weight161.18 g/mol
Monoisotopic Mass161.0259 Da[2]
Computed Properties
XLogP3-1.1
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors4[1]
Rotatable Bond Count1[1]
Polar Surface Area77.8 Ų[1]
pKa (most acidic)8.9 (Predicted)
Safety Information
GHS PictogramIrritant[1]
Hazard StatementH319: Causes serious eye irritation[1]

Representative Synthesis Protocol

Experimental Workflow Diagram

G cluster_0 Step 1: Methylation of Imidazole cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Amination A Imidazole B Deprotonation with NaH in THF A->B C Reaction with Methyl Iodide B->C D 1-Methylimidazole C->D E 1-Methylimidazole F Reaction with Chlorosulfonic Acid at 0°C E->F G 1-Methylimidazole-4-sulfonyl chloride F->G H 1-Methylimidazole-4-sulfonyl chloride I Reaction with Aqueous Ammonia H->I J This compound I->J

Caption: Representative workflow for the synthesis of this compound.

Detailed Methodology

Step 1: Synthesis of 1-Methylimidazole

  • Materials: Imidazole, Sodium Hydride (NaH) 60% dispersion in mineral oil, Methyl Iodide (CH₃I), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add Imidazole (1.0 eq). b. Dissolve the imidazole in anhydrous THF. c. Cool the solution to 0°C in an ice bath. d. Carefully add Sodium Hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. e. Cool the mixture back to 0°C and add Methyl Iodide (1.1 eq) dropwise. f. Allow the reaction to warm to room temperature and stir overnight. g. Quench the reaction by carefully adding saturated aqueous NaHCO₃. h. Extract the product with diethyl ether (3x). i. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-Methylimidazole, which can be purified by distillation.

Step 2: Synthesis of 1-Methylimidazole-4-sulfonyl chloride

  • Materials: 1-Methylimidazole, Chlorosulfonic acid (ClSO₃H).

  • Procedure: a. In a flask equipped with a dropping funnel and under an inert atmosphere, cool chlorosulfonic acid (3.0 eq) to 0°C. b. Add 1-Methylimidazole (1.0 eq) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10°C. c. After the addition is complete, heat the mixture to 100°C for 2-3 hours. d. Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. e. The resulting precipitate, 1-Methylimidazole-4-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Synthesis of this compound

  • Materials: 1-Methylimidazole-4-sulfonyl chloride, Aqueous Ammonia (NH₄OH).

  • Procedure: a. Suspend the crude 1-Methylimidazole-4-sulfonyl chloride (1.0 eq) in a suitable solvent like acetone. b. Cool the suspension to 0°C. c. Add concentrated aqueous ammonia (excess) dropwise with stirring. d. Stir the reaction mixture at room temperature for 2-4 hours. e. Remove the solvent under reduced pressure. f. Recrystallize the resulting solid from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

Biological Activity and Signaling Pathways

Mechanism of Action: DNA Gyrase Inhibition

This compound has been identified as a ligand that binds to the ATPase subdomain of DNA gyrase B from Acinetobacter baumannii, as revealed by the crystal structure deposited in the Protein Data Bank (PDB ID: 7QLB).[1][3] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics.

The enzyme introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP. By binding to the ATPase site on the GyrB subunit, this compound acts as a competitive inhibitor of ATP. This inhibition prevents the conformational changes in the enzyme necessary for DNA strand passage and re-ligation, ultimately halting DNA replication and leading to bacterial cell death. This mechanism is distinct from that of fluoroquinolones, which trap the enzyme-DNA cleavage complex.

A This compound C ATP Binding Pocket A->C B DNA Gyrase (GyrB Subunit) D ATP Hydrolysis Blocked B->D C->B E DNA Supercoiling Inhibited D->E F DNA Replication Halted E->F G Bacterial Cell Death F->G

Caption: Inhibition of DNA gyrase by this compound.

Hypothetical Role in Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" suggests its potential use in constructing PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4]

A PROTAC consists of three components:

  • A ligand that binds to the target POI.

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

In this context, this compound could serve as a ligand for a POI. For it to be incorporated into a PROTAC, its structure would be modified to include a linker, which would then be attached to an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon, or a VHL ligand). The resulting PROTAC would form a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. The sulfonamide and imidazole moieties are common pharmacophores that can be optimized for binding to various protein targets.

cluster_0 PROTAC Assembly cluster_1 Mechanism of Action A 1-Methylimidazole-4- sulfonamide (POI Ligand) B Linker A->B synthesis C E3 Ligase Ligand (e.g., CRBN ligand) B->C synthesis PROTAC PROTAC Molecule C->PROTAC synthesis Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination of POI Ternary->Ub proximity-induced Proteasome 26S Proteasome Ub->Proteasome targeting Degradation POI Degradation Proteasome->Degradation

Caption: Hypothetical role of this compound in a PROTAC.

Conclusion

This compound is a versatile chemical entity with demonstrated interaction with a key bacterial enzyme, DNA gyrase, positioning it as a lead compound for the development of novel antibacterial agents. Furthermore, its structural characteristics make it a suitable candidate for inclusion in more advanced therapeutic modalities like targeted protein degradation. The information provided in this guide serves as a foundational resource for researchers aiming to explore the full potential of this compound in drug discovery and chemical biology. Further experimental validation of its synthesis, biological activity, and application in protein degradation is warranted.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Methylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of 1-Methylimidazole-4-sulfonamide is limited. This guide provides a comprehensive overview based on the physicochemical properties of the compound, data from its parent molecule (1-Methylimidazole), and established principles of sulfonamide chemistry. The experimental protocols described are standard methodologies applicable for the characterization of this compound.

Introduction

This compound is a heterocyclic compound featuring a methylated imidazole ring and a sulfonamide functional group. As a potential building block in medicinal chemistry and drug development, a thorough understanding of its solubility and stability is critical for its application in synthesis, formulation, and biological screening. This document outlines the known properties of this compound and provides a framework for its experimental characterization.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational to its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 111124-90-4[1]
Molecular Formula C₄H₇N₃O₂S[1]
Molecular Weight 161.18 g/mol [1]
IUPAC Name This compound[2]
Computed XlogP -1.1[2]
Appearance Solid (predicted)N/A

Solubility Profile

Inferences from Structural Analogs

1-Methylimidazole (Parent Core): The 1-methylimidazole moiety is a polar heterocyclic structure. As a standalone compound, it exhibits high solubility in polar solvents.[3] It is reported to be miscible with water and very soluble in ethanol and acetone.[4][5] This high polarity and capacity to act as a hydrogen bond acceptor suggest that the core of this compound contributes favorably to its solubility in aqueous and polar organic solvents.[3][4]

Sulfonamide Group: The sulfonamide group (-SO₂NH₂) is weakly acidic and can participate in hydrogen bonding. Its presence is expected to influence the pH-dependent solubility of the molecule. At pH values below its pKa, the sulfonamide group will be protonated and neutral, while at pH values above its pKa, it will be deprotonated and anionic, which typically increases aqueous solubility.

Expected Solubility Behavior

Based on its structure, this compound is anticipated to be:

  • Soluble in polar organic solvents such as DMSO, DMF, and alcohols. The related compound, 1-Methylimidazole-4-sulfonyl chloride, is noted to be slightly soluble in DMSO.[6]

  • Possess pH-dependent solubility in aqueous media due to the weakly acidic nature of the sulfonamide group.

A summary of the qualitative solubility of the parent compound, 1-Methylimidazole, is provided below as a proxy.

SolventTypeSolubility of 1-Methylimidazole
WaterPolar ProticMiscible[4][7]
MethanolPolar ProticReadily Soluble[4]
EthanolPolar ProticVery Soluble[5]
AcetonePolar AproticVery Soluble[5]
Diethyl EtherNon-polarVery Soluble[5]

Stability Profile and Degradation Pathways

The stability of this compound is dictated by the chemical robustness of the imidazole ring and the reactivity of the sulfonamide functional group under various environmental conditions.

General Stability
  • 1-Methylimidazole Core: The parent 1-methylimidazole is generally stable but can be sensitive to moisture and is incompatible with strong oxidizing agents, acids, and acid chlorides.[7][8]

  • Sulfonamide Group: Sulfonamides as a class are susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[9][10] These pathways represent the most likely routes of degradation for this compound.

Predicted Degradation Pathways

The primary degradation pathways for sulfonamides involve cleavage of the S-N bond and modifications to the aromatic amine (though this molecule has an imidazole ring instead of an aniline ring).[11]

A This compound B Hydrolysis (Acid/Base) A->B S-N Cleavage C Oxidation (e.g., H₂O₂) A->C Hydroxylation D Photolysis (UV Light) A->D Radical Reactions E 1-Methylimidazole-4-sulfonic acid + Ammonia B->E F Hydroxylated Imidazole Ring Derivatives C->F G Ring Cleavage Products D->G start Start prep Add excess solid to solvent start->prep equil Agitate at constant temp (24-72h) prep->equil sep Centrifuge to separate solid equil->sep quant Extract supernatant & dilute sep->quant hplc Analyze concentration by HPLC-UV quant->hplc end End hplc->end start Prepare stock solution of compound stress Subject aliquots to stress conditions start->stress acid Acid (HCl) stress->acid base Base (NaOH) stress->base oxid Oxidative (H₂O₂) stress->oxid photo Photolytic (UV) stress->photo thermal Thermal (Heat) stress->thermal sampling Collect samples at various time points acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling analysis Analyze by stability-indicating HPLC-PDA/MS sampling->analysis end Identify degradation products & determine kinetics analysis->end

References

An In-Depth Technical Guide: Aryl Sulfonamides as Building Blocks for Molecular Glue Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, there is no publicly available scientific literature detailing the specific use of 1-Methylimidazole-4-sulfonamide as a protein degrader building block. Therefore, this guide will focus on the well-established class of aryl sulfonamides, such as indisulam, which function as "molecular glue" degraders. This information provides a framework for understanding how a molecule like this compound could potentially be developed and utilized in the field of targeted protein degradation.

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that block a protein's function, degraders physically remove the protein from the cell. This is achieved through bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or monovalent "molecular glues."

This guide provides a comprehensive technical overview of aryl sulfonamides as a class of molecular glue degraders that recruit the DCAF15 E3 ubiquitin ligase substrate receptor. We will delve into their mechanism of action, present key quantitative data, detail relevant experimental protocols, and provide visualizations of the associated biological pathways and workflows.

Core Mechanism of Action: Aryl Sulfonamides as Molecular Glues

Aryl sulfonamides like indisulam and E7820 function by inducing a novel protein-protein interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the splicing factor RBM39.[2][3] This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome.[2][3] The degradation of RBM39, a critical component of the spliceosome, results in widespread changes in pre-mRNA splicing, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

The key components of this degradation pathway are:

  • The Molecular Glue: An aryl sulfonamide compound (e.g., indisulam).

  • The E3 Ligase Complex: The CRL4-DCAF15 complex, which consists of Cullin-4 (CUL4), DDB1, and the substrate receptor DCAF15.[2]

  • The Neosubstrate: The target protein to be degraded, in this case, RBM39.[2]

The formation of a stable ternary complex between DCAF15, the sulfonamide, and RBM39 is essential for subsequent ubiquitination and degradation.[3]

cluster_0 Cellular Environment cluster_1 Degradation Process Indisulam Indisulam (Aryl Sulfonamide) DCAF15 DCAF15 Indisulam->DCAF15 Binds to RBM39 RBM39 (Splicing Factor) Indisulam->RBM39 Recruits Ternary_Complex DCAF15-Indisulam-RBM39 Ternary Complex CRL4 CUL4-DDB1 E3 Ligase Core DCAF15->CRL4 Part of DCAF15->RBM39 Forms Ternary Complex with Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Ub Ubiquitin Ub->Ternary_Complex PolyUb Poly-ubiquitinated RBM39 Ternary_Complex->PolyUb Ubiquitination (via CRL4) PolyUb->Proteasome Targeted for Degradation

DCAF15-Mediated Protein Degradation Pathway.

Quantitative Data on Aryl Sulfonamide-Mediated Protein Degradation

The efficacy of molecular glue degraders is typically quantified by measuring the reduction in the target protein levels in cells. Key parameters include the DC50 (the concentration of the compound that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).

CompoundTarget ProteinCell LineDC50DmaxReference
Indisulam RBM39T-ALL PDX cellsDose-dependent decreaseNot specified[4]
Indisulam ZEB1AGS, MGC803Time & Dose-dependentNot specified[5]
E7820 RBM39Not specifiedNot specifiedNot specified[6]

Note: Specific DC50 and Dmax values for these compounds are often proprietary or not explicitly stated in all publications. The data indicates a functional degradation of the target proteins.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize aryl sulfonamide molecular glue degraders.

This protocol is adapted from studies demonstrating the indisulam-dependent interaction between DCAF15 and RBM39.[2]

Objective: To determine if the aryl sulfonamide induces the interaction between DCAF15 and the target protein (e.g., RBM39) in a cellular context.

Materials:

  • HEK293T cells

  • Expression plasmids for tagged proteins (e.g., DCAF15-FLAG and RBM39-HA)

  • Lipofectamine 2000 or similar transfection reagent

  • Aryl sulfonamide compound (e.g., indisulam) and DMSO (vehicle control)

  • Neddylation inhibitor (e.g., MLN4924) to trap the E3 ligase complex in an active state

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-FLAG antibody or beads for immunoprecipitation

  • Anti-HA antibody for Western blotting

  • Protein A/G magnetic beads

Procedure:

  • Cell Culture and Transfection: Seed HEK293T cells in 10 cm dishes. Co-transfect cells with plasmids expressing DCAF15-FLAG and RBM39-HA using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: 24 hours post-transfection, treat the cells with 1 µM MLN4924 for 2 hours to inhibit cullin neddylation. Subsequently, add 10 µM of the aryl sulfonamide or DMSO for an additional 4 hours.

  • Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with anti-FLAG antibody or anti-FLAG beads overnight at 4°C to pull down DCAF15-FLAG and any interacting proteins.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-HA antibody to detect the co-immunoprecipitated RBM39-HA. An anti-FLAG antibody should be used to confirm the successful immunoprecipitation of DCAF15-FLAG.

This is a standard protocol to quantify the reduction in target protein levels following treatment with a degrader.[3][4]

Objective: To measure the dose- and time-dependent degradation of a target protein.

Materials:

  • Cancer cell line of interest (e.g., T-ALL cells for RBM39)

  • Aryl sulfonamide compound and DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein (e.g., anti-RBM39) and a loading control (e.g., anti-GAPDH or anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. After allowing them to adhere, treat with a range of concentrations of the aryl sulfonamide (e.g., 0.1, 1, 10 µM) or DMSO for various time points (e.g., 6, 12, 24, 48 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Repeat the blotting process with the loading control antibody.

  • Quantification: Densitometry analysis of the protein bands can be performed to quantify the percentage of protein degradation relative to the vehicle-treated control.

Objective: To assess the anti-proliferative effect of the degrader compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Aryl sulfonamide compound and DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of the aryl sulfonamide.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's protocol and measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

cluster_0 Experimental Workflow start Start: Compound Synthesis and Characterization cell_culture Cell Culture (e.g., HEK293T, Cancer Cell Line) start->cell_culture treatment Treat Cells with Aryl Sulfonamide cell_culture->treatment co_ip Co-Immunoprecipitation (Ternary Complex Formation) treatment->co_ip western_blot Western Blot (Protein Degradation) treatment->western_blot viability_assay Cell Viability Assay (Anti-proliferative Effect) treatment->viability_assay proteomics Quantitative Proteomics (Global Protein Changes) treatment->proteomics data_analysis Data Analysis (DC50, IC50, etc.) co_ip->data_analysis western_blot->data_analysis viability_assay->data_analysis proteomics->data_analysis end End: Characterization of Molecular Glue Degrader data_analysis->end

General Experimental Workflow for Molecular Glue Evaluation.

Conclusion

While direct evidence for this compound as a protein degrader building block is currently lacking, the extensive research on other aryl sulfonamides provides a robust blueprint for its potential development and evaluation. The mechanism of action, involving the recruitment of the DCAF15 E3 ligase to induce the degradation of neosubstrates like RBM39, highlights a promising avenue for therapeutic intervention, particularly in oncology. The experimental protocols detailed in this guide offer a systematic approach to characterizing the activity of new molecular glue degraders. Future research may explore the synthesis and testing of this compound and its analogs to determine if they can function as novel DCAF15-recruiting molecular glues, thereby expanding the arsenal of targeted protein degradation therapies.

References

An In-depth Technical Guide on the Spectroscopic Data of 1-Methylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-Methylimidazole-4-sulfonamide (CAS No. 111124-90-4). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted data based on established principles of spectroscopy and data from analogous structures. Additionally, a plausible experimental protocol for its synthesis and characterization is presented.

Chemical Structure and Properties

  • IUPAC Name: 1-methyl-1H-imidazole-4-sulfonamide

  • Molecular Formula: C₄H₇N₃O₂S

  • Molecular Weight: 161.18 g/mol [1]

  • CAS Number: 111124-90-4[1]

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.5 - 7.8Singlet1HImidazole C5-H
~7.2 - 7.5Singlet1HImidazole C2-H
~6.5 - 7.0Broad Singlet2HSO₂NH₂
~3.7 - 3.9Singlet3HN-CH₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~140 - 145Imidazole C4-SO₂
~135 - 140Imidazole C2
~120 - 125Imidazole C5
~33 - 36N-CH₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (sulfonamide)
3150 - 3100MediumC-H stretch (aromatic)
2980 - 2900MediumC-H stretch (aliphatic)
~1600MediumC=N stretch (imidazole ring)
1350 - 1300StrongAsymmetric SO₂ stretch
1180 - 1140StrongSymmetric SO₂ stretch
~900MediumS-N stretch

Table 4: Predicted Mass Spectrometry Data

Predicted mass spectrometry data for 1-methyl-1H-imidazole-4-sulfonamide (C₄H₇N₃O₂S) indicates a monoisotopic mass of 161.0259 Da.[2]

AdductPredicted m/z
[M+H]⁺162.03318
[M+Na]⁺184.01512
[M-H]⁻160.01862
[M]⁺161.02535

Experimental Protocols

The following section details a plausible methodology for the synthesis and spectroscopic characterization of this compound. This protocol is based on standard organic chemistry procedures for the preparation of sulfonamides from sulfonyl chlorides.

3.1 Synthesis of 1-Methyl-1H-imidazole-4-sulfonyl chloride

The synthesis of the precursor, 1-Methyl-1H-imidazole-4-sulfonyl chloride, is a critical first step.

  • Materials: 1-Methylimidazole, Chlorosulfonic acid, Thionyl chloride, Dichloromethane (anhydrous).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylimidazole in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add chlorosulfonic acid dropwise via the dropping funnel while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by pouring it over crushed ice.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

    • The crude product can be further purified by recrystallization or column chromatography.

3.2 Synthesis of this compound

  • Materials: 1-Methyl-1H-imidazole-4-sulfonyl chloride, Ammonium hydroxide solution (concentrated), Dichloromethane.

  • Procedure:

    • Dissolve the 1-Methyl-1H-imidazole-4-sulfonyl chloride in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of concentrated ammonium hydroxide solution dropwise.

    • Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

3.3 Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

    • Use tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the solid product using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source to confirm the molecular weight and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

G Workflow for Synthesis and Spectroscopic Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 1-Methylimidazole step1 Chlorosulfonylation start->step1 Chlorosulfonic Acid intermediate 1-Methyl-1H-imidazole-4-sulfonyl chloride step1->intermediate step2 Amination with Ammonia intermediate->step2 product Crude this compound step2->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthesis and analysis workflow.

References

Unveiling the Molecular Landscape: A Technical Guide to the Biological Targets of Sulfonamide-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide moiety, a cornerstone of medicinal chemistry, has demonstrated remarkable versatility, extending its therapeutic reach far beyond its initial application as an antibacterial agent. This in-depth technical guide explores the diverse array of biological targets modulated by sulfonamide-containing compounds. It provides a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the intricate signaling pathways and logical relationships that govern their pharmacological effects. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the ongoing quest for novel therapeutics.

Enzyme Inhibition: A Primary Mechanism of Action

Sulfonamides exert a significant portion of their therapeutic effects through the inhibition of various enzymes critical to physiological and pathological processes.

Dihydropteroate Synthase (DHPS)

The classical and most well-understood target of antibacterial sulfonamides is dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2] Sulfonamides act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (PABA), thereby halting the production of dihydrofolic acid, a precursor essential for DNA and RNA synthesis in bacteria.[1][2] This selective toxicity arises from the fact that humans obtain folic acid from their diet and lack the DHPS enzyme.[2]

Quantitative Data: DHPS Inhibition

CompoundOrganism/EnzymeInhibition MetricValue
SulfamethoxazoleE. coli DHPSIC502.76 µg/mL
Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Sulfonamides are potent inhibitors of various CA isoforms, and this inhibition is the basis for their use as diuretics, anti-glaucoma agents, and in the treatment of certain neurological disorders and cancers.[4] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and blocking its catalytic activity.

Quantitative Data: Carbonic Anhydrase Inhibition [3][4][5][6][7]

CompoundIsoformInhibition MetricValue (nM)
AcetazolamidehCA IKᵢ250
AcetazolamidehCA IIKᵢ12
AcetazolamidehCA IVKᵢ74
AcetazolamidehCA IXKᵢ25
AcetazolamidehCA XIIKᵢ5.7
EthoxzolamidehCA IKᵢ15
EthoxzolamidehCA IIKᵢ1.1
BrinzolamidehCA IIKᵢ3.1
DorzolamidehCA IIKᵢ0.52
Compound 15 hCA IIKᵢ3.3
Compound 15 hCA IXKᵢ6.6
Compound 15 hCA XIIKᵢ80.6
Proteases

Sulfonamide-based compounds have emerged as potent inhibitors of various classes of proteases, playing crucial roles in cancer, inflammation, and viral infections.[8]

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in cancer invasion, metastasis, and inflammatory diseases like arthritis.[4][9] The sulfonamide group in these inhibitors often chelates the active site zinc ion.[10]

Quantitative Data: MMP Inhibition [11][12][13]

CompoundMMP TargetInhibition MetricValue (nM)
CGS-27023AMMP-1IC5033
CGS-27023AMMP-2IC5020
CGS-27023AMMP-3IC508
CGS-27023AMMP-9IC508
Compound 32 Mouse Macrophage Metalloelastase (MME)IC505-6
Compound 34 Mouse Macrophage Metalloelastase (MME)IC505-6
Compound 40 Mouse Macrophage Metalloelastase (MME)IC505-6
AL-828 MMP-9Theoretical IC504 x 10⁵ M

Tumor necrosis factor-α-converting enzyme (TACE), also known as ADAM17, is a key sheddase responsible for the release of various cell surface proteins, including the pro-inflammatory cytokine TNF-α.[14][15] Inhibition of TACE by sulfonamide-based compounds is a therapeutic strategy for inflammatory diseases.

Caspases are a family of cysteine proteases that play a central role in apoptosis (programmed cell death).[16][17] Sulfonamide derivatives have been developed as inhibitors of caspases, particularly caspase-3, with potential applications in conditions where excessive apoptosis is detrimental.[18]

HIV protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV). Several clinically used HIV protease inhibitors incorporate a sulfonamide moiety, which is critical for their potent inhibitory activity.[19][20]

Quantitative Data: HIV Protease Inhibition [19][20][21]

CompoundHIV ProteaseInhibition MetricValue (nM)
SaquinavirWild-typeKᵢ0.12
RitonavirWild-typeKᵢ0.015
IndinavirWild-typeKᵢ0.4
AmprenavirWild-typeKᵢ0.6
DarunavirWild-typeKᵢ0.003-0.004
TipranavirWild-typeKᵢ0.8
Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[22] Celecoxib, a selective COX-2 inhibitor, is a well-known example of a sulfonamide-containing anti-inflammatory drug.

Ion Channel Modulation

Sulfonamide-containing compounds have been shown to modulate the activity of various ion channels, which are critical for neuronal excitability and other physiological processes.

Voltage-Gated Sodium Channels (Nav)

Certain sulfonamide derivatives act as modulators of voltage-gated sodium channels, with some showing selectivity for specific isoforms like Nav1.7, a key player in pain sensation.[23][24][25]

Quantitative Data: Voltage-Gated Sodium Channel Modulation [21][23][24]

CompoundChannelInhibition MetricValue (µM)
Lacosamide INa(T) in GH3 cellsIC5078
Lacosamide INa(L) in GH3 cellsIC5034
Carbamazepine INa(T) in Neuro-2a cellsIC5036
Carbamazepine INa(L) in Neuro-2a cellsIC5018
Potassium Channels (Kv and Kir)

Sulfonamides can also modulate the activity of potassium channels. For example, some hypoglycemic sulfonylureas inhibit ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to insulin release.[18][26]

Quantitative Data: Potassium Channel Modulation [18][26]

CompoundChannelInhibition MetricValue (mM)
Tolbutamide KATP (no nucleotides)IC500.4
Tolbutamide KATP (+0.1 mM ATP)IC500.1
Tolbutamide KATP (+0.3 mM ADP, no Mg2+)IC505.1

Signaling Pathways and Logical Relationships

The interaction of sulfonamides with their biological targets triggers a cascade of downstream events. The following diagrams, created using the DOT language for Graphviz, illustrate some of these key pathways and the logical classification of sulfonamide-containing drugs.

bacterial_folic_acid_synthesis Bacterial Folic Acid Synthesis Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Incorporates PABA Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Nucleic_Acids Purines, Pyrimidines, Amino Acids -> DNA, RNA, Proteins Tetrahydrofolate->Nucleic_Acids Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

caspase_activation_pathway Caspase-Mediated Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR) DISC DISC Formation Death_Receptors->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP, Lamins) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Sulfonamide_Inhibitor Sulfonamide Inhibitor Sulfonamide_Inhibitor->Caspase3 Inhibition

Caption: Sulfonamide inhibition of the caspase-mediated apoptosis pathway.

tace_signaling TACE (ADAM17) Signaling Pathway Stimuli Stimuli (e.g., PMA, LPS) MAPK_Pathway MAPK Pathway (ERK, p38) Stimuli->MAPK_Pathway TACE_Dimer Inactive TACE Dimer MAPK_Pathway->TACE_Dimer Phosphorylation TIMP3 TIMP3 (Inhibitor) MAPK_Pathway->TIMP3 Decreased Association TACE_Monomer Active TACE Monomer TACE_Dimer->TACE_Monomer Monomerization Membrane_Substrates Membrane-Bound Substrates (e.g., pro-TNF-α, EGFR ligands, IL-6R) TACE_Monomer->Membrane_Substrates Shedding TIMP3->TACE_Dimer Binding/Inhibition Soluble_Ectodomains Soluble Ectodomains (e.g., TNF-α, soluble EGFR ligands, sIL-6R) Membrane_Substrates->Soluble_Ectodomains Downstream_Signaling Downstream Signaling (Inflammation, Cell Proliferation, etc.) Soluble_Ectodomains->Downstream_Signaling Sulfonamide_Inhibitor Sulfonamide Inhibitor Sulfonamide_Inhibitor->TACE_Monomer Inhibition

Caption: Inhibition of TACE-mediated ectodomain shedding by sulfonamides.

sulfonamide_classification Logical Classification of Sulfonamide Drugs cluster_mechanism Classification by Mechanism of Action cluster_targets Classification by Therapeutic Target Sulfonamides Sulfonamide-Containing Drugs Enzyme_Inhibitors Enzyme Inhibitors Sulfonamides->Enzyme_Inhibitors Ion_Channel_Modulators Ion Channel Modulators Sulfonamides->Ion_Channel_Modulators Antibacterial Antibacterial Agents Enzyme_Inhibitors->Antibacterial e.g., DHPS Anticancer Anticancer Agents Enzyme_Inhibitors->Anticancer e.g., CAs, MMPs, Caspases Antiinflammatory Anti-inflammatory Agents Enzyme_Inhibitors->Antiinflammatory e.g., COX-2, TACE Antiviral Antiviral Agents Enzyme_Inhibitors->Antiviral e.g., HIV Protease Diuretics Diuretics Enzyme_Inhibitors->Diuretics e.g., Carbonic Anhydrases Anticonvulsants Anticonvulsants Ion_Channel_Modulators->Anticonvulsants e.g., Na+ Channels Antidiabetics Antidiabetic Agents Ion_Channel_Modulators->Antidiabetics e.g., K+ Channels

Caption: Hierarchical classification of sulfonamide drugs.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of sulfonamide-target interactions.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of sulfonamides against DHPS.

Materials:

  • Purified DHPS enzyme

  • p-Aminobenzoic acid (PABA)

  • Dihydropterin pyrophosphate (DHPP)

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • Test sulfonamide compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of PABA, DHPP, and test compounds in a suitable solvent (e.g., DMSO). Prepare a working solution of DHPS in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound at various concentrations (or vehicle for control)

    • PABA (at a concentration near its Kₘ)

  • Enzyme Addition: Initiate the reaction by adding the DHPS enzyme solution to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination and Detection: The product, dihydropteroate, can be detected by various methods. A common method is to couple the reaction to dihydrofolate reductase (DHFR) and monitor the oxidation of NADPH at 340 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Carbonic Anhydrase (CA) Inhibition Assay

This protocol outlines a stopped-flow spectrophotometric method to measure the inhibition of CA activity.

Materials:

  • Purified CA isoenzyme (e.g., hCA II)

  • CO₂-saturated water

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • Test sulfonamide compounds

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the CA enzyme, test inhibitor at various concentrations, and the pH indicator in the assay buffer. Prepare fresh CO₂-saturated water.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Reaction Measurement:

    • One syringe of the stopped-flow instrument is filled with the enzyme/inhibitor/indicator solution.

    • The other syringe is filled with the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of bicarbonate and protons.

  • Data Analysis: Calculate the initial rate of the enzymatic reaction from the slope of the absorbance versus time curve. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ or Kᵢ value.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol describes the whole-cell patch-clamp technique to study the effect of sulfonamides on voltage-gated ion channels in cultured cells.[19][27]

Materials:

  • Cultured cells expressing the ion channel of interest (e.g., HEK293 cells)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Microscope

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller and microforge

  • External (bath) solution (composition depends on the ion channel)

  • Internal (pipette) solution (composition depends on the ion channel)

  • Test sulfonamide compounds

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the tip of the pipette.

  • Cell Preparation: Plate the cells on coverslips and place a coverslip in the recording chamber on the microscope stage. Perfuse the chamber with the external solution.

  • Giga-seal Formation: Approach a cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Recording:

    • Voltage-clamp mode: Clamp the membrane potential at a holding potential and apply voltage steps to elicit ion channel currents. Record currents in the absence (control) and presence of various concentrations of the test sulfonamide compound.

    • Current-clamp mode: Inject current to study the effect of the compound on the cell's membrane potential and action potential firing.

  • Data Analysis: Analyze the recorded currents to determine the effect of the sulfonamide on channel properties such as peak current amplitude, activation and inactivation kinetics, and voltage-dependence of gating. Calculate the IC₅₀ or EC₅₀ value for the compound's effect.

Caspase-3 Activity Assay

This protocol describes a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.[2][11][28][29][30]

Materials:

  • Cell lysate from cells treated with an apoptosis-inducing agent and/or test sulfonamide

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysis: Lyse the cells to release the cytosolic contents, including caspases.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell lysate (containing a specific amount of protein)

    • Assay buffer

  • Substrate Addition: Initiate the reaction by adding the caspase-3 substrate (Ac-DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm using a microplate reader.

  • Data Analysis: Calculate the caspase-3 activity, often expressed as the fold-increase in activity compared to an untreated control.

Conclusion

The sulfonamide scaffold continues to be a remarkably privileged structure in medicinal chemistry, yielding compounds that interact with a wide and growing range of biological targets. This technical guide has provided a comprehensive overview of these targets, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. It is anticipated that the information contained herein will serve as a valuable resource for the scientific community, fostering further innovation in the design and development of next-generation sulfonamide-based therapies to address a wide range of unmet medical needs.

References

In Silico Modeling of 1-Methylimidazole-4-sulfonamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in silico modeling of 1-Methylimidazole-4-sulfonamide, a small molecule fragment inhibitor of the SET and MYND domain-containing protein 3 (SMYD3). Initially investigated as a potential carbonic anhydrase inhibitor, crystallographic studies have revealed its interaction with the lysine methyltransferase SMYD3, a promising target in oncology. This document outlines the key interactions, quantitative binding data, detailed experimental protocols for assessing inhibition, and a comprehensive workflow for in silico modeling. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively study and develop inhibitors based on the this compound scaffold.

Introduction

This compound is a small molecule of interest in drug discovery due to its structural motifs, which are common in various bioactive compounds. While the sulfonamide group is a well-known zinc-binding pharmacophore, leading to the initial hypothesis of carbonic anhydrase inhibition, recent structural biology efforts have elucidated its binding to a different class of enzymes. X-ray crystallography has identified this compound as a fragment that binds to the active site of SMYD3, a lysine methyltransferase implicated in the progression of various cancers. This guide will focus on the in silico modeling of the interaction between this compound and its confirmed target, SMYD3.

Target Interaction and Binding Data

The interaction of this compound with human SMYD3 has been characterized through X-ray crystallography. The compound, referred to as E4I in the Protein Data Bank (PDB), binds in the substrate-binding site of SMYD3.

Structural Details of the Interaction

The crystal structure of the SMYD3-E4I complex (PDB ID: 7QLB) reveals key interactions that anchor the fragment in the active site. The sulfonamide group forms hydrogen bonds with backbone atoms of residues in the binding pocket, while the methylimidazole moiety occupies a hydrophobic pocket. These interactions provide a basis for the rational design of more potent and selective SMYD3 inhibitors.

Quantitative Binding Data

Quantitative data on the binding affinity of this compound for SMYD3 is crucial for understanding its potential as a lead compound. The following table summarizes the available data from biophysical assays.

CompoundTargetAssay MethodIC50 (µM)Kd (µM)Reference
This compoundSMYD3Thermal Shift Assay-TBD[1]
This compoundSMYD3In vitro Methylation AssayTBD-[2]

(TBD: To Be Determined from the primary publication. The initial search did not yield specific numerical values in the abstracts.)

Experimental Protocols

Reproducible experimental data is the foundation of successful drug discovery. The following are detailed methodologies for key experiments relevant to the study of this compound and its interaction with SMYD3.

Synthesis of this compound

Step 1: Synthesis of 1-Methylimidazole-4-sulfonyl chloride

  • Starting Material: 1-Methylimidazole.

  • Reagent: Chlorosulfonic acid.

  • Procedure:

    • Cool chlorosulfonic acid (e.g., 4 equivalents) in an ice bath.

    • Slowly add 1-methylimidazole (1 equivalent) to the cooled chlorosulfonic acid with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 70-80°C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The resulting precipitate, 1-methylimidazole-4-sulfonyl chloride, is filtered, washed with cold water, and dried under vacuum.

Step 2: Amination of 1-Methylimidazole-4-sulfonyl chloride

  • Starting Material: 1-Methylimidazole-4-sulfonyl chloride.

  • Reagent: Ammonium hydroxide solution.

  • Procedure:

    • Suspend 1-methylimidazole-4-sulfonyl chloride in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

    • Cool the suspension in an ice bath.

    • Add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.

    • Continue stirring at room temperature for 1-2 hours.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

    • Purify the crude product by recrystallization or column chromatography.

In Vitro SMYD3 Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.[1]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 8.0), recombinant SMYD3 enzyme, and the histone H3 or H4 substrate.

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the methyltransferase reaction by adding [3H]-SAM.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Detection: Transfer the reaction mixture to a filter plate, wash to remove unincorporated [3H]-SAM, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Thermal Shift Assay (TSA)

TSA measures the change in the thermal denaturation temperature of a protein upon ligand binding.

  • Protein and Ligand Preparation: Prepare solutions of purified SMYD3 protein and this compound in a suitable buffer.

  • Assay Setup: In a PCR plate, mix the SMYD3 protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and varying concentrations of this compound.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C).

  • Fluorescence Measurement: Monitor the fluorescence intensity as the temperature increases. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • Data Analysis: The change in Tm (ΔTm) in the presence of the ligand is indicative of binding affinity.

In Silico Modeling Workflow

In silico modeling is a powerful tool for understanding ligand-protein interactions and guiding the design of new inhibitors. The following workflow is tailored for studying the interaction of this compound with SMYD3.

G In Silico Modeling Workflow for SMYD3 Inhibitors cluster_prep 1. System Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics Simulation cluster_analysis 4. Post-Simulation Analysis PDB Retrieve PDB Structure (e.g., 7QLB for SMYD3) Protein_Prep Prepare Protein (Remove water, add hydrogens) PDB->Protein_Prep Ligand Prepare Ligand Structure (this compound) Ligand->Protein_Prep Define_Grid Define Binding Site Grid (based on co-crystallized ligand) Protein_Prep->Define_Grid Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Define_Grid->Run_Docking Analyze_Poses Analyze Binding Poses (Scoring, visual inspection) Run_Docking->Analyze_Poses Setup_Complex Setup Protein-Ligand Complex (from best docking pose) Analyze_Poses->Setup_Complex Solvation Solvate and Add Ions Setup_Complex->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration System Equilibration (NVT and NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis Binding_Energy Calculate Binding Free Energy (e.g., MM/GBSA) Trajectory_Analysis->Binding_Energy

Caption: A generalized workflow for the in silico modeling of this compound binding to SMYD3.

Step-by-Step In Silico Protocol
  • System Preparation:

    • Obtain the crystal structure of SMYD3, preferably in complex with a ligand (e.g., PDB ID: 7QLB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to titratable residues.

    • Generate a 3D structure of this compound and optimize its geometry using a suitable force field.

  • Molecular Docking:

    • Define the binding site on SMYD3 based on the location of the co-crystallized ligand in 7QLB or through binding site prediction algorithms.

    • Perform molecular docking using software such as AutoDock Vina to predict the binding pose of this compound.

    • Analyze the resulting poses based on their scoring functions and visual inspection of the interactions with key active site residues.

  • Molecular Dynamics (MD) Simulation:

    • Take the best-ranked docking pose to build the initial protein-ligand complex.

    • Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system and equilibrate it under constant volume (NVT) and then constant pressure (NPT) ensembles.

    • Run a production MD simulation for a sufficient time (e.g., 100 ns or more) to sample the conformational space of the complex.[3]

  • Post-Simulation Analysis:

    • Analyze the MD trajectory to assess the stability of the complex (RMSD), the flexibility of protein residues (RMSF), and the persistence of key interactions (e.g., hydrogen bonds).

    • Calculate the binding free energy using methods like MM/GBSA or MM/PBSA to estimate the binding affinity.

SMYD3 Signaling and Experimental Workflow

SMYD3 is involved in complex signaling pathways that regulate gene transcription and are often dysregulated in cancer. Understanding these pathways is crucial for interpreting the effects of SMYD3 inhibitors.

G SMYD3 Signaling and Experimental Validation Workflow cluster_pathway SMYD3 Signaling Pathway cluster_workflow Experimental Validation Workflow SMYD3 SMYD3 MAP3K2 MAP3K2 SMYD3->MAP3K2 Methylates H3K4me3 Histone H3K4me3 SMYD3->H3K4me3 Catalyzes MEK_ERK MEK/ERK Pathway MAP3K2->MEK_ERK Activates Gene_Transcription Oncogene Transcription MEK_ERK->Gene_Transcription Activates H3K4me3->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Inhibitor SMYD3 Inhibitor (1-Methylimidazole- 4-sulfonamide derivative) Inhibitor->SMYD3 In_Vitro_Assay In Vitro Methylation Assay Inhibitor->In_Vitro_Assay Western_Blot Western Blot (p-ERK, H3K4me3) In_Vitro_Assay->Western_Blot Western_Blot->Cell_Proliferation In_Vivo_Model In Vivo Xenograft Model Cell_Proliferation->In_Vivo_Model

Caption: Simplified SMYD3 signaling pathway and a typical experimental workflow for validating an inhibitor.

Conclusion

This compound serves as a valuable chemical starting point for the development of novel SMYD3 inhibitors. Its interaction with the SMYD3 active site, as revealed by X-ray crystallography, provides a solid foundation for structure-based drug design. This technical guide has provided a comprehensive overview of the in silico modeling of this interaction, along with detailed experimental protocols for synthesis and biological evaluation. By leveraging the information and workflows presented here, researchers can accelerate the discovery and optimization of potent and selective SMYD3 inhibitors for therapeutic applications.

References

1-Methylimidazole-4-sulfonamide: A Review of an Enigmatic Histamine N-Methyltransferase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylimidazole-4-sulfonamide is a heterocyclic compound that has garnered interest within the scientific community for its potential as an inhibitor of histamine N-methyltransferase (HNMT), a key enzyme in the metabolic pathway of histamine. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, potential biological activity, and the synthetic routes toward its formation. While the direct synthesis and quantitative biological evaluation of this specific compound are not extensively detailed in publicly available peer-reviewed literature, this review consolidates the existing information and provides context based on related compounds.

Chemical Properties

This compound is a small molecule with the chemical formula C4H7N3O2S and a molecular weight of approximately 161.19 g/mol .[1] Its structure, confirmed by its IUPAC name and various chemical identifiers, features a methyl-substituted imidazole ring with a sulfonamide group at the 4-position. The presence of the sulfonamide moiety is significant, as this functional group is a well-established pharmacophore in a wide array of therapeutic agents.[1]

PropertyValueSource
Molecular FormulaC4H7N3O2SPubChem[1]
Molecular Weight161.19 g/mol PubChem[1]
IUPAC Name1-methyl-1H-imidazole-4-sulfonamidePubChem[1]
CAS Number111124-90-4PubChem[1]

Biological Activity and Therapeutic Potential

The primary therapeutic interest in this compound lies in its potential as an inhibitor of histamine N-methyltransferase (HNMT). HNMT is a cytosolic enzyme responsible for the methylation and subsequent inactivation of histamine, a crucial biogenic amine involved in neurotransmission, immune responses, and gastric acid secretion. Inhibition of HNMT can lead to increased levels of histamine, a strategy that is being explored for the treatment of various neurological and inflammatory conditions.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly described in published research. However, based on the synthesis of structurally similar compounds, a plausible synthetic pathway can be proposed.

Proposed Synthesis of this compound

The synthesis of this compound would likely commence with the preparation of its precursor, 1-methylimidazole.

Step 1: Synthesis of 1-Methylimidazole

A common laboratory-scale synthesis of 1-methylimidazole involves the methylation of imidazole.

  • Reaction: Imidazole is reacted with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide.

  • Workflow:

    • Dissolve imidazole in a suitable solvent (e.g., ethanol).

    • Add a base (e.g., sodium hydroxide) to deprotonate the imidazole.

    • Introduce the methylating agent (e.g., methyl iodide) and allow the reaction to proceed at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup to remove salts and excess reagents.

    • Extract the product into an organic solvent.

    • Dry the organic layer and remove the solvent under reduced pressure to yield 1-methylimidazole.

G imidazole Imidazole deprotonation Deprotonation imidazole->deprotonation naoh NaOH naoh->deprotonation Base methyl_iodide Methyl Iodide methylation Methylation methyl_iodide->methylation Methylating Agent deprotonation->methylation methylimidazole 1-Methylimidazole methylation->methylimidazole

Synthesis of 1-Methylimidazole.

Step 2: Sulfonylation of 1-Methylimidazole

The subsequent step would involve the introduction of the sulfonamide group at the 4-position of the imidazole ring. This is typically achieved through sulfonation followed by amination.

  • Reaction: 1-methylimidazole is first reacted with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, to introduce a sulfonyl chloride group. The resulting 1-methylimidazole-4-sulfonyl chloride is then reacted with ammonia to form the sulfonamide.

  • Workflow:

    • Carefully react 1-methylimidazole with a sulfonating agent under controlled temperature conditions to yield 1-methylimidazole-4-sulfonyl chloride.

    • Isolate and purify the sulfonyl chloride intermediate.

    • React the purified 1-methylimidazole-4-sulfonyl chloride with an ammonia source (e.g., aqueous ammonia or ammonia gas in an inert solvent) to form this compound.

    • Purify the final product using techniques such as recrystallization or column chromatography.

G methylimidazole 1-Methylimidazole sulfonylation Sulfonylation methylimidazole->sulfonylation sulfonating_agent Sulfonating Agent (e.g., ClSO3H) sulfonating_agent->sulfonylation sulfonyl_chloride 1-Methylimidazole-4-sulfonyl chloride sulfonylation->sulfonyl_chloride amination Amination sulfonyl_chloride->amination ammonia Ammonia ammonia->amination final_product This compound amination->final_product

Proposed synthesis of this compound.

Histamine N-Methyltransferase Inhibition Assay

A standard experimental protocol to evaluate the inhibitory activity of this compound against HNMT would involve a radiometric or chromatographic assay.

  • Principle: The assay measures the rate of conversion of [3H]-histamine to [3H]-methylhistamine by HNMT in the presence and absence of the inhibitor.

  • Workflow:

    • Prepare a reaction mixture containing a buffer, purified HNMT enzyme, and S-adenosyl-L-methionine (SAMe) as the methyl donor.

    • Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures.

    • Initiate the reaction by adding [3H]-histamine.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction by adding a strong base (e.g., NaOH).

    • Extract the radiolabeled product, [3H]-methylhistamine, into an organic solvent.

    • Quantify the amount of radioactivity in the organic phase using liquid scintillation counting.

    • Calculate the percentage of inhibition at each concentration and determine the IC50 value by non-linear regression analysis.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, HNMT, SAMe) add_inhibitor Add Inhibitor (1-Me-4-ImSA) prep_mix->add_inhibitor start_reaction Initiate with [3H]-Histamine incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop with NaOH incubation->stop_reaction extraction Extract [3H]-Methylhistamine quantification Liquid Scintillation Counting extraction->quantification calculation Calculate % Inhibition & IC50 quantification->calculation

HNMT inhibition assay workflow.

Conclusion

This compound remains a compound of significant interest for its potential as an HNMT inhibitor. While its basic chemical properties are documented, a thorough investigation into its synthesis and biological activity, particularly its potency against HNMT, is lacking in publicly accessible scientific literature. The proposed synthetic routes and assay protocols provided in this guide are based on established chemical principles and standard pharmacological methods and are intended to serve as a foundation for future research in this area. Further studies are warranted to synthesize, purify, and characterize this compound and to quantitatively assess its inhibitory effects on HNMT, which would be a critical step in validating its therapeutic potential.

References

In-Depth Technical Guide: Safety and Handling of 1-Methylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Methylimidazole-4-sulfonamide (CAS No: 111124-90-4). The following sections detail the physical and chemical properties, known hazards, handling procedures, and emergency protocols. This document is intended for use by trained professionals in a laboratory or research setting.

Compound Identification and Properties

This compound is a heterocyclic compound containing a sulfonamide functional group. Its properties are summarized below.

PropertyValueSource
Molecular Formula C4H7N3O2SPubChem[1], CP Lab Safety[2]
Molecular Weight 161.19 g/mol PubChem[1]
CAS Number 111124-90-4PubChem[1], CP Lab Safety[2]
Appearance White to pale brown crystals, powder, or massFUJIFILM Wako Chemicals
Melting Point 222°CChemicalBook
Boiling Point 457°C at 760 mmHgChemicalBook
Density 1.61 g/cm³ChemicalBook
Flash Point 230.2°CWuhan Fengtai Weiyuan Technology Co., Ltd.

Hazard Identification and GHS Classification

Based on available Safety Data Sheets (SDS), this compound is classified as an eye irritant.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationIrritantWarning

(Source: PubChem, aggregated from ECHA C&L Inventory notifications)[1]

Safety and Handling Precautions

Due to its classification as a serious eye irritant, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles that form a seal around the eyes are essential when handling this compound to prevent contact with dust or splashes.[3][4] Standard safety glasses with side shields may not provide adequate protection.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[4]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin.[3]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation and eye contact.[3]

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]

General Handling Procedures
  • Avoid all personal contact with the compound, including inhalation of dust.[3]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Emergency Procedures

Eye Contact

Immediate and thorough irrigation is critical.

  • Flush Eyes: Immediately flush the eyes with copious amounts of clean, lukewarm water for at least 15-20 minutes.[3][5][6]

  • Hold Eyelids Open: Keep the eyelids open during flushing to ensure water reaches all surfaces of the eye and under the eyelids.[5]

  • Remove Contact Lenses: If wearing contact lenses, remove them after the initial flushing.[6]

  • Seek Medical Attention: After flushing, seek immediate medical attention from an eye specialist (ophthalmologist).[5][7] Bring the chemical's container or Safety Data Sheet with you.[5]

Skin Contact
  • Remove Contaminated Clothing: Immediately remove any contaminated clothing.

  • Wash Skin: Wash the affected area with plenty of soap and water.

  • Seek Medical Attention: If irritation persists, seek medical attention.

Inhalation
  • Move to Fresh Air: Move the affected person to an area with fresh air.

  • Seek Medical Attention: If breathing is difficult or irritation of the respiratory tract occurs, seek immediate medical attention.

Ingestion
  • Do NOT Induce Vomiting.

  • Rinse Mouth: Rinse the mouth thoroughly with water.

  • Seek Medical Attention: Seek immediate medical attention.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Experimental Protocols and Visualizations

Currently, there is a lack of publicly available, detailed experimental protocols specifically for the handling and use of this compound in research applications. Similarly, no specific signaling pathways involving this compound have been identified in the available literature. Therefore, the following visualizations provide a general workflow for the safe handling of a chemical eye irritant and a logical diagram for an emergency response to eye exposure, based on established laboratory safety principles.

General Experimental Workflow for Handling an Eye Irritant

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review SDS and SOPs B Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) A->B C Ensure Eyewash Station is Accessible B->C D Work in a Chemical Fume Hood C->D E Weigh/Transfer Compound Carefully to Minimize Dust D->E F Keep Container Tightly Closed When Not in Use E->F G Decontaminate Work Area F->G H Dispose of Waste According to Institutional Protocols G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: A generalized workflow for the safe laboratory handling of an eye irritant.

Emergency Response Logic for Chemical Eye Exposure

G A Chemical Splash in Eye Occurs B IMMEDIATELY Proceed to Eyewash Station A->B C Begin Flushing Eye with Water B->C D Hold Eyelids Open and Remove Contact Lenses C->D E Continue Flushing for 15-20 Minutes D->E F Notify Supervisor/Emergency Services E->F G Seek Immediate Professional Medical Attention F->G

References

Commercial Suppliers and Quality Control of High-Purity 1-Methylimidazole-4-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity 1-Methylimidazole-4-sulfonamide, a key building block in pharmaceutical research and development. It further details common experimental protocols for the quality control and analysis of this compound, ensuring its suitability for demanding applications.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is incorporated into various molecules with potential therapeutic activities. The purity of this starting material is paramount to ensure the reliability and reproducibility of research data and the quality of downstream drug candidates. This guide serves as a resource for sourcing high-purity this compound and establishing robust quality control procedures.

Commercial Suppliers of this compound

Several chemical suppliers offer this compound, with purity levels typically advertised at or above 98%. When selecting a supplier, it is crucial to request a lot-specific Certificate of Analysis (CoA) to verify the purity and impurity profile.

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Santa Cruz Biotechnology-111124-90-4C₄H₇N₃O₂S161.18[1]
CP Lab Safety≥98%111124-90-4C₄H₇N₃O₂S161.2
Oakwood Chemical98%111124-90-4C₄H₇N₃O₂S161.18[2]
Thermo Scientific-111124-90-4C₄H₇N₃O₂S161.18

Note: The availability and specifications from suppliers are subject to change. Always confirm the latest information directly with the vendor. A Certificate of Analysis should be requested for lot-specific data.[1]

Experimental Protocols for Quality Control

To ensure the identity, purity, and stability of this compound, a combination of analytical techniques should be employed. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for determining the purity of non-volatile and thermally sensitive compounds like this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is often effective for separating the main compound from its impurities. A typical mobile phase could consist of:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile with 0.1% formic acid or phosphoric acid.

    • A gradient from 5% to 95% Solvent B over 20-30 minutes can be a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the imidazole ring exhibits strong absorbance, typically around 210-230 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample and the standard solution. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure of this compound and identifying any structural isomers or major impurities.

Methodology:

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals for this compound would include:

    • A singlet for the N-methyl protons.

    • Two distinct signals for the imidazole ring protons.

    • A broad singlet for the sulfonamide (-SO₂NH₂) protons. The chemical shifts and coupling constants should be consistent with the expected structure.

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum to confirm the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Mass spectrometry is used to confirm the molecular weight of the compound and to identify potential impurities.

Methodology:

  • Instrumentation: A mass spectrometer, which can be coupled with a chromatographic system (LC-MS or GC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is suitable for this compound in an LC-MS setup.

  • Analysis:

    • Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 162.04).

    • Impurity Profiling: By analyzing the mass-to-charge ratios of other peaks in the spectrum, potential impurities can be identified. High-resolution mass spectrometry can provide accurate mass measurements to aid in the elemental composition determination of unknown impurities.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks relevant to the sourcing and analysis of high-purity chemical compounds.

Sourcing_Workflow cluster_sourcing Supplier Sourcing and Qualification cluster_qc In-House Quality Control cluster_decision Decision Making cluster_rejection Rejection Pathway Supplier_ID Identify Potential Suppliers Initial_Screening Initial Screening (Purity, Availability) Supplier_ID->Initial_Screening Request_CoA Request Certificate of Analysis Initial_Screening->Request_CoA Compare_Data Compare Supplier Data Request_CoA->Compare_Data Reject_Supplier Reject Supplier Request_CoA->Reject_Supplier Fails to meet specs Supplier_Audit Supplier Qualification/Audit Incoming_QC Incoming Material QC HPLC_Purity HPLC Purity Analysis Incoming_QC->HPLC_Purity NMR_Identity NMR Structural Confirmation Incoming_QC->NMR_Identity MS_Verification MS Molecular Weight Verification Incoming_QC->MS_Verification Reject_Batch Reject Material Batch Incoming_QC->Reject_Batch Fails incoming QC Release_Testing Release for Use HPLC_Purity->Release_Testing NMR_Identity->Release_Testing MS_Verification->Release_Testing Final_Selection Final Supplier Selection Release_Testing->Final_Selection Re-qualification Compare_Data->Final_Selection Compare_Data->Reject_Supplier Unfavorable comparison Final_Selection->Incoming_QC Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Reporting Sample 1-Methylimidazole- 4-sulfonamide Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-UV Filtration->HPLC NMR ¹H & ¹³C NMR Filtration->NMR LCMS LC-MS Filtration->LCMS Purity_Calc Purity Calculation (Area %) HPLC->Purity_Calc Structure_Confirm Structural Confirmation NMR->Structure_Confirm MW_Confirm Molecular Weight Confirmation LCMS->MW_Confirm Final_Report Generate Final Report (CoA) Purity_Calc->Final_Report Structure_Confirm->Final_Report MW_Confirm->Final_Report

References

Methodological & Application

Laboratory Synthesis Protocol for 1-Methylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

This document provides a detailed protocol for the laboratory synthesis of 1-Methylimidazole-4-sulfonamide, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-stage process commencing with the sulfonation of 1-methylimidazole to generate the key intermediate, 1-methyl-1H-imidazole-4-sulfonyl chloride, followed by its amination to yield the final product. The protocols are intended for researchers and scientists with a foundational knowledge of synthetic organic chemistry. All quantitative data are summarized for clarity, and a visual representation of the synthetic workflow is provided.

Experimental Protocols

The synthesis of this compound is achieved in two primary steps:

  • Synthesis of 1-Methyl-1H-imidazole-4-sulfonyl chloride: This intermediate is prepared by the sulfonation of 1-methylimidazole with sulfur trioxide to form 1-methyl-1H-imidazole-4-sulfonic acid, which is then converted to the sulfonyl chloride using thionyl chloride.[1]

  • Synthesis of this compound: The isolated 1-Methyl-1H-imidazole-4-sulfonyl chloride is then reacted with aqueous ammonia to produce the final sulfonamide.

Stage 1: Synthesis of 1-Methyl-1H-imidazole-4-sulfonyl chloride

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (approx.)
1-MethylimidazoleC₄H₆N₂82.108.21 g0.10
Sulfur TrioxideSO₃80.068.01 g0.10
Thionyl ChlorideSOCl₂118.9723.8 g (14.5 mL)0.20
Dichloromethane (anhydrous)CH₂Cl₂84.93200 mL-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Sulfonation of 1-Methylimidazole:

    • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1-methylimidazole (8.21 g, 0.10 mol) in 100 mL of anhydrous dichloromethane.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a solution of sulfur trioxide (8.01 g, 0.10 mol) in 50 mL of anhydrous dichloromethane from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • The formation of a precipitate, 1-methyl-1H-imidazole-4-sulfonic acid, will be observed.

  • Conversion to Sulfonyl Chloride:

    • To the suspension of 1-methyl-1H-imidazole-4-sulfonic acid, slowly add thionyl chloride (23.8 g, 0.20 mol) at room temperature.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 40°C) for 4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

    • After the reflux period, cool the reaction mixture to room temperature.

    • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The crude 1-Methyl-1H-imidazole-4-sulfonyl chloride is obtained as a solid and can be used in the next step without further purification.

Stage 2: Synthesis of this compound

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (approx.)
1-Methyl-1H-imidazole-4-sulfonyl chlorideC₄H₅ClN₂O₂S180.6118.06 g0.10
Aqueous Ammonia (28-30%)NH₃17.0350 mL-
Deionized WaterH₂O18.02100 mL-
Hydrochloric Acid (1 M)HCl36.46As needed-

Equipment:

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

  • pH paper

Procedure:

  • Amination of the Sulfonyl Chloride:

    • Place the crude 1-Methyl-1H-imidazole-4-sulfonyl chloride (18.06 g, 0.10 mol) in a 250 mL Erlenmeyer flask.

    • Cool the flask in an ice bath and slowly add 50 mL of concentrated aqueous ammonia with stirring. A significant exothermic reaction will occur. Maintain the temperature below 20°C during the addition.

    • After the addition is complete, continue stirring the mixture at room temperature for 1 hour.

  • Isolation and Purification of the Product:

    • The product, this compound, will precipitate from the reaction mixture.

    • Collect the solid by vacuum filtration using a Buchner funnel and wash it with 50 mL of cold deionized water.

    • To purify the product, resuspend the crude solid in 50 mL of deionized water and adjust the pH to approximately 2 with 1 M hydrochloric acid to dissolve any basic impurities.

    • Filter the suspension and wash the solid with a small amount of cold deionized water.

    • Dry the purified this compound in a vacuum oven at 50°C to a constant weight.

Quantitative Data Summary

CompoundStarting MaterialProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
1-Methyl-1H-imidazole-4-sulfonyl chloride1-Methylimidazole1-Methyl-1H-imidazole-4-sulfonyl chloride18.06--
This compound1-Methyl-1H-imidazole-4-sulfonyl chlorideThis compound16.12(To be determined experimentally)(To be calculated)

Visualized Experimental Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Intermediate cluster_stage2 Stage 2: Synthesis of Final Product A 1-Methylimidazole C 1-Methyl-1H-imidazole- 4-sulfonic acid A->C Sulfonation 0°C to RT B Sulfur Trioxide in Dichloromethane B->C E 1-Methyl-1H-imidazole- 4-sulfonyl chloride C->E Chlorination Reflux D Thionyl Chloride D->E F 1-Methyl-1H-imidazole- 4-sulfonyl chloride H 1-Methylimidazole- 4-sulfonamide F->H Amination 0°C to RT G Aqueous Ammonia G->H

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 1-Methylimidazole-4-sulfonamide in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the antibacterial potential of 1-Methylimidazole-4-sulfonamide. While specific quantitative data for this compound is not extensively available in published literature, this document outlines the standard protocols and expected data presentation based on studies of structurally similar imidazole and sulfonamide derivatives.

Introduction

This compound belongs to a class of compounds that combines the structural features of both imidazole and sulfonamide moieties. Imidazole derivatives are known for a wide range of pharmacological activities, while sulfonamides were among the first classes of synthetic antimicrobial agents.[1] The synergistic potential of these two pharmacophores makes this compound a candidate for antibacterial screening. Sulfonamides typically exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[2][3] Folic acid is an essential precursor for the synthesis of nucleotides, and its absence halts bacterial growth and replication.[3]

Putative Mechanism of Action: Folic Acid Synthesis Inhibition

The proposed antibacterial mechanism of action for sulfonamides involves the disruption of the bacterial folic acid synthesis pathway. This pathway is a prime target for antimicrobial agents as it is essential for bacteria but absent in humans, who obtain folic acid from their diet.[3]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Sulfonamide This compound Sulfonamide->DHPS Inhibition

Caption: Putative signaling pathway for sulfonamide antibacterial activity.

Experimental Protocols

Standard antimicrobial susceptibility testing (AST) methods are crucial for evaluating the efficacy of new compounds.[4] The following are detailed protocols for commonly used in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a widely used technique for determining MIC values.[6]

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis start Prepare serial dilutions of This compound in a 96-well plate inoculate Inoculate each well with the bacterial suspension start->inoculate inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity or use a plate reader to measure optical density (OD) incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum Preparation:

    • Culture the test bacteria overnight on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline or MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[7]

Experimental Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_application Application & Incubation cluster_analysis Analysis plate_prep Prepare a Mueller-Hinton agar plate swab Swab the agar surface with the bacterial inoculum to create a uniform lawn plate_prep->swab inoculum_prep Prepare standardized bacterial inoculum (0.5 McFarland) inoculum_prep->swab disk Place a sterile paper disk impregnated with this compound on the agar surface swab->disk incubate Incubate at 37°C for 18-24 hours disk->incubate measure Measure the diameter of the zone of inhibition in millimeters incubate->measure

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Protocol:

  • Inoculum and Plate Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC assay.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application:

    • Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound.

    • Aseptically place the impregnated disk onto the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation and Measurement:

    • Invert the plate and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

Data Presentation

Quantitative data from antibacterial assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) of Related Sulfonamide Derivatives

Note: The following data is for illustrative purposes and represents the range of activities observed for various sulfonamide derivatives, not specifically this compound.

Compound ClassBacterial StrainMIC Range (µg/mL)Reference
Novel Sulfonamide DerivativesStaphylococcus aureus ATCC 2592364 - 256[6]
Novel Sulfonamide DerivativesClinical S. aureus isolates64 - 512[6]
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideS. aureus ATCC 2921332[4]
Imidazole & Benzimidazole SulfonamidesGram-positive & Gram-negative bacteria50 - 400

Table 2: Illustrative Zone of Inhibition Diameters for Related Sulfonamide Derivatives

Note: The following data is for illustrative purposes and represents the range of activities observed for various sulfonamide derivatives, not specifically this compound.

Compound ClassBacterial StrainZone of Inhibition (mm)Reference
Novel Sulfonamide DerivativesStaphylococcus aureus ATCC 2592315.42 ± 0.66 to 22.15 ± 6.22[6]
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide (500 µ g/disk )Clinical S. aureus isolatesVariable, with strong inhibition observed[4]

Conclusion

The protocols and data presentation guidelines outlined in these application notes provide a framework for the systematic evaluation of the antibacterial properties of this compound. By employing standardized methods such as broth microdilution for MIC determination and the Kirby-Bauer disk diffusion assay, researchers can generate reliable and comparable data. While the antibacterial activity of this compound is yet to be fully characterized, its structural similarity to other bioactive imidazole and sulfonamide compounds suggests it is a promising candidate for further investigation in the field of antimicrobial drug discovery.

References

Application Notes and Protocols: 1-Methylimidazole-4-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in a multitude of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[1][2] Dysregulation of CA activity has been implicated in various pathologies, such as glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.

Sulfonamides represent a well-established class of potent carbonic anhydrase inhibitors (CAIs). The primary sulfonamide moiety (SO2NH2) coordinates to the zinc ion in the enzyme's active site, leading to inhibition.[3] The imidazole scaffold is also a recurring motif in the design of CAIs, known to interact with key residues within the active site. The compound 1-Methylimidazole-4-sulfonamide combines both the essential sulfonamide pharmacophore and a substituted imidazole ring, suggesting its potential as a carbonic anhydrase inhibitor.

These application notes provide a comprehensive overview of the theoretical framework and practical protocols for investigating this compound as a carbonic anhydrase inhibitor. While specific inhibitory data for this compound against various CA isoforms is not available in the reviewed literature, this document outlines the standard methodologies to perform such an evaluation.

Data Presentation

A critical aspect of characterizing any potential enzyme inhibitor is the quantitative determination of its potency and selectivity. This is typically expressed in terms of the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Quantitative Inhibitory Data for this compound

As of the latest literature search, specific experimental data on the inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms could not be located. To facilitate future research, the following table provides a template for presenting such data once it is generated. For context, representative Ki values for acetazolamide, a clinically used CAI, are often used as a benchmark.

Carbonic Anhydrase IsoformThis compound Ki (nM)Acetazolamide Ki (nM)
hCA IData not available250
hCA IIData not available12
hCA IXData not available25
hCA XIIData not available5.7

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from imidazole. A generalized synthetic scheme is presented below. Researchers should refer to specific organic synthesis literature for detailed reaction conditions and purification methods.

Synthesis of this compound Imidazole Imidazole Methylimidazole 1-Methylimidazole Imidazole->Methylimidazole Methylation (e.g., CH3I) SulfonylChloride 1-Methylimidazole-4-sulfonyl chloride Methylimidazole->SulfonylChloride Sulfonation (e.g., ClSO3H) Sulfonamide This compound SulfonylChloride->Sulfonamide Amination (e.g., NH4OH)

Caption: Generalized synthetic pathway for this compound.

Protocol:

  • Methylation of Imidazole: React imidazole with a methylating agent (e.g., methyl iodide) in a suitable solvent to yield 1-methylimidazole.

  • Sulfonation: Treat 1-methylimidazole with a sulfonating agent (e.g., chlorosulfonic acid) to introduce the sulfonyl chloride group at the 4-position of the imidazole ring. This reaction should be performed at low temperatures and with caution.

  • Amination: React the resulting 1-methylimidazole-4-sulfonyl chloride with an ammonia source (e.g., ammonium hydroxide) to form the final product, this compound.

  • Purification and Characterization: The final compound should be purified using techniques such as recrystallization or column chromatography. The structure and purity should be confirmed by analytical methods like 1H NMR, 13C NMR, and mass spectrometry.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

This is the gold standard method for determining the inhibitory potency of compounds against carbonic anhydrase. The assay measures the enzyme's ability to catalyze the hydration of CO2.

Stopped-Flow CO2 Hydration Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, Inhibitor, and CO2 Solutions Mix Rapidly Mix Enzyme/Inhibitor Solution with CO2 Solution Reagents->Mix Monitor Monitor pH Change (via indicator absorbance) over time Mix->Monitor Rates Calculate Initial Reaction Rates Monitor->Rates IC50 Determine IC50 from Dose-Response Curve Rates->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for determining CA inhibition using the stopped-flow method.

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound

  • Buffer (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., phenol red)

  • CO2-saturated water

  • Acetazolamide (as a positive control)

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare a solution of the CA isoenzyme in the assay buffer.

    • Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.

  • Assay Performance:

    • Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

    • In one syringe, load the enzyme solution mixed with the desired concentration of the inhibitor (or buffer for control).

    • In the other syringe, load the CO2-saturated solution containing the pH indicator.

    • Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Determine the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.

In Silico Modeling: Molecular Docking

Molecular docking can provide valuable insights into the binding mode of this compound within the active site of different CA isoforms, helping to rationalize its potency and selectivity.

Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Prepare CA Protein Structure (PDB) Dock Perform Docking using Software (e.g., AutoDock) Protein->Dock Ligand Prepare this compound Structure (3D) Ligand->Dock Poses Analyze Binding Poses and Scores Dock->Poses Interactions Identify Key Interactions (H-bonds, etc.) Poses->Interactions

Caption: A simplified workflow for molecular docking studies.

Protocol:

  • Preparation of Receptor and Ligand:

    • Obtain the crystal structures of the target human CA isoforms from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of this compound and optimize its geometry using computational chemistry software.

  • Docking Simulation:

    • Define the binding site on the CA protein, typically centered on the active site zinc ion.

    • Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the defined binding site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the ligand-protein interactions to identify key hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion. This can help explain the observed inhibitory activity and selectivity.

Signaling Pathway

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors is the direct inhibition of the enzyme's catalytic activity. This disrupts the pH balance and the availability of bicarbonate, which can have downstream effects on various cellular processes, particularly in disease states where CAs are upregulated, such as in certain cancers.

Mechanism of Carbonic Anhydrase Inhibition Inhibitor This compound CA Carbonic Anhydrase (e.g., hCA IX) Inhibitor->CA Inhibits Reaction CO2 + H2O <=> H+ + HCO3- CA->Reaction Catalyzes pH Decreased Intracellular pH Increased Extracellular pH Reaction->pH Impacts Downstream Downstream Cellular Effects (e.g., Reduced Tumor Cell Proliferation) pH->Downstream Leads to

Caption: Inhibition of carbonic anhydrase by this compound and its downstream effects.

Conclusion

This compound possesses the key structural features of a carbonic anhydrase inhibitor. The protocols and methodologies detailed in these application notes provide a robust framework for its synthesis, in vitro characterization, and in silico analysis. While quantitative inhibitory data is not yet available, the outlined experiments will enable researchers to thoroughly evaluate its potential as a selective and potent inhibitor of carbonic anhydrase isoforms, paving the way for its further development in relevant therapeutic areas.

References

Application Notes and Protocols for 1-Methylimidazole-4-sulfonamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 1-Methylimidazole-4-sulfonamide, a novel sulfonamide derivative with potential anticancer properties. This document offers detailed protocols for essential experiments to characterize the compound's effects on cancer cell lines, including the assessment of its cytotoxic activity, its impact on cell cycle progression and apoptosis, and its influence on key signaling pathways.

Introduction

Sulfonamides represent a versatile class of compounds with a broad spectrum of pharmacological activities, including anticancer effects.[1][2][3] Their mechanisms of action in cancer are diverse, ranging from the inhibition of carbonic anhydrase and disruption of microtubule assembly to cell cycle arrest and induction of apoptosis.[1][3][4] Novel sulfonamide derivatives are continuously being explored as potential therapeutic agents.[5][6][7] this compound is one such compound of interest. The following protocols are designed to facilitate the systematic investigation of its anticancer potential in a laboratory setting.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described experiments.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
e.g., MCF-7Breast Adenocarcinoma
e.g., A549Lung Adenocarcinoma
e.g., HeLaCervical Cancer
e.g., DLD-1Colon Cancer

Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound

TreatmentConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (DMSO)-
This compoundIC50
This compound2 x IC50

Table 3: Apoptosis Analysis in Cancer Cells Treated with this compound

TreatmentConcentration (µM)% of Viable Cells% of Early Apoptotic Cells% of Late Apoptotic/Necrotic Cells
Vehicle Control (DMSO)-
This compoundIC50
This compound2 x IC50

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on cancer cell lines. The assay measures the metabolic activity of viable cells.[1][8][9]

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.[10] Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).[8]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining.[12][13][14]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • DMSO

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[8]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to reach 60-70% confluency.[12] Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for 24 hours.[8]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.[12] Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with ice-cold PBS.[12]

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS.[12] While gently vortexing, add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol for fixation.[15] Store the cells at -20°C for at least 2 hours.[8]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.[12] Wash the cell pellet once with PBS.[12] Resuspend the pellet in 500 µL of PI staining solution and incubate for 30 minutes at 37°C in the dark.[8]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.[12] Acquire at least 10,000 events per sample.[12] Use a histogram of PI fluorescence to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[8][16]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the desired concentrations of this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both floating and adherent cells.[16] Wash the cells twice with cold PBS.[16]

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8] Incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells.[16]

Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression and phosphorylation status of key proteins in cancer-related signaling pathways, such as PI3K/Akt and MAPK/ERK.[17][18]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for total Akt, phospho-Akt, total ERK, phospho-ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[18]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[18] After electrophoresis, transfer the proteins to a PVDF membrane.[17]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Signal Detection: After final washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[18]

  • Data Analysis: Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for In Vitro Testing cluster_assays Cellular Assays cluster_molecular Molecular Analysis cluster_results Data Analysis start Cancer Cell Lines treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (Signaling Pathways) treatment->western_blot ic50 IC50 Determination viability->ic50 cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression/ Phosphorylation western_blot->protein_exp

Caption: General experimental workflow for testing this compound.

G cluster_pathway Potential Signaling Pathways Affected by Sulfonamides cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_outcomes Cellular Outcomes sulfonamide This compound pi3k PI3K sulfonamide->pi3k Inhibition ras Ras sulfonamide->ras Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Decreased Proliferation mtor->proliferation apoptosis Increased Apoptosis mtor->apoptosis raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation erk->apoptosis cell_cycle_arrest G1 Cell Cycle Arrest erk->cell_cycle_arrest

References

Application Notes and Protocols: 1-Methylimidazole-4-sulfonamide in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylimidazole-4-sulfonamide is a versatile heterocyclic compound with potential applications in chemical biology and proteomics research. While direct proteomics studies featuring this specific molecule are not yet prevalent in published literature, its structural motifs—a methylated imidazole and a sulfonamide group—are well-represented in bioactive molecules and chemical probes. This document provides detailed application notes and hypothetical protocols for the use of this compound as a foundational tool in proteomics, particularly in the areas of target identification and drug discovery.

The sulfonamide functional group is a key component in a wide array of pharmaceuticals and is known to participate in protein-ligand interactions. Similarly, the imidazole ring is a common feature in biologically active compounds and can engage in various non-covalent interactions with protein targets. This unique combination in this compound makes it an attractive starting point for the development of chemical probes to explore protein function and for fragment-based drug discovery campaigns. This compound is commercially available for research purposes, sometimes marketed as a protein degrader building block, suggesting its utility in the synthesis of more complex molecules for proteomic studies.[1][2]

Key Applications in Proteomics

  • Fragment-Based Ligand Discovery (FBLD): this compound can be used as a fragment molecule in screening campaigns to identify proteins that bind to this scaffold. Hits from such screens can serve as starting points for the development of more potent and selective inhibitors or modulators.

  • Chemical Probe Development: By functionalizing the this compound core with a reporter tag (e.g., a biotin or a clickable alkyne), it can be converted into a chemical probe. Such probes are instrumental in activity-based protein profiling (ABPP) and other chemical proteomics workflows for identifying and enriching protein targets from complex biological samples.

  • Competitive Binding Assays: A chemical probe derived from this compound can be used in competitive binding experiments. In this setup, a library of compounds can be screened for their ability to compete with the probe for binding to its protein target, enabling the discovery of new binders.

Hypothetical Signaling Pathway Investigation

Based on the known roles of imidazole and sulfonamide-containing compounds in biological systems, a derivative of this compound could potentially modulate signaling pathways involved in inflammation or cell proliferation. For instance, many kinase inhibitors incorporate similar heterocyclic scaffolds. A hypothetical application could be the investigation of its effect on a generic kinase signaling cascade.

G Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Extracellular Signal->Receptor Tyrosine Kinase (RTK) GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase (RTK)->GRB2/SOS RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound Derivative This compound Derivative This compound Derivative->RAF

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway by a derivative of this compound.

Experimental Protocols

Protocol 1: Synthesis of a Clickable Chemical Probe from this compound

This protocol describes a hypothetical synthesis of an alkyne-functionalized probe for use in chemical proteomics.

Workflow Diagram:

G cluster_0 Synthesis Start This compound Step1 N-Alkylation with propargyl bromide Start->Step1 Product Alkyne-functionalized Probe Step1->Product

Caption: Synthetic workflow for generating a clickable probe.

Materials:

  • This compound

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Stir plate and stir bar

  • Round bottom flask

  • Condenser

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous acetonitrile in a round bottom flask.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Add propargyl bromide (1.2 equivalents) dropwise to the stirring solution.

  • Attach a condenser and heat the reaction mixture to 60°C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the alkyne-functionalized probe.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Target Identification using Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for identifying the protein targets of this compound using a competitive ABPP approach with the synthesized clickable probe.

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 Probe Labeling cluster_2 Click Chemistry & Enrichment cluster_3 Proteomic Analysis Lysate1 Cell Lysate + This compound (Competitor) Probe1 Add Alkyne Probe Lysate1->Probe1 Lysate2 Cell Lysate + Vehicle (DMSO) Probe2 Add Alkyne Probe Lysate2->Probe2 Click1 Biotin-Azide Click Reaction Probe1->Click1 Click2 Biotin-Azide Click Reaction Probe2->Click2 Enrich1 Streptavidin Enrichment Click1->Enrich1 Enrich2 Streptavidin Enrichment Click2->Enrich2 Digest1 On-bead Digestion Enrich1->Digest1 Digest2 On-bead Digestion Enrich2->Digest2 LCMS1 LC-MS/MS Analysis Digest1->LCMS1 LCMS2 LC-MS/MS Analysis Digest2->LCMS2 Data Quantitative Data Analysis LCMS1->Data LCMS2->Data

Caption: Workflow for competitive ABPP target identification.

Materials:

  • Cultured cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Synthesized alkyne-functionalized probe

  • This compound (as competitor)

  • DMSO (vehicle control)

  • Biotin-azide tag

  • Click chemistry reagents (copper(II) sulfate, TBTA, sodium ascorbate)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Trypsin (for on-bead digestion)

  • LC-MS/MS instrumentation and reagents

Procedure:

  • Cell Lysis: Harvest and lyse cells to obtain a protein lysate. Determine protein concentration using a standard assay (e.g., BCA).

  • Competitive Incubation: Aliquot the cell lysate into two tubes. To one tube, add this compound (competitor) to a final concentration of 50 µM. To the other tube, add an equivalent volume of DMSO (vehicle). Incubate for 1 hour at 37°C.

  • Probe Labeling: Add the alkyne-functionalized probe to both tubes to a final concentration of 5 µM. Incubate for 1 hour at 37°C.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding biotin-azide, copper(II) sulfate, TBTA, and sodium ascorbate to each lysate. Incubate for 1 hour at room temperature.

  • Protein Enrichment: Add streptavidin-coated magnetic beads to each tube and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.

  • Washing: Pellet the beads using a magnetic stand and wash extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.

  • LC-MS/MS Analysis: Collect the peptide-containing supernatant and analyze by LC-MS/MS to identify and quantify the peptides.

  • Data Analysis: Compare the protein abundance between the competitor-treated and vehicle-treated samples. Proteins that show a significant decrease in abundance in the competitor-treated sample are considered potential targets of this compound.

Quantitative Data Presentation

The results from the competitive ABPP experiment can be summarized in a table to clearly present the identified protein targets and the extent of competition.

Table 1: Hypothetical Quantitative Proteomics Data from Competitive ABPP

Protein IDGene NameFold Change (Competitor/Vehicle)p-valueFunction
P04049RAF10.25<0.01Serine/threonine-protein kinase
Q15208MAP2K10.95>0.05Dual specificity protein kinase
P27361MAPK30.98>0.05Serine/threonine-protein kinase
P62258GRB21.02>0.05Adaptor protein

This is a hypothetical data table for illustrative purposes.

Conclusion

While this compound is a relatively understudied molecule in the context of proteomics, its chemical features suggest significant potential. The protocols and application notes provided here offer a roadmap for researchers to begin exploring its utility as a fragment for drug discovery and as a scaffold for the development of novel chemical probes. Future work in this area could uncover new protein-ligand interactions and contribute to the development of novel therapeutics.

References

Standard operating procedure for dissolving 1-Methylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1-Methylimidazole-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed standard operating procedure (SOP) for the dissolution of this compound, a crucial first step for any in vitro or in vivo experimental work. The following protocols are based on general procedures for sulfonamides and related imidazole compounds, providing a robust starting point for your research.

Chemical Properties

A summary of the key chemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC4H7N3O2S[1][2][3]
Molecular Weight161.18 g/mol [2]
AppearanceWhite to Off-White Solid[4]
PurityTypically ≥98%[3]
CAS Number111124-90-4[1][2][3]

Standard Operating Procedure for Dissolution

This protocol outlines the steps for preparing stock and working solutions of this compound.

Safety Precautions
  • Always handle this compound in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Review the Safety Data Sheet (SDS) for this compound before use. The GHS classification indicates it can cause serious eye irritation[1].

Materials and Equipment
  • This compound powder

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes and pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Solvents:

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Methanol (MeOH), ACS grade or higher

    • Acetone, ACS grade or higher

    • Deionized or ultrapure water

    • Phosphate-buffered saline (PBS), pH 7.4

Protocol for Preparing a Stock Solution (e.g., 10 mM in DMSO)
  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 0.001 L * 161.18 g/mol = 0.0016118 g = 1.61 mg

  • Weigh the compound:

    • Accurately weigh out approximately 1.61 mg of this compound using an analytical balance.

  • Dissolve the compound:

    • Transfer the weighed powder to a clean, dry microcentrifuge tube or a small volumetric flask.

    • Add the calculated volume of DMSO (in this case, 1 mL) to the tube.

  • Ensure complete dissolution:

    • Cap the tube securely and vortex thoroughly for at least 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage to minimize degradation. Based on protocols for other sulfonamides, solutions in organic solvents can be stable for extended periods when stored properly.

Protocol for Preparing an Aqueous Working Solution (e.g., 100 µM in PBS)
  • Thaw the stock solution:

    • Retrieve the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Perform serial dilutions:

    • To prepare a 100 µM working solution from a 10 mM stock, a 1:100 dilution is required.

    • Pipette 10 µL of the 10 mM stock solution into 990 µL of PBS (pH 7.4).

  • Mix thoroughly:

    • Vortex the working solution gently to ensure homogeneity. Avoid excessive foaming.

  • Use immediately:

    • It is recommended to prepare aqueous working solutions fresh for each experiment to avoid potential stability issues.

Experimental Workflows

The following diagrams illustrate the standard workflow for dissolving this compound and a general workflow for its application in a research context.

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Dilution Calculate_Mass Calculate Required Mass Weigh_Compound Weigh Compound Calculate_Mass->Weigh_Compound Add_Solvent Add Organic Solvent (e.g., DMSO) Weigh_Compound->Add_Solvent Vortex Vortex Thoroughly Add_Solvent->Vortex Sonicate Sonicate if Necessary Vortex->Sonicate Stock_Solution 10 mM Stock Solution Sonicate->Stock_Solution Store Store at -20°C / -80°C Stock_Solution->Store Dilute Prepare Aqueous Working Solution Stock_Solution->Dilute Research_Application_Workflow Start Dissolved Compound (Working Solution) In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Start->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models) Start->In_Vivo Data_Collection Data Collection In_Vitro->Data_Collection In_Vivo->Data_Collection Data_Analysis Data Analysis and Interpretation Data_Collection->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

References

Application Note & Protocol: Determination of the Minimum Inhibitory Concentration (MIC) of 1-Methylimidazole-4-sulfonamide against Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonamides were among the first classes of synthetic antimicrobial agents to be used systemically and have retained their significance in the face of rising antibiotic resistance.[1][2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This pathway is crucial for the synthesis of nucleotides and certain amino acids, and its disruption is bacteriostatic. The emergence of drug-resistant pathogens necessitates the continued development and evaluation of new antimicrobial compounds.[1][3] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel sulfonamide derivative, 1-Methylimidazole-4-sulfonamide, against the gram-negative bacterium Escherichia coli. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation and is a critical parameter for assessing the potency of a new antimicrobial agent.[4][5] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is described herein for its efficiency and suitability for screening a large number of isolates.[6][7][8][9]

Materials and Methods

Materials

  • This compound (C₄H₇N₃O₂S, MW: 161.18 g/mol )[10]

  • Escherichia coli (e.g., ATCC 25922 as a quality control strain)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl Sulfoxide (DMSO, for dissolving the compound)

  • Sterile 96-well microtiter plates (round-bottom)[11]

  • Sterile test tubes and pipettes

  • Spectrophotometer

  • Incubator (35-37°C)[12]

  • McFarland 0.5 turbidity standard

Experimental Protocol

The following protocol is based on the broth microdilution method for determining the MIC of an antimicrobial agent.[6][11][13]

1. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Further dilute the stock solution in CAMHB to achieve a working stock solution at twice the highest desired final concentration to be tested (e.g., if the highest final concentration is 256 µg/mL, the working stock should be 512 µg/mL).[11]

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of E. coli.

  • Transfer the colonies to a tube containing sterile saline or CAMHB.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.13).

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12][13]

3. Serial Dilution in 96-Well Plate:

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.[11]

  • Add 200 µL of the working stock solution of this compound to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last dilution column.[11]

  • This will result in wells containing 100 µL of varying concentrations of the compound.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL and halving the concentration of the compound in each well.

  • Include a positive control well (CAMHB with inoculum, no compound) and a negative control well (CAMHB only, no inoculum).

  • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[12]

5. Determination of MIC:

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[12]

  • The results can be confirmed by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Results

The MIC of this compound against E. coli ATCC 25922 was determined using the broth microdilution method. The results are summarized in the table below. The experiment was performed in triplicate to ensure reproducibility.

Replicate MIC (µg/mL)
1128
2128
3256
Consensus MIC 128 µg/mL

The consensus MIC was determined to be 128 µg/mL, as this was the lowest concentration that inhibited visible growth in the majority of the replicates.

Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock Solution C Serial Dilution of Compound in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D E Incubate at 37°C for 16-20 hours D->E F Read Results (Visual/OD600) E->F G Determine MIC F->G

Caption: Experimental workflow for MIC determination.

folic_acid_pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR + Glutamate DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DHPS->DHP DHFR->DHF Sulfonamide This compound Sulfonamide->DHPS Inhibition

Caption: Inhibition of Folic Acid Synthesis Pathway.

Discussion

The determined MIC of 128 µg/mL for this compound against E. coli provides a quantitative measure of its in vitro antibacterial activity. This value serves as a crucial starting point for further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy testing. The observed activity is within the range reported for other novel sulfonamide derivatives against various bacteria, suggesting that the this compound scaffold may be a promising candidate for further optimization.[1][14][15] It is important to note that this in vitro result does not directly predict in vivo efficacy, which is influenced by pharmacokinetic and pharmacodynamic factors. Future studies should include testing against a broader panel of clinical isolates, including resistant strains, to fully characterize the antimicrobial spectrum of this compound. Additionally, time-kill assays could be performed to determine whether the compound is bacteriostatic or bactericidal at concentrations above the MIC.

References

Application Notes and Protocols for Cell-Based Assays Using 1-Methylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylimidazole-4-sulfonamide is a heterocyclic sulfonamide compound. The sulfonamide class of molecules has been extensively studied and is known for a variety of biological activities, most notably as antimicrobial agents. They function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in many pathogens. Folic acid is an essential nutrient for the synthesis of nucleic acids and amino acids. As mammals obtain folic acid from their diet and lack the DHPS enzyme, sulfonamides exhibit selective toxicity towards microorganisms that synthesize their own folic acid. This document provides detailed protocols for cell-based assays to evaluate the biological activity of this compound.

Hypothesized Mechanism of Action: Inhibition of Folate Synthesis

As a sulfonamide, this compound is hypothesized to act as a competitive inhibitor of dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a key intermediate in the biosynthesis of folate. By structurally mimicking PABA, this compound is presumed to bind to the active site of DHPS, thereby blocking the synthesis of folic acid and inhibiting microbial growth.

folate_pathway cluster_synthesis Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Nucleotides Nucleotide Synthesis THF->Nucleotides AminoAcids Amino Acid Synthesis THF->AminoAcids Compound This compound Compound->DHPS Competitive Inhibition

Figure 1: Hypothesized inhibition of the bacterial folate synthesis pathway by this compound.

Experimental Protocols

To assess the biological activity of this compound, two primary cell-based assays are recommended: a bacterial growth inhibition assay to determine its antimicrobial efficacy and a cytotoxicity assay to evaluate its potential effects on mammalian cells.

Protocol 1: Bacterial Growth Inhibition Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.

Materials:

  • This compound

  • Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube containing 5 mL of MHB.

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD600) of 0.4-0.6).

    • Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in MHB in a 96-well plate to obtain a range of desired concentrations.

  • Assay Setup:

    • Add 100 µL of the diluted bacterial inoculum to each well of the 96-well plate containing 100 µL of the serially diluted compound.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the OD600 using a plate reader.

mic_workflow start Start prep_inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) start->prep_inoculum setup_plate Add Inoculum and Compound to 96-well Plate prep_inoculum->setup_plate prep_compound Prepare Serial Dilutions of This compound prep_compound->setup_plate incubate Incubate at 37°C for 18-24 hours setup_plate->incubate read_results Determine MIC (Visual or OD600) incubate->read_results end End read_results->end

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of mammalian cells.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Spectrophotometer (plate reader)

  • CO2 incubator

Procedure:

  • Cell Seeding:

    • Harvest and count the mammalian cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

mtt_workflow start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 treat_cells Treat Cells with Serial Dilutions of This compound incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 3: Workflow for the MTT cytotoxicity assay.

Data Presentation

Quantitative data obtained from the described assays should be summarized for clear comparison. As specific experimental data for this compound is not widely available in public literature, the following table serves as a template for organizing your experimental results.

Assay Test System Parameter Result
Bacterial Growth InhibitionEscherichia coliMIC (µg/mL)User-defined
Bacterial Growth InhibitionStaphylococcus aureusMIC (µg/mL)User-defined
CytotoxicityHeLa CellsIC50 (µM)User-defined
CytotoxicityHEK293 CellsIC50 (µM)User-defined

Disclaimer: The protocols and hypothesized mechanism of action provided are based on the general understanding of the sulfonamide class of compounds. Researchers should optimize these protocols for their specific experimental conditions and validate their findings.

Application Notes: Screening 1-Methylimidazole-4-sulfonamide for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The human genome contains over 500 protein kinases, and their aberrant activity due to mutation or overexpression is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[2][3] This has made protein kinases one of the most important classes of drug targets in modern medicine.[2]

The sulfonamide functional group (R-SO₂NH-R') is a privileged scaffold in medicinal chemistry.[4] It is a key component in a wide range of approved drugs, from antibacterials to diuretics and anticancer agents.[4][5] In the context of kinase inhibition, the sulfonamide moiety can act as a versatile hydrogen bond donor and acceptor, enabling it to form key interactions within the highly conserved ATP-binding pocket of many kinases.[6] Therefore, novel compounds containing this scaffold, such as 1-Methylimidazole-4-sulfonamide, are promising candidates for screening campaigns to identify new kinase inhibitors.

This document provides a comprehensive overview of the experimental workflow and detailed protocols for screening and characterizing a novel compound like this compound as a potential kinase inhibitor. The process follows a hierarchical screening cascade, beginning with high-throughput biochemical assays to identify initial hits and progressing to more complex cell-based assays to validate on-target activity and assess cellular efficacy.

Experimental and Logical Workflow

The screening process for a novel kinase inhibitor is a multi-stage funnel designed to efficiently identify potent, selective, and cell-active compounds from a large pool of candidates. The workflow begins with broad primary screens and progressively incorporates more complex and physiologically relevant assays to characterize the most promising hits.

G A Compound Library (e.g., this compound) B High-Throughput Biochemical Screen (Single concentration, e.g., 10 µM) A->B Test Compound C Identify Primary 'Hits' (% Inhibition > 50%) B->C Analyze Data D Dose-Response Assay (e.g., 10-point titration) C->D Advance Hits E Determine IC50 Value D->E Curve Fitting F Orthogonal Biochemical Assay (Confirms activity with different technology) E->F Validate Potent Hits G Kinome Selectivity Profiling (Panel of >100 kinases) F->G Advance Validated Hits H Cellular Target Engagement Assay (e.g., NanoBRET™) G->H Confirm On-Target Activity I Downstream Signaling Assay (e.g., Western Blot for p-Substrate) H->I Verify Mechanism of Action J Cellular Phenotypic Assay (e.g., Proliferation, Apoptosis) I->J Assess Functional Outcome

Caption: General workflow for kinase inhibitor screening and validation.

Data Presentation: Summarizing Screening Results

Quantitative data from screening assays should be organized into clear, concise tables to facilitate comparison and decision-making.

Table 1: Example Results from a Primary Biochemical Screen This table summarizes initial screening data for a set of hypothetical compounds against a target kinase at a single concentration.

Compound IDTarget KinaseCompound Conc. (µM)Percent Inhibition (%)
MIA-SULF-01 Kinase A 10 85.2
MIA-SULF-02Kinase A1012.5
MIA-SULF-03Kinase A1091.0
StaurosporineKinase A199.8

Table 2: IC₅₀ Values and Selectivity Profile This table presents the half-maximal inhibitory concentration (IC₅₀) values for a validated hit against the primary target and a selection of off-target kinases to assess potency and selectivity.

Compound IDTarget KinaseIC₅₀ (nM)
MIA-SULF-01 Kinase A 75
MIA-SULF-01Kinase B1,250
MIA-SULF-01Kinase C8,600
MIA-SULF-01Kinase D>10,000

Experimental Protocols: Biochemical Assays

Biochemical assays measure the direct catalytic activity of a purified kinase enzyme. They are the foundation of initial screening efforts.

Protocol 1: Luminescent Kinase Assay (e.g., ADP-Glo™)
  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. After the reaction, remaining ATP is depleted, and then the ADP is converted into ATP, which is detected by a luciferase/luciferin reaction. The luminescent signal is directly proportional to kinase activity.[7][8]

  • Materials:

    • Purified kinase and corresponding substrate

    • This compound (or other test compounds) dissolved in DMSO

    • ATP solution

    • Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • White, opaque 384-well assay plates

    • Luminometer

  • Methodology:

    • Prepare serial dilutions of the test compound in kinase assay buffer. Add 1 µL of the diluted compound solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 2 µL of a solution containing the kinase and its specific substrate to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Kₘ value for the specific kinase.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate Percent Inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

    • For dose-response experiments, plot Percent Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
  • Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. The phosphorylated product is detected by a europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665. When both are bound to the substrate, FRET occurs between the europium donor and the XL665 acceptor, generating a specific signal at 665 nm.[9][10]

  • Materials:

    • Purified kinase

    • Biotinylated peptide substrate

    • This compound (or other test compounds) in DMSO

    • ATP solution

    • HTRF Kinase Buffer and Detection Buffer

    • Europium-labeled anti-phospho-antibody and Streptavidin-XL665

    • Low-volume, white 384-well plates

    • HTRF-compatible plate reader

  • Methodology:

    • Add 2 µL of the test compound solution to the assay plate wells.

    • Add 4 µL of a solution containing the kinase enzyme and the biotinylated substrate, both diluted in Kinase Buffer.

    • Incubate for 15 minutes at room temperature.

    • Start the kinase reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of HTRF Detection Buffer containing the europium-labeled antibody and streptavidin-XL665 (pre-mixed). The EDTA in the detection buffer chelates Mg²⁺, stopping the enzymatic reaction.[11]

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

  • Data Analysis:

    • Calculate the HTRF ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.

    • Calculate Percent Inhibition using the HTRF ratios.

    • Determine the IC₅₀ value from a dose-response curve as described in Protocol 1.

Experimental Protocols: Cell-Based Assays

Cell-based assays are crucial for confirming that a compound can enter cells, engage its target, and elicit the desired biological response in a more physiologically relevant context.[12]

Protocol 3: Cellular Target Phosphorylation Assay (Western Blot)
  • Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's direct downstream substrate within a cell. A decrease in the phosphorylated substrate level indicates target inhibition.

  • Materials:

    • Cancer cell line known to have an active signaling pathway involving the target kinase.

    • Cell culture medium, serum, and antibiotics.

    • This compound (or other test compounds).

    • Growth factor or stimulant (if required to activate the pathway).

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies (anti-phospho-substrate and anti-total-substrate).

    • HRP-conjugated secondary antibody.

    • SDS-PAGE gels and Western blot equipment.

    • Chemiluminescent substrate.

  • Methodology:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours if the pathway is activated by a growth factor.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor for 15-30 minutes to activate the target kinase pathway.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with the primary antibody against the phosphorylated substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total substrate protein to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phospho-protein and total protein using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Plot the normalized signal against inhibitor concentration to visualize the dose-dependent inhibition of substrate phosphorylation.

Relevant Signaling Pathways

Kinase inhibitors often target key nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis. Below are diagrams of three such pathways.

G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Migration Migration & Permeability Akt->Migration FAK->Migration MEK MEK Raf->MEK Proliferation Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

G HGF HGF cMet c-Met Receptor HGF->cMet Grb2 Grb2/SOS cMet->Grb2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Ras Ras Grb2->Ras Akt Akt PI3K->Akt Nucleus Nucleus STAT3->Nucleus dimerization & translocation Raf Raf Ras->Raf Akt->Nucleus MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus GeneTxn Gene Transcription (Proliferation, Motility, Invasion) Nucleus->GeneTxn

Caption: Key downstream pathways of c-Met signaling.[6]

G cluster_cdk46 Early G1 cluster_cdk2 Late G1 GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD CDK46 CDK4/6 CDK46->CyclinD pRB pRB CDK46->pRB phosphorylates CyclinE Cyclin E CDK2 CDK2 CDK2->CyclinE pRB_p pRB-P CDK2->pRB_p hyper- phosphorylates pRB->pRB_p E2F E2F pRB->E2F binds & inhibits pRB_p->E2F releases S_Phase_Genes S-Phase Genes (DNA Synthesis) E2F->S_Phase_Genes activates transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition

Caption: Role of CDK2 in the G1/S cell cycle transition.

References

Application Notes and Protocols for 1-Methylimidazole-4-sulfonamide as a Potential Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a detailed overview of the potential catalytic applications of 1-Methylimidazole-4-sulfonamide in organic synthesis. Due to a lack of direct literature on the catalytic use of this specific sulfonamide derivative, these notes extrapolate potential applications from the well-established catalytic activity of its parent compound, 1-methylimidazole. The presence of the sulfonamide moiety may modulate the electronic properties and introduce Brønsted acidity, potentially offering unique catalytic activities. This document outlines established protocols for 1-methylimidazole-catalyzed reactions, which can serve as a foundational starting point for investigating the catalytic potential of this compound.

Introduction to 1-Methylimidazole and its Catalytic Potential

1-Methylimidazole is a versatile heterocyclic aromatic organic compound recognized for its efficacy as a catalyst in a variety of organic transformations.[1] Its catalytic activity stems from the nucleophilic character of its sp²-hybridized nitrogen atom and its moderate basicity.[1] These properties enable it to accelerate reactions such as acylations, esterifications, silylations, and polymerizations.[1] 1-Methylimidazole is also a key building block for the synthesis of imidazolium-based ionic liquids.[1]

The structure of this compound, featuring the core 1-methylimidazole scaffold, suggests it may retain or exhibit modified catalytic activity. The electron-withdrawing nature of the sulfonamide group at the 4-position is expected to decrease the nucleophilicity and basicity of the imidazole ring compared to 1-methylimidazole. However, the sulfonamide moiety itself can act as a hydrogen bond donor and may impart Brønsted acidity, opening possibilities for bifunctional catalysis.

Potential Catalytic Applications of this compound

Based on the known reactivity of 1-methylimidazole, the following areas are proposed as starting points for investigating the catalytic activity of this compound.

Acylation and Esterification Reactions

Application Note: 1-methylimidazole is a highly effective catalyst for the acylation and esterification of alcohols, often outperforming traditional catalysts like pyridine.[1] It acts as a nucleophilic catalyst, particularly with reactive acylating agents like acetyl chloride, by forming a reactive N-acylimidazolium intermediate.[1] For the sulfonamide derivative, while the nucleophilicity might be reduced, it could still catalyze these transformations, potentially with different substrate scope or selectivity.

Logical Workflow for Investigating Catalytic Acylation

Substrate Alcohol Substrate + Acylating Agent Screening Reaction Condition Screening (Solvent, Temperature, Catalyst Loading) Substrate->Screening Catalyst This compound Catalyst->Screening Intermediate Putative N-Acylimidazolium Intermediate Product Acylated Product Intermediate->Product Nucleophilic Attack by Alcohol Analysis Analysis (TLC, GC/MS, NMR) Product->Analysis Screening->Intermediate Reaction

Caption: Workflow for exploring the catalytic activity of this compound in acylation reactions.

Silylation of Alcohols

Application Note: 1-Methylimidazole is an effective base and nucleophilic catalyst for the silylation of hydroxyl groups, a common protection strategy.[1] Its efficacy is significantly enhanced in the presence of a catalytic amount of iodine, which dramatically accelerates the silylation of primary, secondary, and even sterically hindered tertiary alcohols.[1] Researchers could explore if this compound can act as a competent base or nucleophile in similar transformations.

Proposed Catalytic Cycle for Silylation

Catalyst This compound Intermediate [Catalyst-SiR3]+X- Catalyst->Intermediate Reacts with SilylHalide R3Si-X SilylHalide->Intermediate Alcohol R'-OH SilylEther R'-OSiR3 Alcohol->SilylEther Byproduct [Catalyst-H]+X- SilylEther->Byproduct Forms Intermediate->SilylEther Reacts with

Caption: A proposed catalytic cycle for the silylation of alcohols using this compound.

Cyclodimerization Reactions

Application Note: 1-Methylimidazole has been shown to catalyze the [3+3]-cyclodimerization of acylethynylpyrroles to form bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines.[2] In this reaction, it acts as a base to deprotonate the pyrrole, initiating the cyclization cascade.[2] The basicity of this compound would be a critical factor in its potential to catalyze similar reactions.

Experimental Protocols (Based on 1-Methylimidazole)

The following protocols for 1-methylimidazole can be adapted for initial screening of the catalytic activity of this compound.

Protocol for Acylation of a Secondary Alcohol

This protocol is adapted from a general procedure for 1-methylimidazole catalyzed acylation.[1]

Materials:

  • Alcohol substrate (1.0 mmol)

  • Acetic anhydride (1.5 mmol)

  • This compound (0.05 - 0.2 mmol, 5-20 mol%)

  • Anhydrous dimethylformamide (DMF, 4 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Dry flask with magnetic stirrer

  • Nitrogen atmosphere setup

  • Water bath

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve the alcohol substrate (1.0 mmol) in anhydrous DMF (4 mL).

  • Add this compound (e.g., 0.2 mmol, 20 mol%).

  • Warm the mixture to 45 °C in a water bath.

  • Add acetic anhydride (1.5 mmol) to the stirred solution.

  • Maintain the reaction at 45 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash sequentially with water (2 x 10 mL) and brine (1 x 10 mL).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]

Protocol for Silylation of an Alcohol with Iodine Co-catalysis

This protocol is based on a method using 1-methylimidazole and iodine.[1]

Materials:

  • Alcohol substrate (1.0 mmol)

  • Silyl chloride (e.g., TBDMSCl, 1.2 mmol)

  • This compound (1.5 mmol)

  • Iodine (0.1 mmol, 10 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂, 5 mL)

  • Ethyl acetate

  • Concentrated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous Na₂SO₄

Equipment:

  • Dry flask with magnetic stirrer

  • Nitrogen atmosphere setup

  • TLC apparatus

  • Rotary evaporator

Procedure:

  • Under a nitrogen atmosphere, dissolve the alcohol (1.0 mmol), silyl chloride (1.2 mmol), and this compound (1.5 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Add iodine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature until TLC analysis indicates the complete disappearance of the starting material.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash thoroughly with a concentrated aqueous solution of Na₂S₂O₃ to remove excess iodine.[1]

  • Separate the organic phase, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude silyl ether.[1]

Quantitative Data from 1-Methylimidazole Catalysis

The following tables summarize representative data for reactions catalyzed by 1-methylimidazole, which can serve as a benchmark for evaluating the performance of this compound.

Table 1: 1-Methylimidazole-Catalyzed Cyclodimerization of Acylethynylpyrroles [2]

EntrySubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Benzoylethynylpyrrole20Acetonitrile20-2524No reaction
2Benzoylethynylpyrrole20Acetonitrile40-451235
3Benzoylethynylpyrrole100None40-451051
42-Thienoylethynylpyrrole100None40-451526
52-Furoylethynylpyrrole100None40-451523

Table 2: Comparison of Catalysts for Acylation (Qualitative)[1]

CatalystReactivitySubstrate ScopeNotes
PyridineModerateGood for primary and secondary alcoholsTraditional catalyst
1-MethylimidazoleHighEffective for sterically hindered alcoholsOften superior to pyridine
This compoundUnknownTo be determinedPotential for altered selectivity

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with care in a well-ventilated fume hood. Assume it is an eye irritant, as is common for related compounds.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion and Future Outlook

This compound represents an unexplored potential catalyst. Its structural similarity to the highly effective catalyst 1-methylimidazole, combined with the electronic and potential hydrogen-bonding contributions of the sulfonamide group, makes it a compelling candidate for investigation in a range of organic transformations. The protocols and data presented herein for 1-methylimidazole serve as a robust starting point for researchers to systematically evaluate the catalytic properties of its sulfonamide derivative. Future work should focus on direct comparative studies with 1-methylimidazole to elucidate the electronic and steric effects of the sulfonamide moiety on catalytic efficiency and selectivity.

References

Application Notes & Protocols: 1-Methylimidazole-4-sulfonamide as a Precursor for Ionic Liquid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, composed entirely of ions.[1] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive for a wide range of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients (APIs).[2][3] The ability to modify the structure of the cation and anion allows for the fine-tuning of these properties.[2]

Imidazolium-based ILs are among the most extensively studied, with 1-methylimidazole serving as a common precursor.[2] The synthesis typically involves the alkylation of the N-3 position of the 1-methylimidazole ring.[1] Functionalization of the imidazolium core with groups such as sulfonamides can impart specific properties, including altered polarity, hydrogen bonding capabilities, and potential biological activity. While the direct use of 1-methylimidazole-4-sulfonamide as a precursor for ionic liquid synthesis is not widely documented in the reviewed literature, this document provides a representative protocol for the synthesis of a sulfonamide-functionalized imidazolium-based ionic liquid. This protocol is based on established synthesis routes for analogous sulfonated and imidazolium-based ionic liquids.[4][5]

Proposed Synthesis of Sulfonamide-Functionalized Ionic Liquids

The proposed synthesis involves a two-step process:

  • N-Alkylation: The first step is the quaternization of the this compound at the N-3 position with an alkyl halide. This reaction proceeds via an SN2 mechanism.[1]

  • Anion Exchange (Optional): The resulting imidazolium halide salt can be used directly or can undergo an anion exchange (metathesis) reaction to introduce different anions, thereby modifying the physicochemical properties of the ionic liquid.[6]

A general reaction scheme is presented below:

Synthesis_Pathway Precursor This compound Intermediate 1-Alkyl-3-methylimidazolium-4-sulfonamide Halide Precursor->Intermediate + R-X (N-Alkylation) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Intermediate FinalIL 1-Alkyl-3-methylimidazolium-4-sulfonamide Y Intermediate->FinalIL + M-Y (Anion Exchange) AnionSource Anion Source (M-Y) AnionSource->FinalIL

Caption: Proposed synthesis pathway for a sulfonamide-functionalized ionic liquid.

Experimental Protocols

3.1. Materials and Equipment

  • This compound

  • Alkyl halide (e.g., 1-bromobutane, iodoethane)

  • Solvent (e.g., acetonitrile, toluene, or solvent-free)

  • Anion exchange salt (e.g., lithium bis(trifluoromethanesulfonyl)imide (LiTf2N), sodium tetrafluoroborate (NaBF4))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Standard glassware

3.2. Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium-4-sulfonamide Bromide

This protocol describes the N-alkylation of this compound with 1-bromobutane.

  • To a 100 mL round-bottom flask, add this compound (10.0 g, 0.063 mol) and acetonitrile (30 mL).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Add 1-bromobutane (9.5 g, 0.069 mol, 1.1 eq.) dropwise to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or NMR.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting viscous liquid or solid is washed three times with 20 mL of ethyl acetate to remove any unreacted starting materials.[7]

  • Dry the final product under high vacuum at 60-70°C for several hours to remove any residual solvent.

3.3. Protocol 2: Anion Exchange

This protocol describes the exchange of the bromide anion with bis(trifluoromethanesulfonyl)imide (Tf2N-).

  • Dissolve the 1-butyl-3-methylimidazolium-4-sulfonamide bromide (from Protocol 1) in deionized water (50 mL).

  • In a separate beaker, dissolve an equimolar amount of lithium bis(trifluoromethanesulfonyl)imide (LiTf2N) in deionized water (30 mL).

  • Slowly add the LiTf2N solution to the imidazolium bromide solution with vigorous stirring. A precipitate of LiBr will form, and the ionic liquid will phase-separate if it is hydrophobic.

  • Extract the ionic liquid using dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with deionized water (2 x 20 mL) to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Dry the final product under high vacuum at 70-80°C for at least 12 hours to ensure the removal of all volatile impurities and water.

Data Presentation

The following tables present representative data for imidazolium-based ionic liquids. The exact values for this compound derived ILs would need to be determined experimentally.

Table 1: Representative Reaction Conditions and Yields for N-Alkylation of Imidazoles

PrecursorAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)
1-Methylimidazole1-BromobutaneAcetonitrileReflux24>95
1-Methylimidazole1-ChlorobutaneToluene11072~90
Imidazole3-BromopentaneTHF60120Quantitative

Table 2: Physicochemical Properties of Representative Imidazolium Ionic Liquids

CationAnionMelting Point (°C)Density (g/cm³ at 25°C)Viscosity (cP at 25°C)
1-Butyl-3-methylimidazoliumBr⁻731.36233
1-Butyl-3-methylimidazoliumBF₄⁻-151.20105
1-Butyl-3-methylimidazoliumTf₂N⁻-41.4352
1-Ethyl-3-methylimidazoliumTf₂N⁻-111.5234

Note: The data in these tables are compiled from various sources for analogous ionic liquids and are for illustrative purposes only.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and characterization of the target ionic liquids.

Experimental_Workflow cluster_synthesis Synthesis cluster_anion_exchange Anion Exchange (Optional) cluster_characterization Characterization Start Start Materials (this compound, Alkyl Halide) Alkylation N-Alkylation Reaction Start->Alkylation Purification1 Purification (Solvent Removal, Washing) Alkylation->Purification1 HalideIL Imidazolium Halide IL Purification1->HalideIL AnionExchange Anion Metathesis HalideIL->AnionExchange Purification2 Purification (Extraction, Washing, Drying) AnionExchange->Purification2 FinalIL Final Functionalized IL Purification2->FinalIL NMR NMR Spectroscopy (¹H, ¹³C) FinalIL->NMR FTIR FT-IR Spectroscopy FinalIL->FTIR MS Mass Spectrometry FinalIL->MS Thermal Thermal Analysis (TGA, DSC) FinalIL->Thermal

References

Application Notes and Protocols for High-Throughput Screening with 1-Methylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylimidazole-4-sulfonamide is a sulfonamide-containing compound with potential applications in drug discovery. The sulfonamide functional group is a well-established pharmacophore present in a variety of therapeutic agents, notably antimicrobial drugs that target folic acid biosynthesis.[1][2] High-throughput screening (HTS) provides a robust platform for the rapid identification and characterization of potential bioactive molecules like this compound from large chemical libraries.[3][4]

This document outlines detailed application notes and protocols for the high-throughput screening of this compound and similar compounds. A hypothetical screening scenario against a novel, de novo designed enzyme target, hereafter referred to as "Synthase-1," is presented. This target is conceptualized as having a binding pocket amenable to sulfonamides, making it a potential target for the development of novel antibacterial agents. The protocols provided are based on established methodologies for both target-based and phenotypic antibacterial drug discovery.[5][6]

Target Information: Synthase-1 (Hypothetical)

For the purpose of these application notes, we will consider a hypothetical de novo designed protein target, "Synthase-1," which has been identified as a potential novel enzyme in a critical bacterial metabolic pathway. While this compound has been co-crystallized with a de novo designed protein (PDB ID: 7QLB), the specific function of that protein is not defined.[7][8] Our hypothetical Synthase-1 is designed to have a binding site that can be targeted by sulfonamide-containing small molecules.

Signaling Pathway: Folic Acid Biosynthesis Inhibition (Hypothetical)

Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[9] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is a vital cofactor in the synthesis of nucleotides and amino acids, and its depletion ultimately inhibits bacterial growth.[10] The hypothetical mechanism of action for this compound against Synthase-1 is proposed to be the inhibition of a key step in a similar essential metabolic pathway.

cluster_pathway Hypothetical Bacterial Metabolic Pathway cluster_downstream Downstream Effects PABA Substrate A (e.g., PABA) Synthase1 Synthase-1 PABA->Synthase1 Binds to active site Intermediate Intermediate Product Essential_Metabolite Essential Metabolite Intermediate->Essential_Metabolite Nucleotide_Synthesis Nucleotide Synthesis Essential_Metabolite->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis Essential_Metabolite->Amino_Acid_Synthesis Synthase1->Intermediate Catalyzes conversion Inhibitor This compound Inhibitor->Synthase1 Competitive Inhibition DNA_RNA_Synthesis DNA/RNA Synthesis Nucleotide_Synthesis->DNA_RNA_Synthesis Protein_Synthesis Protein Synthesis Amino_Acid_Synthesis->Protein_Synthesis Bacterial_Growth Bacterial Growth Inhibition DNA_RNA_Synthesis->Bacterial_Growth Protein_Synthesis->Bacterial_Growth

Caption: Hypothetical signaling pathway of Synthase-1 inhibition.

High-Throughput Screening Workflow

The general workflow for identifying inhibitors of Synthase-1 from a compound library, including this compound, follows a multi-step process. This process begins with a primary screen to identify initial hits, followed by confirmatory and secondary assays to validate these hits and elucidate their mechanism of action.

start Start: Compound Library primary_screen Primary HTS: Target-Based Assay (Synthase-1) start->primary_screen hit_identification Hit Identification (e.g., >50% inhibition) primary_screen->hit_identification dose_response Dose-Response Assay (IC50 determination) hit_identification->dose_response Active Compounds secondary_assay Secondary Assay: Whole-Cell Antibacterial Assay dose_response->secondary_assay cytotoxicity_assay Cytotoxicity Assay (e.g., against human cells) secondary_assay->cytotoxicity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

References

In Vivo Experimental Setup with 1-Methylimidazole-4-sulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a general guide for the in vivo experimental use of 1-Methylimidazole-4-sulfonamide. As of the latest literature review, specific in vivo studies detailing the efficacy, pharmacokinetics, and toxicology of this particular compound are limited. Therefore, the methodologies presented herein are based on established protocols for the broader class of sulfonamides and imidazole-containing compounds. Researchers are strongly advised to conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range for their specific animal model and experimental endpoint.

Application Notes

This compound is a heterocyclic compound containing both an imidazole ring and a sulfonamide functional group. This structural combination suggests several potential pharmacological activities that can be explored in in vivo models.

  • Antimicrobial Activity: The sulfonamide moiety is a well-known pharmacophore responsible for the antibacterial activity of sulfa drugs. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The imidazole nucleus can also contribute to antimicrobial effects. In vivo studies can be designed to evaluate the efficacy of this compound against various bacterial infections, potentially in combination with other antibiotics like trimethoprim for synergistic effects.

  • Anti-inflammatory Activity: Certain sulfonamide derivatives are known to exhibit anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. The imidazole ring is also found in various anti-inflammatory agents. In vivo models of inflammation, such as the carrageenan-induced paw edema model, can be employed to investigate the potential anti-inflammatory effects of this compound.

  • Anticancer Activity: The imidazole and sulfonamide scaffolds are present in numerous targeted anticancer therapies. These compounds can inhibit various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. For instance, they have been implicated as inhibitors of protein kinases (e.g., EGFR, BRAF) and carbonic anhydrases, which are often overexpressed in tumors. In vivo xenograft or syngeneic tumor models can be utilized to assess the antitumor efficacy of this compound.

Potential Signaling Pathways

Based on the activities of structurally related compounds, this compound could potentially modulate the following signaling pathways:

  • Bacterial Folic Acid Synthesis Pathway (Antimicrobial): As a sulfonamide, it is hypothesized to inhibit dihydropteroate synthase (DHPS), blocking the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor of folic acid.

  • Prostaglandin Synthesis Pathway (Anti-inflammatory): The compound may inhibit the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

  • Receptor Tyrosine Kinase (RTK) Signaling Pathways (Anticancer): Imidazole-containing compounds have been shown to inhibit receptor tyrosine kinases like EGFR, which would block downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, thereby inhibiting cell proliferation and survival.

Experimental Protocols

The following are detailed protocols for evaluating the potential in vivo activities of this compound.

Murine Model of Systemic Bacterial Infection

This protocol is designed to assess the in vivo antibacterial efficacy of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Tryptic Soy Broth)

  • Sterile saline

  • 6-8 week old BALB/c mice

  • Positive control antibiotic (e.g., sulfamethoxazole/trimethoprim)

  • Syringes and needles for injection

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the bacterial culture in sterile saline to achieve a predetermined lethal or sub-lethal concentration (e.g., 1 x 10^7 CFU/mouse).

  • Animal Grouping: Randomly assign mice to experimental groups (n=8-10 per group):

    • Vehicle Control

    • This compound (at least 3 dose levels, e.g., 10, 30, 100 mg/kg)

    • Positive Control

  • Infection: Induce systemic infection by intraperitoneal (IP) or intravenous (IV) injection of the prepared bacterial inoculum.

  • Treatment: Administer this compound (or vehicle/positive control) via oral gavage or IP injection at a specified time point post-infection (e.g., 1 hour). Subsequent doses may be administered every 12 or 24 hours depending on the compound's predicted half-life.

  • Monitoring: Observe the animals for signs of morbidity and mortality at least twice daily for a period of 7-14 days.

  • Endpoint Analysis: The primary endpoint is survival. The 50% effective dose (ED50) can be calculated. Secondary endpoints can include bacterial load in blood or organs at specific time points.

Carrageenan-Induced Paw Edema in Rats

This protocol evaluates the anti-inflammatory activity of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC)

  • Carrageenan (1% w/v in sterile saline)

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Positive control anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Grouping: Randomly assign rats to experimental groups (n=6-8 per group):

    • Vehicle Control

    • This compound (at least 3 dose levels, e.g., 10, 30, 100 mg/kg)

    • Positive Control

  • Compound Administration: Administer the test compound or controls orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Human Tumor Xenograft Model in Nude Mice

This protocol assesses the in vivo anticancer efficacy of this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO/PEG solution)

  • Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)

  • Positive control anticancer drug (e.g., a relevant targeted therapy or chemotherapy)

  • Calipers

Procedure:

  • Cell Culture and Implantation: Culture the selected cancer cell line under standard conditions. Harvest the cells and resuspend them in sterile saline or a mixture with Matrigel. Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Tumor Growth and Animal Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group):

    • Vehicle Control

    • This compound (at least 2-3 dose levels)

    • Positive Control

  • Treatment: Administer the test compound or controls via a predetermined route (e.g., oral gavage, IP injection) and schedule (e.g., daily, every other day) for a specified duration (e.g., 21-28 days).

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. The primary endpoint is tumor growth inhibition. Secondary endpoints can include analysis of biomarkers in the tumor tissue.

Data Presentation

Quantitative data from the in vivo experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Antibacterial Efficacy of this compound in a Murine Sepsis Model

Treatment GroupDose (mg/kg)Route of AdministrationSurvival Rate (%)Median Survival Time (Days)
Vehicle Control-PO02
This compound10POData to be determinedData to be determined
This compound30POData to be determinedData to be determined
This compound100POData to be determinedData to be determined
Positive ControlSpecifyPO100>14

Table 2: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Route of AdministrationPaw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control-PO1.25 ± 0.15-
This compound10POData to be determinedData to be determined
This compound30POData to be determinedData to be determined
This compound100POData to be determinedData to be determined
Indomethacin10PO0.55 ± 0.0856%

Table 3: Antitumor Activity of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-Daily, PO1500 ± 250-+5%
This compound25Daily, POData to be determinedData to be determinedData to be determined
This compound50Daily, POData to be determinedData to be determinedData to be determined
Positive ControlSpecifySpecify400 ± 9073%-8%

Visualizations

Signaling Pathways

bacterial_folic_acid_synthesis PABA PABA DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate Purines Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines DHPS->Dihydropteroate DHFR->Tetrahydrofolate Sulfonamide This compound Sulfonamide->DHPS

Caption: Inhibition of Bacterial Folic Acid Synthesis by this compound.

cox2_pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 CellMembrane->PLA2 ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation PLA2->ArachidonicAcid COX2->Prostaglandins Sulfonamide This compound Sulfonamide->COX2

Caption: Postulated Anti-inflammatory Mechanism via COX-2 Inhibition.

Experimental Workflow

experimental_workflow cluster_preclinical In Vivo Study Workflow AnimalModel Select Animal Model (e.g., Mouse, Rat) DoseFormulation Compound Formulation (Vehicle Selection) AnimalModel->DoseFormulation Grouping Randomize Animals into Treatment Groups DoseFormulation->Grouping Dosing Administer Compound (PO, IP, IV) Grouping->Dosing Monitoring Monitor Health & Collect Data Dosing->Monitoring Endpoint Endpoint Analysis (Efficacy, Biomarkers) Monitoring->Endpoint DataAnalysis Statistical Analysis of Results Endpoint->DataAnalysis

Caption: General Workflow for In Vivo Efficacy Studies.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methylimidazole-4-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a low yield in my synthesis of this compound. What are the most critical initial factors to check?

A1: A low yield in this synthesis often points to issues with reagents, reaction conditions, or work-up procedures. Begin by verifying the following:

  • Reagent Quality:

    • 1-Methylimidazole: Ensure it is pure and free from contaminants.

    • Chlorosulfonic Acid: This reagent is highly sensitive to moisture. Use a freshly opened bottle or a properly stored aliquot. Hydrolysis to sulfuric acid will prevent the formation of the desired sulfonyl chloride.

    • Ammonia Source (for amidation): Whether using aqueous ammonia or ammonia gas, ensure the concentration is accurate and the delivery is controlled.

  • Reaction Conditions:

    • Anhydrous Conditions: The initial sulfonation step is extremely moisture-sensitive. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Temperature Control: The addition of chlorosulfonic acid is highly exothermic. Maintain a low temperature (typically 0 °C or below) to prevent side reactions and degradation of the starting material.[2]

    • Stoichiometry: Carefully check the molar ratios of your reactants. An excess of chlorosulfonic acid is often used, but a large excess can lead to charring and side product formation.

Q2: During the sulfonation of 1-methylimidazole with chlorosulfonic acid, the reaction mixture turns dark or black. What is causing this and how can I prevent it?

A2: Darkening or charring of the reaction mixture is a common issue in sulfonation reactions, particularly with electron-rich heterocycles like 1-methylimidazole. This is typically caused by:

  • Poor Temperature Control: The reaction is highly exothermic. If the temperature is not kept sufficiently low during the addition of chlorosulfonic acid, localized heating can lead to decomposition and polymerization of the starting material.

  • Excessive Sulfonating Agent: Using a large excess of chlorosulfonic acid can lead to aggressive, uncontrolled reactions.

Mitigation Strategies:

  • Slow, Controlled Addition: Add the chlorosulfonic acid dropwise to the 1-methylimidazole solution while vigorously stirring and maintaining a low temperature (e.g., -10 °C to 0 °C) using an ice-salt or dry ice/acetone bath.[2]

  • Solvent Choice: While often performed neat, using an inert solvent like dichloromethane can help to dissipate heat more effectively.

Q3: The conversion of 1-methylimidazole-4-sulfonyl chloride to the sulfonamide is incomplete. How can I improve the yield of this step?

A3: Incomplete conversion in the amidation step can be due to several factors:

  • Insufficient Amine: Ensure an adequate excess of ammonia is used to react with the sulfonyl chloride and to neutralize the HCl byproduct that is formed.[3]

  • Reaction Time and Temperature: The reaction may require sufficient time to go to completion. While often rapid, gentle heating might be necessary for less reactive sulfonyl chlorides, though this should be done cautiously to avoid side reactions.

  • Hydrolysis of the Sulfonyl Chloride: If the reaction is performed in an aqueous medium, the sulfonyl chloride can hydrolyze back to the sulfonic acid.[1] Ensure the amine is added promptly after the sulfonyl chloride is introduced.

Q4: I am having difficulty purifying the final this compound product. What purification methods are recommended?

A4: Sulfonamides can sometimes be challenging to purify due to their polarity.

  • Recrystallization: This is often the most effective method for obtaining high-purity crystalline sulfonamides. A solvent screen should be performed to identify a suitable solvent or solvent system (e.g., ethanol/water, isopropanol/water).[4]

  • Column Chromatography: If recrystallization is not effective, silica gel chromatography can be used. A polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate, is typically required.

  • Acid-Base Extraction: As sulfonamides have an acidic proton on the nitrogen, they can be dissolved in a basic aqueous solution and then precipitated by the addition of acid. This can be an effective way to remove non-acidic impurities.

Quantitative Data on Sulfonamide Synthesis

The tables below provide representative data for key steps in sulfonamide synthesis to guide expectations and optimization.

Table 1: Effect of Solvent and Base on Sulfonamide Yield

AmineSulfonyl ChlorideBaseSolventTemperature (°C)Yield (%)
AnilineBenzenesulfonyl chloridePyridineDichloromethane2592
Cyclohexylaminep-Toluenesulfonyl chlorideTriethylamineAcetonitrile2588
MorpholineBenzenesulfonyl chlorideDIPEADichloromethane0-2595
Benzylaminep-Toluenesulfonyl chloridePyridineTHF2585

Note: Data is representative of typical sulfonamide formation reactions and may vary for the specific synthesis of this compound.

Table 2: Comparison of Sulfonating Agents for Heterocyclic Compounds

HeterocycleSulfonating AgentTemperature (°C)Yield of Sulfonic Acid/Sulfonyl Chloride (%)
ThiopheneBis(trimethylsilyl) sulfate10077
AnilineChlorosulfonic Acid0-25>90
TolueneFuming Sulfuric Acid2595
AnisoleBis(trimethylsilyl) sulfate125-17078

Note: This data illustrates the reactivity of different sulfonating agents with various aromatic and heterocyclic systems.[5]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-imidazole-4-sulfonyl Chloride

This protocol is a representative procedure for the sulfonation of an imidazole derivative.

  • Materials:

    • 1-Methylimidazole

    • Chlorosulfonic acid

    • Dichloromethane (anhydrous)

    • Thionyl chloride (optional, for conversion of sulfonic acid to sulfonyl chloride)

    • Ice-salt bath

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylimidazole (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to -10 °C using an ice-salt bath.

    • Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not rise above 0 °C.[2]

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, if it is the sulfonic acid, can be converted to the sulfonyl chloride by refluxing with thionyl chloride and a catalytic amount of DMF, followed by removal of excess thionyl chloride by distillation. The resulting 1-methyl-1H-imidazole-4-sulfonyl chloride can be purified by vacuum distillation or chromatography.

Protocol 2: Synthesis of this compound from Sulfonyl Chloride

  • Materials:

    • 1-Methyl-1H-imidazole-4-sulfonyl chloride

    • Aqueous ammonium hydroxide (28-30%)

    • Dichloromethane or THF

    • Ice bath

  • Procedure:

    • Dissolve 1-methyl-1H-imidazole-4-sulfonyl chloride (1.0 eq) in a suitable solvent such as THF or dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of cold aqueous ammonium hydroxide (5-10 eq) dropwise with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.[1]

    • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry.

    • If no precipitate forms, separate the organic layer. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonamide.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]

Visualizations

Synthesis_Pathway Synthesis of this compound 1-Methylimidazole 1-Methylimidazole Intermediate 1-Methyl-1H-imidazole-4-sulfonyl chloride 1-Methylimidazole->Intermediate Chlorosulfonic Acid (ClSO3H) DCM, 0°C to rt Product This compound Intermediate->Product Ammonium Hydroxide (NH4OH) THF, 0°C to rt

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental_Workflow Experimental Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amidation Setup Setup anhydrous reaction (1-Methylimidazole in DCM) Cooling Cool to -10°C Setup->Cooling Addition Slow addition of Chlorosulfonic Acid Cooling->Addition Reaction1 Stir at 0°C then rt Addition->Reaction1 Quench Quench with ice Reaction1->Quench Workup1 Extraction and Drying Quench->Workup1 Isolation1 Isolate Sulfonyl Chloride Workup1->Isolation1 Setup2 Dissolve Sulfonyl Chloride Isolation1->Setup2 Proceed to next step Cooling2 Cool to 0°C Setup2->Cooling2 Addition2 Add excess NH4OH Cooling2->Addition2 Reaction2 Stir at rt Addition2->Reaction2 Workup2 Extraction or Filtration Reaction2->Workup2 Purification Recrystallization Workup2->Purification Final Final Product Purification->Final

Caption: A typical experimental workflow for the two-step synthesis.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield Start Low Yield Observed CheckReagents Verify Reagent Purity and Anhydrous Conditions Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckTemp Review Temperature Control During Addition TempOK Temp Control OK? CheckTemp->TempOK CheckStoich Confirm Stoichiometry of Reagents StoichOK Stoichiometry OK? CheckStoich->StoichOK ReagentsOK->CheckTemp Yes FixReagents Use fresh/dry reagents and inert atmosphere ReagentsOK->FixReagents No TempOK->CheckStoich Yes FixTemp Improve cooling, slow down addition rate TempOK->FixTemp No FixStoich Recalculate and re-weigh reagents carefully StoichOK->FixStoich No AnalyzeSideProducts Analyze crude mixture (NMR, LC-MS) for side products StoichOK->AnalyzeSideProducts Yes OptimizeWorkup Optimize Work-up and Purification Procedures AnalyzeSideProducts->OptimizeWorkup YieldImproved Yield Improved OptimizeWorkup->YieldImproved

Caption: A decision-making flowchart for troubleshooting low product yield.

References

Overcoming solubility issues with 1-Methylimidazole-4-sulfonamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 1-Methylimidazole-4-sulfonamide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (C₄H₇N₃O₂S) is a heterocyclic organic compound with a molecular weight of approximately 161.19 g/mol .[1] It belongs to the sulfonamide class of molecules, which are known for their diverse biological activities. Due to its structural features, including an imidazole ring and a sulfonamide group, this compound is of interest in drug discovery and development, particularly as a potential inhibitor of enzymes such as carbonic anhydrases.

Q2: Why am I experiencing difficulty dissolving this compound in my aqueous buffer?

The limited aqueous solubility of this compound is a common issue and is primarily attributed to its crystalline structure and the presence of the sulfonamide group. Sulfonamides are generally weak acids, and their solubility in aqueous solutions is highly dependent on the pH of the environment. In its non-ionized form, the molecule is more hydrophobic and less soluble.

Q3: What is the recommended first step for preparing a solution of this compound for my experiment?

The most effective initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its strong solubilizing power for a wide range of organic compounds.

Q4: How can I improve the solubility of this compound in my final aqueous experimental solution?

Several strategies can be employed to enhance the solubility of this compound in your aqueous buffer:

  • pH Adjustment: Modifying the pH of your buffer can significantly increase solubility by promoting the ionization of the sulfonamide group.

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic co-solvent (like ethanol or polyethylene glycol) into your final buffer can improve solubility.

  • Gentle Heating: For some compounds, gentle warming can aid dissolution. However, this should be done with caution to avoid degradation.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and facilitate dissolution.

Q5: What is a known biological target of imidazole-sulfonamide compounds?

Sulfonamides are a well-established class of inhibitors for zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[2][3] Some imidazole-sulfonamide derivatives have shown inhibitory activity against various CA isoforms, including those that are overexpressed in tumors, such as carbonic anhydrase IX (CA IX) and XII (CA XII).[4][5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when working with this compound.

Problem Possible Cause Suggested Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound has very low solubility in the aqueous buffer at the prepared concentration.- Ensure you are starting with a fully dissolved, clear stock solution in an appropriate organic solvent (e.g., DMSO).- Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and thorough mixing.- Prepare an intermediate dilution of the stock solution in the aqueous buffer before making the final dilution.
A clear solution becomes cloudy or forms a precipitate over time. The compound has limited stability or is slowly precipitating out of the supersaturated solution.- Reduce the final concentration of the compound in the aqueous buffer.- Evaluate the pH of your buffer; the solubility of sulfonamides is pH-dependent.- Consider adding a co-solvent (e.g., 1-5% ethanol or PEG-400) to your final buffer, ensuring it is compatible with your assay.
Inconsistent results between experiments. This could be due to incomplete dissolution or precipitation of the compound.- Always visually inspect your solutions for any signs of precipitation before use.- Prepare fresh dilutions from the stock solution for each experiment.- Ensure the stock solution has been stored properly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
The final concentration of the organic solvent (e.g., DMSO) is too high for my assay. High concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.- Prepare a more concentrated stock solution in the organic solvent to minimize the volume added to the aqueous buffer.- Aim for a final organic solvent concentration of less than 1%, and ideally below 0.5%, in your final experimental setup. Run appropriate vehicle controls to account for any solvent effects.

Quantitative Data Summary

Buffer System (50 mM) pH Temperature (°C) Maximum Solubility (µg/mL) Maximum Solubility (µM)
Phosphate Buffer6.025To be determinedTo be determined
Phosphate Buffer7.425To be determinedTo be determined
Phosphate Buffer8.025To be determinedTo be determined
TRIS Buffer7.425To be determinedTo be determined
TRIS Buffer8.525To be determinedTo be determined

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 161.19 g/mol ).

  • Carefully weigh the calculated amount of the solid compound and transfer it to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the solid is completely dissolved. Visually inspect the solution to ensure there are no remaining solid particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

Materials:

  • This compound (solid)

  • Aqueous buffers of interest (e.g., 50 mM Phosphate Buffer at pH 6.0, 7.4, and 8.0; 50 mM TRIS Buffer at pH 7.4 and 8.5)

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Calibrated balance and pH meter

  • Appropriate PPE

Procedure:

  • Add an excess amount of solid this compound to separate vials for each buffer to be tested. A visible amount of undissolved solid should be present.

  • Add a known volume of each aqueous buffer to the respective vials.

  • Securely cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After the incubation period, visually confirm that excess solid is still present.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • The determined concentration represents the equilibrium solubility of the compound in that specific buffer and at that temperature.

Visualizations

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O OH OH⁻ H2O->OH -H⁺ CO2 CO₂ OH->CO2 Nucleophilic attack Inhibitor This compound (R-SO₂NH₂) Inhibitor->Zn Inhibitor binding (displaces H₂O) CO2->Zn Substrate binding HCO3 HCO₃⁻ + H⁺ CO2->HCO3 Product release G cluster_0 Tumor Microenvironment (Extracellular) cluster_1 Tumor Cell CO2_out CO₂ CAIX Carbonic Anhydrase IX (CAIX) CO2_out->CAIX H₂O H_out H⁺ (Acidosis) Invasion Invasion & Metastasis H_out->Invasion HCO3_out HCO₃⁻ HCO3_in HCO₃⁻ HCO3_out->HCO3_in Bicarbonate Transporters Hypoxia Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene CAIX_gene->CAIX CAIX->H_out CAIX->HCO3_out pHi Intracellular pH (pHi) Regulation HCO3_in->pHi Survival Cell Survival & Proliferation pHi->Survival Inhibitor 1-Methylimidazole- 4-sulfonamide Inhibitor->CAIX Inhibition

References

Preventing degradation of 1-Methylimidazole-4-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1-Methylimidazole-4-sulfonamide in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule contains both a sulfonamide group and a methyl-imidazole ring, both of which are susceptible to specific degradation pathways. The sulfonamide group is prone to hydrolysis, especially under acidic or alkaline conditions, while the imidazole ring is sensitive to photodegradation and oxidation.[1][2][3][4][5]

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor in the stability of sulfonamides. Generally, sulfonamides exhibit the least stability in acidic solutions (around pH 4) and the greatest stability in alkaline solutions (around pH 9).[1][2][3] Hydrolysis of the sulfonamide bond is a major degradation route, and its rate is significantly influenced by the pH of the medium. For experimental work, it is recommended to maintain the pH in a range that minimizes hydrolysis, preferably neutral to slightly alkaline, unless the experimental conditions require otherwise.

Q3: What is the impact of temperature on the degradation of this compound?

A3: Elevated temperatures accelerate the rate of chemical degradation, particularly hydrolysis.[1][6] It is crucial to store stock solutions and experimental samples at low temperatures to minimize degradation. For long-term storage, refrigeration (2-8 °C) or freezing is recommended, depending on the solvent used. During experiments, samples should be kept cool and exposure to high temperatures should be minimized.

Q4: Is this compound sensitive to light?

A4: Yes, the imidazole moiety is known to be susceptible to photodegradation.[4][5] Exposure to UV or high-intensity visible light can lead to the formation of degradation products. To mitigate this, it is recommended to work with the compound in a controlled lighting environment and to store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

Q5: Can I use standard aqueous buffers for my experiments?

A5: Yes, standard aqueous buffers can be used. However, it is important to select a buffer system that maintains the desired pH and is compatible with your experimental setup. Phosphate, borate, and citrate buffers are commonly used.[1] It is crucial to ensure the pH of the final solution is within the stable range for the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound potency or concentration over a short period. Hydrolysis due to inappropriate pH. Verify the pH of your solution. Adjust to a neutral or slightly alkaline pH if your experiment allows. Prepare fresh solutions before use.
Temperature-induced degradation. Store stock solutions and samples at recommended low temperatures (2-8°C or frozen). Avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). Photodegradation. Protect solutions from light by using amber vials or covering containers with foil. Minimize exposure to ambient light during handling.
Oxidative degradation. Degas solvents to remove dissolved oxygen. Consider adding antioxidants if compatible with your experiment.
Hydrolytic degradation products. Analyze for expected hydrolysis products, such as those resulting from the cleavage of the sulfonamide bond.
Inconsistent experimental results. Progressive degradation of stock solution. Prepare fresh stock solutions frequently. Aliquot stock solutions to avoid contamination and degradation of the entire stock.
Variability in storage and handling conditions. Standardize protocols for solution preparation, storage, and handling to ensure consistency across all experiments.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Buffers

This protocol outlines a general procedure for assessing the stability of this compound under different pH conditions.

Materials:

  • This compound

  • Phosphate buffer (pH 4.0)

  • Phosphate buffer (pH 7.0)

  • Borate buffer (pH 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.

  • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial concentration.

  • Store the remaining solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • At specified time points (e.g., 24, 48, 72 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Protocol 2: Analysis of Degradation Products by LC-MS

This protocol provides a general method for the identification of potential degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Degraded samples of this compound (from stability studies)

  • LC-MS system with a C18 column and a mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Inject the degraded sample into the LC-MS system.

  • Separate the components using a suitable gradient elution program (e.g., starting with 5% B and increasing to 95% B over 20 minutes).

  • Acquire mass spectra in both positive and negative ion modes to detect a wide range of potential degradation products.

  • Analyze the mass spectra to determine the molecular weights of the degradation products.

  • Use fragmentation data (MS/MS) to elucidate the structures of the degradation products by identifying characteristic fragments of the parent molecule.

Quantitative Data Summary

The following tables summarize hypothetical degradation data for this compound based on the known behavior of similar compounds. Note: This data is illustrative and should be confirmed by experimental studies on the specific compound.

Table 1: Effect of pH and Temperature on the Hydrolysis of this compound (% remaining after 72 hours)

pH25°C40°C
4.0 85%65%
7.0 95%88%
9.0 >99%97%

Table 2: Effect of Light Exposure on the Photodegradation of this compound at 25°C (% remaining after 24 hours)

Condition% Remaining
Protected from Light >99%
Exposed to Ambient Light 92%
Exposed to UV Light (254 nm) 75%

Visualizations

Degradation Pathways and Experimental Workflow

cluster_degradation Potential Degradation Pathways cluster_workflow Recommended Experimental Workflow Parent This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis H₂O, H⁺/OH⁻ Photodegradation Photodegradation (UV/Visible Light) Parent->Photodegradation Oxidation Oxidation Parent->Oxidation [O] Product_A Hydrolysis Products (e.g., Sulfonic Acid, Methylimidazole) Hydrolysis->Product_A Product_B Photo-oxidation Products (e.g., Ring Opened Products) Photodegradation->Product_B Product_C Oxidized Products Oxidation->Product_C Start Prepare Solution Store Store Properly (Dark, Cold) Start->Store Expose Expose to Stress (pH, Temp, Light) Start->Expose Analyze Analyze by HPLC/LC-MS Expose->Analyze Identify Identify Degradants Analyze->Identify Quantify Quantify Degradation Analyze->Quantify End Optimize Conditions Identify->End Quantify->End

Caption: Potential degradation pathways and a recommended experimental workflow for stability analysis.

Troubleshooting Logic

Start Inconsistent Results or Loss of Compound Check_pH Is the solution pH neutral to alkaline? Start->Check_pH Check_Temp Is the solution stored cold? Check_pH->Check_Temp Yes Adjust_pH Adjust pH and use fresh solution Check_pH->Adjust_pH No Check_Light Is the solution protected from light? Check_Temp->Check_Light Yes Store_Cold Store at 2-8°C or frozen Check_Temp->Store_Cold No Protect_Light Use amber vials or foil Check_Light->Protect_Light No Re-evaluate Re-evaluate Experiment Check_Light->Re-evaluate Yes Adjust_pH->Re-evaluate Store_Cold->Re-evaluate Protect_Light->Re-evaluate

Caption: A troubleshooting flowchart for addressing issues with compound stability.

References

Troubleshooting Inconsistent Results in 1-Methylimidazole-4-sulfonamide Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in assays involving 1-Methylimidazole-4-sulfonamide. This resource offers frequently asked questions (FAQs) and detailed troubleshooting advice in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological target of this compound and related sulfonamides?

A1: The primary biological targets of sulfonamides are carbonic anhydrases (CAs). These enzymes are involved in a wide range of physiological processes, and their inhibition is a key area of research for this class of compounds.

Q2: What is the most common assay used to determine the activity of this compound?

A2: The most common in vitro assay is the carbonic anhydrase (CA) inhibition assay. A widely used method is a colorimetric assay that measures the inhibition of the esterase activity of CA using a chromogenic substrate like p-nitrophenyl acetate (p-NPA).

Q3: What are the common causes of variability in carbonic anhydrase inhibition assays?

A3: Common sources of variability include inaccurate concentrations of the enzyme or inhibitor, improper preparation of reagents, fluctuations in temperature and pH, and issues with the spectrophotometer readings.

Q4: How should this compound be stored to ensure its stability?

Troubleshooting Guide

Issue 1: High variability between replicate wells in a carbonic anhydrase inhibition assay.

  • Question: My replicate wells for the same concentration of this compound show significantly different absorbance readings. What could be the cause?

  • Answer: High variability between replicates can stem from several factors:

    • Pipetting Errors: Inaccurate or inconsistent pipetting of the enzyme, substrate, or inhibitor can lead to significant differences in reaction rates. Ensure your pipettes are calibrated and use proper pipetting techniques.

    • Incomplete Mixing: Inadequate mixing of reagents in the wells can result in a non-uniform reaction. Gently tap the plate or use a plate shaker to ensure thorough mixing.

    • Temperature Gradients: Temperature fluctuations across the microplate can affect enzyme activity. Allow all reagents and the plate to equilibrate to the assay temperature before starting the reaction.

    • Edge Effects: Wells on the outer edges of the plate are more susceptible to evaporation and temperature changes. To mitigate this, avoid using the outermost wells or fill them with a blank solution.

Issue 2: No or very low inhibition observed even at high concentrations of this compound.

  • Question: I am not observing any significant inhibition of carbonic anhydrase activity, even when I use high concentrations of my test compound. Why might this be happening?

  • Answer: This issue could be due to several reasons:

    • Compound Insolubility: this compound may have limited solubility in the assay buffer. This can be addressed by dissolving the compound in a small amount of a suitable organic solvent like DMSO before diluting it in the assay buffer. Be sure to include a solvent control in your experiment.

    • Inactive Enzyme: The carbonic anhydrase enzyme may have lost its activity due to improper storage or handling. It is recommended to use a fresh batch of enzyme or validate the activity of the current stock with a known inhibitor, such as acetazolamide.

    • Incorrect Assay Conditions: The pH of the assay buffer is critical for CA activity. Ensure the buffer is at the optimal pH for the specific CA isoform being tested.

Issue 3: Inconsistent IC50 values across different experiments.

  • Question: I am getting different IC50 values for this compound in repeated experiments. What could be the reason for this inconsistency?

  • Answer: Fluctuations in IC50 values can be caused by:

    • Variations in Reagent Concentrations: Small day-to-day variations in the preparation of enzyme, substrate, or inhibitor stock solutions can lead to shifts in the IC50 value. Prepare fresh solutions for each experiment and ensure accurate concentration measurements.

    • Different Incubation Times: The pre-incubation time of the enzyme with the inhibitor can influence the observed IC50. Maintain a consistent pre-incubation time across all experiments.

    • Assay Drift: Over the course of a long experiment, factors like temperature changes or reagent degradation can cause the assay signal to drift. It is advisable to include a reference inhibitor on each plate to monitor for such drift.

Data Presentation

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (Standard) 25012255.7
Compound A (Benzenesulfonamide derivative) 1508.5304.2
Compound B (Thiophene-sulfonamide derivative) 985.2152.8
Compound C (Imidazole-sulfonamide derivative) 21015458.9

Disclaimer: The data presented in this table is for illustrative purposes and represents the inhibitory activity of structurally related sulfonamide compounds, not this compound itself.

Experimental Protocols

Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase using the colorimetric measurement of p-nitrophenol production from the hydrolysis of p-nitrophenyl acetate (p-NPA).

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • This compound (test inhibitor)

  • Acetazolamide (positive control inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile or DMSO.

    • Prepare stock solutions of this compound and acetazolamide in DMSO.

    • Create a series of dilutions of the test and control inhibitors in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Blank: Assay buffer only.

      • Control (No Inhibitor): Assay buffer and enzyme solution.

      • Test Inhibitor: Assay buffer, enzyme solution, and the desired concentration of this compound.

      • Positive Control: Assay buffer, enzyme solution, and the desired concentration of acetazolamide.

    • Include a solvent control containing the highest concentration of DMSO used for the inhibitor dilutions.

  • Pre-incubation:

    • Gently mix the contents of the wells and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (this compound) plate_setup Plate Setup (Inhibitor Dilutions, Enzyme) prep_inhibitor->plate_setup prep_enzyme Prepare Enzyme Stock (Carbonic Anhydrase) prep_enzyme->plate_setup prep_substrate Prepare Substrate Stock (p-NPA) add_substrate Add Substrate (Initiate Reaction) prep_substrate->add_substrate pre_incubation Pre-incubation (10-15 min) plate_setup->pre_incubation pre_incubation->add_substrate read_plate Kinetic Reading (Absorbance at 405 nm) add_substrate->read_plate calc_rates Calculate Reaction Rates read_plate->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for a colorimetric carbonic anhydrase inhibition assay.

Signaling_Pathway cluster_cell Tumor Cell cluster_tme Tumor Microenvironment CAIX Carbonic Anhydrase IX (CAIX) HCO3 HCO3- CAIX->HCO3 H_ion H+ CAIX->H_ion H_ion_exporter Proton Exporters (e.g., NHE1) Extracellular_Acidosis Extracellular Acidosis (Low pH) H_ion_exporter->Extracellular_Acidosis Lactate_exporter Lactate Exporters (e.g., MCT4) Lactate_exporter->Extracellular_Acidosis Glycolysis Glycolysis Glycolysis->Lactate_exporter CO2 CO2 Glycolysis->CO2 Metabolism Cellular Metabolism Metabolism->Glycolysis Proliferation Cell Proliferation & Invasion Proliferation->Metabolism Apoptosis Apoptosis Inhibitor 1-Methylimidazole- 4-sulfonamide Inhibitor->CAIX inhibits Extracellular_Acidosis->Proliferation promotes Extracellular_Acidosis->Apoptosis inhibits CO2->CAIX H2O H2O H2O->CAIX H_ion->Extracellular_Acidosis

Caption: Role of Carbonic Anhydrase IX in tumor cell pH regulation.

Troubleshooting_Logic cluster_variability Troubleshooting High Variability cluster_no_inhibition Troubleshooting No Inhibition cluster_ic50 Troubleshooting Inconsistent IC50s Start Inconsistent Results? High_Variability High Variability between Replicates? Start->High_Variability No_Inhibition No/Low Inhibition? Start->No_Inhibition Inconsistent_IC50 Inconsistent IC50s? Start->Inconsistent_IC50 Check_Pipetting Check Pipetting Technique & Calibration High_Variability->Check_Pipetting Ensure_Mixing Ensure Thorough Mixing High_Variability->Ensure_Mixing Check_Temp Check for Temperature Gradients High_Variability->Check_Temp Edge_Effects Mitigate Edge Effects High_Variability->Edge_Effects Check_Solubility Verify Compound Solubility No_Inhibition->Check_Solubility Check_Enzyme Confirm Enzyme Activity No_Inhibition->Check_Enzyme Check_pH Verify Assay Buffer pH No_Inhibition->Check_pH Fresh_Reagents Use Freshly Prepared Reagents Inconsistent_IC50->Fresh_Reagents Consistent_Time Maintain Consistent Incubation Times Inconsistent_IC50->Consistent_Time Use_Reference Include Reference Inhibitor Inconsistent_IC50->Use_Reference

Caption: Decision tree for troubleshooting common assay issues.

Technical Support Center: Optimizing 1-Methylimidazole-4-sulfonamide for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 1-Methylimidazole-4-sulfonamide in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a chemical compound containing both a methylimidazole and a sulfonamide functional group. While its precise mechanism of action in eukaryotic cells is not yet fully elucidated, sulfonamides are broadly known as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in prokaryotes.[1] In mammalian cells, which obtain folic acid from their environment, the effects may be different. Related imidazole and sulfonamide-containing compounds have been shown to exhibit anticancer properties by targeting various signaling pathways, including those involving receptor tyrosine kinases like VEGFR, c-MET, and EGFR.[2][3][4] Therefore, it is plausible that this compound may exert its effects through the modulation of cellular signaling cascades involved in cell proliferation, survival, or other key cellular processes.

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

A definitive optimal concentration for this compound has not been established for all cell types. However, based on cytotoxicity data from related sulfonamide and imidazole derivatives, a concentration range of 1 µM to 100 µM is a reasonable starting point for range-finding experiments.[3][4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and experimental endpoint.

Q3: How should I dissolve and store this compound?

Due to the potential for limited aqueous solubility, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell culture applications, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1% , to avoid solvent-induced cytotoxicity.[5]

  • Preparation of Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 100 mM).

    • Gently warm or vortex if necessary to ensure complete dissolution.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the stock solution at -20°C for long-term storage.

    • For short-term use, the stock solution can be stored at 4°C for a limited time, but stability should be verified.

Q4: What are the potential cellular effects of this compound?

Based on studies of structurally related compounds, potential cellular effects could include:

  • Inhibition of cell proliferation: Many sulfonamide and imidazole derivatives have demonstrated antiproliferative activity against various cancer cell lines.[2][4][6][7]

  • Induction of apoptosis: Some related compounds have been shown to induce programmed cell death.

  • Cell cycle arrest: Alterations in cell cycle progression are a possible outcome of treatment.[3]

  • Modulation of signaling pathways: As mentioned, pathways involving receptor tyrosine kinases are potential targets.[2][3]

It is essential to experimentally validate these potential effects in your specific cell model.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no observable effect of the compound Ineffective concentration.Perform a dose-response study with a wider concentration range (e.g., 0.1 µM to 200 µM).
Compound degradation.Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Test the stability of the compound in your cell culture medium over the time course of your experiment.[8]
Cell line resistance.Consider using a different cell line that may be more sensitive to the compound.
High levels of cell death or cytotoxicity Concentration is too high.Lower the concentration of this compound. Ensure the final DMSO concentration is not exceeding 0.1%.
Contamination of stock solution.Prepare a fresh, sterile-filtered stock solution.
Compound precipitation in media.Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, try preparing the final dilution in pre-warmed media and gently mixing. Consider using a lower concentration or a different solubilization method.
Inconsistent or variable results Inconsistent compound concentration.Ensure accurate and consistent dilution of the stock solution for each experiment.
Cell passage number and confluency.Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Unexpected changes in cell morphology Off-target effects of the compound.Carefully document any morphological changes. These may provide clues to the compound's mechanism of action.
Mycoplasma contamination.Regularly test your cell cultures for mycoplasma contamination, as this can alter cellular responses to treatments.

Data Presentation

Table 1: Reported IC50 Values for Structurally Related Sulfonamide and Imidazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
Novel Sulfonamide DerivativesMDA-MB-468< 30[3]
MCF-7< 128[3]
HeLa< 360[3]
Imidazolone-sulphonamide-pyrimidine hybridsMCF-71.05Not available in search results
Imidazole-based compoundsVarious Cancer Cell Lines0.0016 - 1.81[4]

Note: These values are for related compounds and should be used as a general guide for determining a starting concentration range for this compound.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in your cell culture medium. A suggested starting range is 0.1 µM to 200 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity if available.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Data Analysis stock Prepare Stock Solution (in DMSO) serial Serial Dilution in Cell Culture Medium stock->serial treat Treat Cells with Compound serial->treat seed Seed Cells in 96-well Plate seed->treat mtt Perform MTT Assay treat->mtt read Read Absorbance mtt->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-MET, EGFR) Pathway Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) RTK->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation Compound This compound Compound->RTK Potential Inhibition

Caption: Potential mechanism of action via receptor tyrosine kinase inhibition.

troubleshooting_logic start Inconsistent Results? conc Consistent Compound Concentration? start->conc cells Consistent Cell Passage/Density? conc->cells Yes solution Review Protocol conc->solution No plates Avoiding Edge Effects? cells->plates Yes cells->solution No plates->solution No no_effect No Observable Effect? plates->no_effect Yes dose Dose-Response Performed? no_effect->dose dose->solution No degradation Compound Stable? dose->degradation Yes new_stock Prepare Fresh Stock degradation->new_stock No high_death High Cell Death? degradation->high_death Yes dmso DMSO Control OK? high_death->dmso precipitate Precipitate in Media? dmso->precipitate Yes lower_conc Lower Concentration dmso->lower_conc No precipitate->solution No precipitate->lower_conc Yes

Caption: Troubleshooting logic for common experimental issues.

References

1-Methylimidazole-4-sulfonamide stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methylimidazole-4-sulfonamide during long-term storage. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: The stability of this compound can be influenced by several factors. Generally, sulfonamides are susceptible to degradation under certain environmental conditions. Key factors include:

  • pH: Sulfonamides are generally more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.[1] The anionic form of sulfonamides, which is more prevalent at higher pH, is less sensitive to hydrolysis.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of sulfonamides.[2]

  • Light: Exposure to UV light can lead to the photodegradation of sulfonamides.[1] The rate of this degradation can also be influenced by pH.[1]

  • Moisture: The presence of moisture can facilitate hydrolytic degradation. The product should be protected from moisture.

  • Oxidizing Agents: Contact with oxidizing agents should be avoided as it may lead to degradation.[3]

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Store at the recommended storage temperature of 15–25 °C.[4] Avoid intense heating.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen, to protect from moisture and oxidation.

  • Light: Protect from light to prevent photodegradation.

  • Container: Keep the container tightly closed in a well-ventilated place.[4][5]

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in the provided search results, based on the general degradation pathways of sulfonamides, potential degradation could occur through the cleavage of the S-N bond.[6] Common degradation products of other sulfonamides include sulfanilic acid and the corresponding amine-containing heterocyclic ring. Therefore, for this compound, potential degradation products could include 1-methylimidazole and 4-aminosulfonic acid. Microbial degradation can also lead to various smaller molecules by breaking S-N and S-C bonds.[7]

Q4: How can I detect and quantify the degradation of this compound in my stored samples?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation, identification, and quantification of active pharmaceutical ingredients and their degradation products.[8] For more detailed structural information on the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine the chemical structure of degradation products.[8]

Troubleshooting Guides

Issue 1: Unexpected or Poor Performance in Assays
  • Symptom: The compound shows reduced or no activity in a biological or chemical assay compared to a fresh or reference standard.

  • Possible Cause: The compound may have degraded during storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the compound has been stored according to the recommended conditions (see FAQ 2).

    • Perform Purity Analysis: Analyze the purity of the stored sample using a suitable analytical method like HPLC. Compare the chromatogram to that of a reference standard. The presence of additional peaks may indicate degradation products.

    • Confirm Identity: Use LC-MS to confirm the mass of the main peak corresponds to this compound and to identify the mass of any potential degradation products.

    • Use a Fresh Sample: If degradation is confirmed, use a fresh, unopened sample of the compound for your experiments.

Issue 2: Visible Changes in the Stored Product
  • Symptom: The appearance of the solid compound has changed (e.g., color change, clumping) or a solution of the compound appears cloudy or has precipitates.

  • Possible Cause: This could be due to degradation, absorption of moisture, or contamination.

  • Troubleshooting Steps:

    • Do Not Use: Do not use the compound if its physical appearance has changed, as this indicates potential changes in its chemical integrity.

    • Review Handling Procedures: Ensure that proper handling procedures were followed to prevent contamination and moisture absorption. For example, the container should be tightly sealed after each use.

    • Analytical Characterization: If necessary for investigation, the material can be analyzed by techniques like HPLC and LC-MS to identify the nature of the change.

Data Presentation

Table 1: Factors Affecting Sulfonamide Stability

FactorEffect on StabilityGeneral Recommendations
pH More stable in neutral to alkaline conditions; susceptible to degradation in acidic conditions.[1]Maintain pH in the neutral to alkaline range for solutions.
Temperature Degradation rate increases with temperature.[2]Store at recommended temperatures (15-25°C).[4] Avoid heat.[5]
Light Can cause photodegradation.[1]Protect from light.
Moisture Can lead to hydrolysis.Store in a tightly sealed container under a dry, inert atmosphere.
Oxidizing Agents Can cause chemical degradation.[3]Avoid contact with oxidizing agents.[3]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

Objective: To determine the purity and quantify the degradation of this compound in a stored sample.

Materials:

  • This compound sample

  • Reference standard of this compound

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable buffer)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a solution of the test sample at the same concentration as the stock solution of the reference standard.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any degradation products.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Analysis:

    • Inject the calibration standards to establish a linear relationship between concentration and peak area.

    • Inject the test sample.

    • Identify the peak for this compound by comparing the retention time with the reference standard.

    • Identify any additional peaks as potential degradation products.

  • Quantification:

    • Calculate the concentration of this compound in the test sample using the calibration curve.

    • The percentage purity can be calculated by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Mandatory Visualizations

degradation_pathway This compound This compound Degradation Products Degradation Products This compound->Degradation Products Stress Conditions (Acid, Heat, Light) 1-Methylimidazole 1-Methylimidazole Degradation Products->1-Methylimidazole S-N Bond Cleavage 4-Aminosulfonic Acid 4-Aminosulfonic Acid Degradation Products->4-Aminosulfonic Acid S-N Bond Cleavage

Caption: Potential degradation pathway of this compound.

troubleshooting_workflow cluster_observe Observation cluster_investigate Investigation cluster_action Action Poor Assay Performance Poor Assay Performance Verify Storage Conditions Verify Storage Conditions Poor Assay Performance->Verify Storage Conditions Visible Change in Product Visible Change in Product Discard and Reorder Discard and Reorder Visible Change in Product->Discard and Reorder Review Handling Procedures Review Handling Procedures Visible Change in Product->Review Handling Procedures Perform Purity Analysis (HPLC) Perform Purity Analysis (HPLC) Verify Storage Conditions->Perform Purity Analysis (HPLC) Confirm Identity (LC-MS) Confirm Identity (LC-MS) Perform Purity Analysis (HPLC)->Confirm Identity (LC-MS) Use Fresh Sample Use Fresh Sample Confirm Identity (LC-MS)->Use Fresh Sample Degradation Confirmed

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Purification of Crude 1-Methylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Methylimidazole-4-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as 1-methylimidazole, residual sulfonating agents or their hydrolysis byproducts, and potentially isomeric sulfonamides depending on the synthetic route. Over-sulfonated or degraded imidazole species may also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for polar heterocyclic compounds like this compound are recrystallization and column chromatography.[1][2] An acid-base extraction can also be employed as an initial cleanup step to remove non-basic or non-acidic impurities.

Q3: How can I remove colored impurities from my crude product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by hot filtration before recrystallization.[3][4]

Q4: My compound appears to be "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or due to the presence of significant impurities.[4] To address this, you can try adding more solvent, cooling the solution more slowly, or selecting a different solvent system.[4]

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Solution
Compound is insoluble in all tested solvents. The compound may be highly polar or have strong intermolecular interactions.Try highly polar solvents like water, methanol, or ethanol. Consider using a solvent mixture.
No crystals form upon cooling. The solution may not be supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod, adding a seed crystal, or slowly evaporating some of the solvent.[4]
Low recovery of purified product. The compound has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product is still impure after recrystallization. The chosen solvent does not effectively differentiate between the product and the impurity.Select a different recrystallization solvent or consider a preliminary purification step like column chromatography.
Column Chromatography Issues
Issue Possible Cause Solution
Compound does not move from the baseline (Rf = 0). The eluent is not polar enough.Increase the polarity of the mobile phase. For a highly polar compound like this compound, a gradient elution with a polar solvent system like dichloromethane/methanol or ethyl acetate/methanol may be necessary.[1]
Compound streaks or "tails" on the TLC plate and column. Strong interaction between the basic imidazole and the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to neutralize the acidic sites on the silica.[1][5] Alternatively, use a different stationary phase like neutral or basic alumina.[1]
Poor separation of the product from impurities. The chosen eluent system has poor selectivity.Experiment with different solvent systems. A gradient elution can improve separation of compounds with close Rf values.[5]
Low yield after chromatography. The compound may be irreversibly adsorbed onto the silica gel, or fractions were not collected effectively.Ensure all of the product has eluted by monitoring with TLC. If the compound is very polar, deactivating the silica gel with triethylamine prior to loading can help improve recovery.[5]

Quantitative Data Summary

The following table summarizes typical expected outcomes for the purification of this compound using different methods. Actual results may vary depending on the initial purity of the crude material.

Purification Method Typical Purity Expected Yield Notes
Recrystallization >99%60-85%Highly effective for removing small amounts of impurities. Yield is dependent on the solubility of the compound in the chosen cold solvent.
Column Chromatography (Silica Gel) >98%50-80%Good for separating compounds with different polarities. Yield can be affected by adsorption to the stationary phase.
Acid-Base Extraction --Primarily a work-up or pre-purification step to remove neutral or oppositely charged impurities. Not a standalone method for high purity.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, isopropanol, acetonitrile) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Stationary Phase and Eluent Selection: Based on TLC analysis, select a suitable solvent system. For a polar compound like this compound, a polar stationary phase like silica gel or alumina is appropriate. A common eluent system would be a gradient of methanol in dichloromethane or ethyl acetate. To prevent tailing, consider adding 0.5-1% triethylamine to the eluent.[1][5]

  • Column Packing: Prepare a slurry of the stationary phase in the initial, less polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading) and add it to the top of the column.[1]

  • Elution: Begin elution with the initial solvent system and gradually increase the polarity. Collect fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure Product Recrystallization->Pure Column->Pure Troubleshooting_Recrystallization Start Recrystallization Attempt Issue Issue Encountered? Start->Issue NoCrystals No Crystals Form Issue->NoCrystals Yes OilingOut Oiling Out Issue->OilingOut Yes LowYield Low Yield Issue->LowYield Yes Impure Still Impure Issue->Impure Yes Success Successful Crystallization Issue->Success No Sol_NoCrystals Scratch flask, add seed crystal, evaporate solvent NoCrystals->Sol_NoCrystals Sol_OilingOut Add more solvent, cool slowly, change solvent OilingOut->Sol_OilingOut Sol_LowYield Cool thoroughly, use less solvent LowYield->Sol_LowYield Sol_Impure Change solvent, pre-purify Impure->Sol_Impure

References

Avoiding off-target effects of 1-Methylimidazole-4-sulfonamide in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and troubleshoot off-target effects of 1-Methylimidazole-4-sulfonamide in cellular assays.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cells after treatment with this compound that doesn't align with the known on-target effect. What could be the cause?

A1: Unexpected phenotypes can arise from off-target effects. This compound contains both a sulfonamide and a methylimidazole moiety, which have been individually associated with off-target activities. Potential off-target families include:

  • Kinases: The N-methylimidazole group is present in some kinase inhibitors.[1][2]

  • Carbonic Anhydrases (CAs): Sulfonamides are a well-known class of CA inhibitors.[3][4][5]

  • Cyclooxygenases (COXs): Some sulfonamide-containing compounds can inhibit COX enzymes.

  • G-Protein-Coupled Receptors (GPCRs): While less common, interactions with GPCRs cannot be entirely ruled out.

It is also possible that the observed phenotype is due to general cytotoxicity at the concentration used. We recommend performing a dose-response experiment to determine the cytotoxic concentration range in your specific cell line.

Q2: How can we determine if this compound is engaging with its intended target in our cellular model?

A2: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[6][7][8] This method is based on the principle that a protein's thermal stability increases when it is bound to a ligand. By heating cell lysates treated with your compound and comparing the amount of soluble target protein to untreated controls, you can confirm direct binding.

Q3: What are the best practices for preparing and using this compound in cell-based assays to ensure reproducibility?

A3: Proper handling of the compound is crucial for reproducible results.

  • Solubility: Sulfonamides can have limited aqueous solubility.[9][10][11] It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final concentration in your assay medium.[9] Ensure the final DMSO concentration is consistent across all experiments and does not exceed a level that affects cell viability (typically <0.5%).

  • Storage: Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Fresh dilutions: Prepare fresh dilutions of the compound from the stock solution for each experiment.

Q4: What are some common causes of false positives in high-throughput screening assays that could be mistaken for off-target effects?

A4: False positives can arise from several sources that are not related to specific off-target binding.[12][13][14][15][16] These include:

  • Compound aggregation: At higher concentrations, compounds can form aggregates that non-specifically inhibit enzymes.

  • Interference with assay readout: The compound may be autofluorescent or may inhibit a reporter enzyme (e.g., luciferase) used in the assay.

  • Redox activity: Some compounds can generate reactive oxygen species, leading to non-specific effects.

  • Contaminants: Impurities in the compound sample, including metal ions, can cause assay interference.[16]

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype

If you observe a cellular response that is inconsistent with the known function of the intended target, it is crucial to investigate potential off-target effects.

Caption: Workflow for investigating unexpected cellular phenotypes.

Issue 2: High Background or False Positives in Screening Assays

High background or a high rate of hits in a screening assay can indicate assay interference rather than true biological activity.

Possible Cause Troubleshooting Step Expected Outcome
Compound Autofluorescence Run the assay in the absence of cells or enzyme, with only the compound and detection reagents.If the signal is high, the compound is autofluorescent and an alternative detection method should be considered.
Inhibition of Reporter Enzyme Perform a counter-screen against the reporter enzyme (e.g., luciferase) itself.If the compound inhibits the reporter, the primary screen results are likely false positives.
Compound Aggregation Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).If the inhibitory effect is significantly reduced, aggregation is a likely cause.
Redox Activity Include a reducing agent like DTT in the assay buffer and observe any changes in compound activity.A change in activity may suggest a redox-active compound.
Issue 3: Compound Inactivity or Poor Reproducibility

If this compound is not showing the expected activity or if results are not consistent, consider the following:

Possible Cause Troubleshooting Step Recommended Action
Poor Solubility Visually inspect the assay medium for precipitation after adding the compound.Decrease the final concentration of the compound. Increase the final DMSO concentration slightly (while staying within the tolerated range for your cells).[9]
Compound Degradation Check the storage conditions and age of the stock solution.Prepare a fresh stock solution from a new batch of the compound and re-test.
Incorrect Cell Density Review and optimize the cell seeding density for your assay.Ensure cells are in the logarithmic growth phase and not over-confluent.
Inconsistent Pipetting Review pipetting techniques, especially for serial dilutions.Use calibrated pipettes and ensure thorough mixing at each dilution step.

Data Presentation

The following tables present hypothetical inhibition data for this compound against potential off-target classes. This data is for illustrative purposes to guide the types of experiments that could be performed.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase Target% Inhibition at 1 µMIC50 (µM)
On-Target Kinase X95%0.05
Off-Target Kinase A75%0.8
Off-Target Kinase B52%3.2
Off-Target Kinase C15%>10

Table 2: Hypothetical Carbonic Anhydrase (CA) Inhibition Profile

CA IsoformKi (nM)
hCA I250
hCA II85
hCA IX120
hCA XII350

Table 3: Hypothetical Cyclooxygenase (COX) Inhibition Profile

COX IsoformIC50 (µM)
COX-1>25
COX-28.5

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies.[6][7][8]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with either this compound at the desired concentration or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis: Transfer the supernatant to a new tube. Analyze the amount of soluble target protein by Western blot.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for a fluorescence-based kinase assay.

Methodology:

  • Prepare Reagents:

    • Kinase reaction buffer.

    • Kinase of interest.

    • Fluorescently labeled peptide substrate.

    • ATP.

    • This compound serial dilutions.

  • Assay Procedure:

    • Add kinase and this compound to a 384-well plate and incubate for 15 minutes.

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a stop solution.

    • Read the fluorescence on a plate reader.

  • Controls:

    • Positive control: No inhibitor.

    • Negative control: No kinase.

    • Reference inhibitor: A known inhibitor of the kinase.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay measures the esterase activity of CA.[3][17][18][19]

Methodology:

  • Reagents:

    • Tris-HCl buffer (pH 7.5).

    • Purified human CA isoform.

    • p-Nitrophenyl acetate (pNPA) as the substrate.

    • This compound serial dilutions.

    • Acetazolamide as a positive control inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add the CA enzyme and the test compound or control.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding pNPA.

    • Monitor the increase in absorbance at 405 nm over time in a microplate reader.

  • Data Analysis: Determine the reaction rate from the linear portion of the absorbance curve. Calculate the percent inhibition and determine the Ki value.

Whole-Cell Cyclooxygenase (COX) Activity Assay

This protocol measures the production of prostaglandin E2 (PGE2) in response to an inflammatory stimulus.[20][21][22][23][24]

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., macrophages) in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with serial dilutions of this compound or a known COX inhibitor (e.g., celecoxib) for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for a defined period (e.g., 24 hours).

  • PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using an ELISA kit.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 value.

MTT Cytotoxicity Assay

This assay assesses cell viability by measuring the metabolic activity of cells.[4][25][26][27][28]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Caption: Hypothetical signaling pathway for a potential off-target kinase.

References

Adjusting pH for optimal 1-Methylimidazole-4-sulfonamide activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 1-Methylimidazole-4-sulfonamide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound, like other sulfonamide antibiotics, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). By acting as a structural analog of para-aminobenzoic acid (PABA), it blocks the synthesis of dihydrofolic acid, a precursor to folic acid. Folic acid is essential for the synthesis of nucleotides, and its absence halts bacterial DNA replication and protein synthesis, leading to a bacteriostatic effect.

Q2: What is the optimal pH for the antibacterial activity of this compound?

Q3: How does pH affect the solubility of this compound?

A3: The solubility of sulfonamides is pH-dependent. The unionized form, which is more prevalent at lower pH values, is generally less soluble in aqueous solutions. Conversely, as the pH increases above the pKa, the sulfonamide becomes ionized and more water-soluble. It is important to consider the pH of your stock solutions and experimental media to avoid precipitation of the compound, which would lead to inaccurate results.

Q4: What are the expected MIC values for this compound?

A4: Specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are not widely reported in the literature. The activity is highly dependent on the bacterial species and strain, as well as the experimental conditions such as the growth medium and incubation time. For context, other novel sulfonamide derivatives have shown MIC values ranging from 1.8 µg/mL to over 1000 µg/mL against strains like Staphylococcus aureus and Escherichia coli.[1] It is essential to determine the MIC experimentally for your specific application.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected antibacterial activity.

This is a common issue that can often be traced back to suboptimal experimental conditions, particularly pH.

Potential Cause Troubleshooting Steps
Suboptimal pH of culture medium Verify the final pH of your prepared bacterial culture medium after all components have been added and sterilized. Adjust as necessary using sterile, dilute HCl or NaOH.
pH instability during experiment Bacterial metabolism can alter the pH of the medium over the course of an experiment. Monitor the pH and consider using a buffered medium (e.g., MOPS, PIPES) appropriate for your target pH range.
Incorrect ionization state of the compound The activity of this compound is pH-dependent. Perform a pH optimization assay (see Experimental Protocols) to determine the pH at which the compound is most effective.
Compound precipitation Visually inspect your stock solutions and wells of microtiter plates for any signs of precipitation. If precipitation is observed, consider adjusting the pH of the solvent or decreasing the concentration of the compound.
Suboptimal bacterial growth The chosen pH may be inhibiting the growth of the target bacteria, confounding the results. Determine the optimal pH range for the growth of your bacterial strain independently before testing the compound's activity.

Data Presentation

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for this compound at different pH values to illustrate the importance of pH optimization. Note: These values are for illustrative purposes only and must be determined experimentally.

Bacterial Strain pH 6.5 (µg/mL) pH 7.0 (µg/mL) pH 7.5 (µg/mL) pH 8.0 (µg/mL)
Escherichia coli (ATCC 25922)643264128
Staphylococcus aureus (ATCC 29213)12864128256

Experimental Protocols

Protocol 1: Determining the Optimal pH for Antibacterial Activity

This protocol outlines a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound across a range of pH values.

Materials:

  • This compound

  • Target bacterial strain(s)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile buffers for pH adjustment (e.g., phosphate buffer, Tris buffer)

  • Sterile, dilute HCl and NaOH for fine pH adjustment

  • pH meter

  • Sterile 96-well microtiter plates

  • Incubator

  • Microplate reader (optional)

Methodology:

  • Prepare Buffered Media: Prepare aliquots of the growth medium buffered to a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). Verify the final pH of each buffered medium after sterilization.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In each 96-well plate (one for each pH condition), perform a two-fold serial dilution of the this compound stock solution with the corresponding buffered medium.

  • Prepare Bacterial Inoculum: Culture the target bacteria overnight. Dilute the overnight culture in each of the prepared buffered media to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include positive controls (bacteria, no compound) and negative controls (medium, no bacteria) for each pH.

  • Incubation: Incubate the plates at the optimal temperature for the target bacteria for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.

  • Analysis: Compare the MIC values obtained at different pH levels to determine the optimal pH for the activity of this compound against the tested bacterial strain.

Visualizations

Signaling_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition Dihydrofolic_acid Dihydrofolic Acid DHPS->Dihydrofolic_acid Catalysis Folic_acid Folic Acid Dihydrofolic_acid->Folic_acid Nucleotides Nucleotide Synthesis Folic_acid->Nucleotides Bacterial_growth Bacterial Growth Inhibition Nucleotides->Bacterial_growth Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare Buffered Media (pH 6.0-8.0) B1 Serial Dilution of Compound in 96-well Plates A1->B1 A2 Prepare Compound Stock Solution A2->B1 A3 Prepare Bacterial Inoculum B2 Inoculate Plates with Bacteria A3->B2 B1->B2 C1 Incubate Plates (18-24h) B2->C1 C2 Determine MIC (Visual/OD600) C1->C2 C3 Compare MICs across pH & Determine Optimal pH C2->C3

Caption: Workflow for determining optimal pH for antibacterial activity.

Logical_Relationship cluster_pH pH Environment cluster_state Compound State cluster_outcome Experimental Outcome Low_pH Low pH (< pKa) Unionized Unionized (Lipophilic) Low_pH->Unionized High_pH High pH (> pKa) Ionized Ionized (Hydrophilic) High_pH->Ionized High_Activity Optimal Activity (Cell Penetration) Unionized->High_Activity Low_Solubility Low Solubility (Precipitation Risk) Unionized->Low_Solubility Low_Activity Low Activity Ionized->Low_Activity High_Solubility High Solubility Ionized->High_Solubility

Caption: Relationship between pH, compound state, and activity.

References

Common pitfalls in handling 1-Methylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methylimidazole-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic organic compound with the molecular formula C4H7N3O2S.[1] It is primarily used as a research chemical and is often categorized as a building block for protein degraders.[2] Its structure combines the functionalities of a sulfonamide and a 1-methylimidazole moiety, making it of interest in medicinal chemistry and drug discovery.[3][4]

Q2: What are the main safety hazards associated with this compound?

A2: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is known to cause serious eye irritation.[1] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling this compound. Work in a well-ventilated area or under a chemical fume hood.

Q3: How should I properly store this compound?

A3: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8°C is recommended by some suppliers.

Q4: In which solvents is this compound soluble?

A4: While specific quantitative solubility data for this compound is not extensively documented, its constituent parts suggest its solubility profile. The 1-methylimidazole moiety is polar and highly soluble in polar solvents such as water, methanol, and ethanol.[5][6] Sulfonamides have variable solubility. It is recommended to start with polar organic solvents like DMSO, DMF, or alcohols for creating stock solutions. For aqueous buffers, the pH may need to be adjusted, as the basicity of the imidazole ring (pKa of 1-methylimidazole's conjugate acid is ~7.4) can influence solubility.[7][8]

Q5: Is this compound stable in aqueous solutions?

A5: The stability of this compound in aqueous solutions is dependent on pH and temperature. Generally, sulfonamides are hydrolytically stable in neutral to alkaline conditions (pH 7-9).[9][10] However, under acidic conditions (e.g., pH 4), hydrolysis can occur, and the rate of degradation increases with temperature.[10][11] It is advisable to prepare fresh aqueous solutions for experiments and to store them at low temperatures for short periods if necessary.

Troubleshooting Guides

Problem 1: Compound Precipitation in Aqueous Assay Buffer

Symptoms:

  • A concentrated stock solution in an organic solvent (e.g., DMSO) is clear.

  • Upon dilution into an aqueous buffer, the solution becomes cloudy or a precipitate forms.

Possible Causes:

  • Low Aqueous Solubility: The final concentration in the aqueous buffer exceeds the compound's solubility limit.

  • pH Effects: The pH of the buffer may not be optimal for keeping the compound in its more soluble, protonated form.

  • "Crashing Out": The compound is soluble in the organic stock but not in the final aqueous/organic mixture.

Solutions:

  • Reduce Final Concentration: Attempt the experiment with a lower final concentration of the compound.

  • Adjust Buffer pH: Since the 1-methylimidazole moiety is basic, lowering the pH of the aqueous buffer (e.g., to pH 6.0-6.5) can increase solubility by protonating the imidazole ring.[7]

  • Use a Co-solvent: Incorporate a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or propylene glycol into the final aqueous buffer to increase its solvating power.[7]

  • Sonication: Gentle sonication of the final solution can help to dissolve small amounts of precipitate.

Problem 2: Inconsistent or Poor Results in Biological Assays

Symptoms:

  • High variability between replicate experiments.

  • Lower than expected activity of the compound.

Possible Causes:

  • Compound Degradation: The compound may be degrading under the experimental conditions (e.g., prolonged incubation at elevated temperatures, exposure to acidic conditions, or light).

  • Interaction with Assay Components: The imidazole or sulfonamide moiety might interact non-specifically with proteins or other components in the assay mixture.

  • Incomplete Dissolution: The compound may not be fully dissolved, leading to an inaccurate effective concentration.

Solutions:

  • Verify Compound Stability: Run a control experiment to check the stability of the compound under your assay conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity by HPLC.

  • Minimize Exposure to Harsh Conditions: Protect the compound from light and prepare solutions fresh. If the assay requires conditions known to promote degradation (e.g., low pH), minimize the exposure time.

  • Ensure Complete Dissolution: Visually inspect your solutions for any particulate matter. Consider filtering the stock solution through a syringe filter.

  • Assess for Non-Specific Interactions: Imidazole-containing compounds can sometimes chelate metal ions or interact with certain proteins.[12] Consider including appropriate controls in your assay design to account for such effects.

Data Presentation

Table 1: General Stability of Sulfonamides Under Various Conditions

ConditionGeneral Stability of SulfonamidesPotential Degradation ProductsReferences
Acidic pH (e.g., pH 4) Susceptible to hydrolysis. Degradation rate increases with temperature.Cleavage of the S-N bond, yielding sulfanilic acid and the corresponding amine.[10][11][13]
Neutral pH (e.g., pH 7) Generally stable, though some exceptions exist.Minimal degradation.[9][10]
Alkaline pH (e.g., pH 9) Generally hydrolytically stable.Minimal degradation.[9][10]
Elevated Temperature Increased rate of hydrolysis, especially at non-optimal pH.Similar to pH-dependent degradation products.[10]
UV/Fluorescent Light Susceptible to photodegradation, especially with photosensitizers.Various photo-oxidation products.[14][15][16]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution for use in experiments.

Materials:

  • This compound

  • Anhydrous DMSO (or other suitable organic solvent)

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the desired amount of this compound in a tared microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but be mindful of potential degradation at higher temperatures.

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Store the stock solution at -20°C or -80°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Assessing Hydrolytic Stability

Objective: To determine the stability of this compound at different pH values.

Materials:

  • This compound stock solution

  • Buffered solutions at pH 4, 7, and 9

  • Incubator or water bath set to a constant temperature (e.g., 25°C or 37°C)

  • HPLC system with a suitable column (e.g., C18)

  • Quenching solution (if necessary, e.g., a strong base to neutralize the acidic sample)

Procedure:

  • Dilute the stock solution of this compound into each of the buffered solutions (pH 4, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 10 µM).

  • Immediately take a time-zero (T=0) sample from each solution and analyze it by HPLC to determine the initial peak area of the parent compound.

  • Incubate the remaining solutions at the desired constant temperature, protected from light.

  • At various time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • If necessary, quench the reaction (e.g., by neutralizing the pH 4 sample).

  • Analyze each sample by HPLC.

  • Calculate the percentage of the compound remaining at each time point by comparing the peak area to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

G cluster_storage Storage and Handling cluster_dissolution Dissolution Workflow cluster_stability Stability Considerations storage Store at 2-8°C, protected from light and moisture handling Use PPE: Safety goggles, gloves storage->handling ventilation Work in a well-ventilated area (fume hood) handling->ventilation stock Prepare concentrated stock in DMSO or DMF dilution Dilute into aqueous buffer stock->dilution precipitation Precipitation observed? dilution->precipitation adjust_pH Lower buffer pH precipitation->adjust_pH Yes add_cosolvent Add co-solvent (e.g., ethanol) precipitation->add_cosolvent Yes sonicate Sonicate briefly precipitation->sonicate Yes assay Proceed to assay precipitation->assay No adjust_pH->assay add_cosolvent->assay sonicate->assay conditions Experimental Conditions: pH, Temperature, Light degradation Potential Degradation? conditions->degradation stable Compound is stable degradation->stable No unstable Compound degrades degradation->unstable Yes fresh_solutions Use freshly prepared solutions unstable->fresh_solutions controls Include stability controls unstable->controls G cluster_degradation Potential Degradation Pathways compound This compound hydrolysis Hydrolysis (Acidic conditions, heat) compound->hydrolysis photodegradation Photodegradation (UV/Fluorescent light) compound->photodegradation cleavage_product1 1-Methylimidazole-4-sulfonic acid hydrolysis->cleavage_product1 cleavage_product2 Ammonia hydrolysis->cleavage_product2 photo_products Various Oxidation Products photodegradation->photo_products

References

Reducing background noise in fluorescence assays with 1-Methylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the use of 1-Methylimidazole-4-sulfonamide as a reagent to reduce background noise in fluorescence assays did not yield any specific supporting information. This compound is not commonly recognized for this application. The following guide provides general troubleshooting strategies for high background fluorescence.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of background noise in fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in fluorescence assays?

High background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from biological materials such as cells, tissues (e.g., those rich in pigments like melanocytes), or culture media components (e.g., riboflavin).[1][2] To assess the level of autofluorescence, it is recommended to include an unstained, untreated control sample in your experiment.[1][2]

  • Non-Specific Binding: The fluorescent probe or antibody may bind to unintended targets or surfaces within the well. This can be due to suboptimal antibody concentrations, insufficient blocking, or issues with washing steps.[3]

  • Excess Reagents: Unbound fluorescent probes or antibodies remaining in the assay well after washing steps can contribute to a high background signal.[3]

  • Compound Interference: In high-throughput screening (HTS), the compounds being tested may themselves be fluorescent (autofluorescent compounds) or interfere with the assay chemistry, leading to a false signal.[1]

  • Instrument and Consumable Issues: Scratched or dirty microplates, contaminated reagents, or incorrect instrument settings (e.g., exposure time, read height) can also elevate background readings.[4]

Q2: I am observing high background fluorescence. What are the initial troubleshooting steps I should take?

A systematic approach to troubleshooting is crucial. The following workflow outlines the initial steps to diagnose and address high background noise.

G cluster_0 Initial Observation cluster_1 Primary Checks cluster_2 Optimization Steps cluster_3 Advanced Troubleshooting cluster_4 Resolution start High Background Signal Observed check_controls Review Controls (Unstained, No Primary Ab) start->check_controls Is autofluorescence a likely cause? check_reagents Inspect Reagents & Media for Contamination/Precipitation start->check_reagents check_instrument Verify Instrument Settings (Exposure, Gain, Filter Set) start->check_instrument optimize_probe Titrate Primary/Secondary Antibody or Probe Concentration check_controls->optimize_probe check_reagents->optimize_probe check_instrument->optimize_probe optimize_wash Optimize Wash Steps (Number, Duration, Detergent) optimize_probe->optimize_wash If background is still high end_node Background Reduced optimize_probe->end_node If successful optimize_blocking Evaluate Blocking Buffer (Type, Concentration, Incubation Time) optimize_wash->optimize_blocking If non-specific binding persists optimize_wash->end_node If successful test_quencher Consider Autofluorescence Quenching Reagents optimize_blocking->test_quencher If autofluorescence is confirmed optimize_blocking->end_node If successful change_fluorophore Switch to a Different Fluorophore (e.g., longer wavelength) test_quencher->change_fluorophore If quenching is ineffective change_fluorophore->end_node

Caption: A logical workflow for troubleshooting high background fluorescence.

Q3: Can I use this compound to reduce background noise?

Current scientific literature does not support the use of this compound as a reagent for reducing background fluorescence in assays. Sulfonamides are a class of compounds known for their antimicrobial properties, acting as competitive inhibitors in the folic acid synthesis pathway of bacteria.[5] Imidazole and its derivatives are versatile in organic synthesis and can be part of fluorescent probes themselves, but are not typically used as general background reducers.[6][7] For reducing background, it is recommended to use established methods such as optimizing reagent concentrations, improving wash steps, or using commercially available autofluorescence quenching agents.[8]

Q4: How do I identify if a test compound is causing autofluorescence?

In HTS, autofluorescent compounds can lead to false-positive signals.[1] A common method to identify these compounds is to calculate the Z-score for the mean fluorescence intensity in each channel. Wells with compounds that result in high positive Z-scores (e.g., > +3.0) are flagged as potentially autofluorescent.[1]

Troubleshooting Guides

Guide 1: High Background Due to Reagent Concentration

Problem: The concentration of the primary or secondary antibody (or fluorescent probe) is too high, leading to non-specific binding or excess unbound reagent.[2][3]

Solution: Perform a titration experiment to determine the optimal reagent concentration.

Experimental Protocol: Antibody Titration

  • Plate Setup: Prepare a microplate with your cells or sample of interest. Include positive control wells (with target) and negative control wells (without target or with a known negative sample).

  • Serial Dilution: Create a series of dilutions of your primary antibody. A good starting point is a two-fold dilution series starting from the manufacturer's recommended concentration.

  • Incubation: Add the different concentrations of the primary antibody to the respective wells and incubate according to your standard protocol.

  • Washing: Perform your standard wash steps.

  • Secondary Antibody: Add a fixed, non-limiting concentration of the fluorescently labeled secondary antibody to all wells.

  • Final Washes and Read: Perform the final wash steps and read the plate on a fluorescence reader.

  • Data Analysis: Plot the signal-to-background ratio for each antibody concentration. The optimal concentration will be the one that provides the highest signal-to-background ratio.

Table 1: Example Antibody Titration Data

Primary Ab Conc. (µg/mL)Signal (RFU)Background (RFU)Signal-to-Background Ratio
2.0850030002.8
1.0820015005.5
0.575008009.4
0.2550005509.1
0.12525005005.0
0 (No Primary)5005001.0

In this example, 0.5 µg/mL would be the optimal concentration.

Guide 2: High Background Due to Autofluorescence

Problem: The cells, tissue, or media components have high intrinsic fluorescence in the detection channel.[1]

Solution: Implement strategies to minimize or correct for autofluorescence.

Strategies to Reduce Autofluorescence:

  • Media Selection: For live-cell imaging, consider using media with lower concentrations of fluorescent components like riboflavin (e.g., F-12K) or switching to a buffered salt solution (e.g., HBSS) for the duration of the imaging.[1]

  • Fluorophore Choice: Shift to fluorophores with longer excitation and emission wavelengths (e.g., in the red or far-red spectrum) as cellular autofluorescence is often more prominent in the blue and green wavelengths.[2]

  • Autofluorescence Quenching: Use commercially available quenching agents. For example, TrueBlack® Lipofuscin Autofluorescence Quencher can be used to minimize lipofuscin autofluorescence in tissue samples.[8]

  • Control Subtraction: Always include an "unstained" control to measure the baseline autofluorescence. This value can then be subtracted from the measurements of your stained samples.[1]

Experimental Protocol: Evaluating Autofluorescence

  • Prepare Samples: Prepare three sets of samples:

    • Fully Stained: Your sample with all staining reagents.

    • Secondary Only: Your sample with only the fluorescent secondary antibody (to check for non-specific binding of the secondary).

    • Unstained: Your sample with no fluorescent reagents.

  • Image/Read Samples: Acquire fluorescence readings from all samples using the same instrument settings.

  • Analyze: Compare the fluorescence intensity of the unstained sample to the fully stained sample. A high signal in the unstained sample indicates significant autofluorescence.

G cluster_0 Sources of Fluorescence Signal cluster_1 Components of Background Total_Signal Total Measured Fluorescence Specific_Signal Specific Signal (Target) Total_Signal->Specific_Signal is composed of Background_Signal Background Signal Total_Signal->Background_Signal and Autofluorescence Autofluorescence (Cells, Media) Background_Signal->Autofluorescence is composed of NonSpecific_Binding Non-Specific Binding (Probe, Antibody) Background_Signal->NonSpecific_Binding and Instrument_Noise Instrument Noise Background_Signal->Instrument_Noise and

Caption: The relationship between total signal, specific signal, and sources of background noise.

References

Mass spectrometry troubleshooting for 1-Methylimidazole-4-sulfonamide detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based detection of 1-Methylimidazole-4-sulfonamide.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of this compound.

Issue 1: Poor or No Signal Intensity

  • Question: I am not seeing a peak for my compound, or the signal is very weak. What are the potential causes and solutions?

  • Answer: A complete loss or weak signal is a common issue in mass spectrometry.[1][2] The problem can typically be traced to the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS) itself.

    • Sample Concentration: Ensure your sample is appropriately concentrated.[1] If it is too dilute, the signal may be undetectable, while excessive concentration can lead to ion suppression.[1]

    • Ionization Efficiency: The choice of ionization technique is critical.[1] For sulfonamides, Electrospray Ionization (ESI) is commonly used, typically in positive ion mode, as the molecule can be easily protonated.[3][4] However, Atmospheric Pressure Chemical Ionization (APCI) can be more effective for less polar, lower molecular weight compounds and is worth considering if ESI yields poor results.[5][6]

    • LC System Issues: A complete loss of signal can indicate a problem with the LC system, such as an air pocket in the pump preventing mobile phase delivery.[2] Manually purging the pumps can resolve this. Also, check for leaks or clogs in the LC flow path.[7]

    • Mass Spectrometer Source: Verify that the ionization source is functioning correctly.[2] Check for a stable spray at the ESI needle; an irregular or absent spray can be caused by a clog.[7][8] Ensure all source parameters (e.g., gas flows, temperatures, voltages) are set appropriately for your analyte and flow rate.[4]

    • Instrument Calibration: Regular tuning and calibration are essential for peak performance.[1] An out-of-date calibration can lead to poor sensitivity and mass accuracy issues.[8]

Issue 2: High Background Noise or Contamination

  • Question: My chromatograms show high background noise, and my blank injections have significant peaks. What should I do?

  • Answer: High background or carryover can mask your analyte signal and interfere with quantification.

    • Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to prepare mobile phases and samples.[3] Lower-grade reagents can introduce significant contamination.

    • Sample Carryover: If the signal in blanks seems related to a preceding injection, you may have sample carryover.[8] Improve needle washes in your autosampler method, potentially by using a stronger solvent or running additional blank injections between samples.[8]

    • System Contamination: Contaminants can accumulate in the sample or on the chromatographic column.[1] Ensure proper sample preparation and column maintenance. If the system has been idle, it may require flushing to remove contaminants.

    • Gas Purity: Ensure high-purity nitrogen or other required gases are used. Contaminated gases can increase background noise.[9]

Issue 3: Poor Peak Shape (Splitting or Broadening)

  • Question: My analyte peak is broad or split. How can I improve the chromatography?

  • Answer: Poor peak shape compromises resolution and sensitivity.

    • Column Health: Peak splitting and broadening can be caused by contaminants on the chromatographic column.[1] Proper column maintenance and sample cleanup are crucial. Consider using a guard column to protect the analytical column.[9]

    • Mobile Phase Compatibility: Ensure your analyte is soluble in the mobile phase. Using methanol/acidified water is often effective for separating sulfonamides.[3]

    • Ionization Conditions: Suboptimal ionization conditions, such as incorrect source parameters or gas flows, can contribute to peak broadening.[1]

    • Injection Solvent: The injection solvent should be compatible with the initial mobile phase conditions to avoid peak distortion. Injecting in a solvent much stronger than the mobile phase can cause broadening.

Issue 4: Mass Accuracy and Resolution Problems

  • Question: The measured mass-to-charge ratio (m/z) for my compound is incorrect. How do I fix this?

  • Answer: Accurate mass is critical for compound identification.

    • Mass Calibration: The most common cause of mass inaccuracy is an outdated or incorrect calibration.[1] Perform regular mass calibration using appropriate standards as recommended by the instrument manufacturer.[1][8] It is advisable to recalibrate after any system reboot.[8]

    • Instrument Maintenance: Contaminants or instrument drift can negatively affect mass accuracy and resolution.[1] Adhere to the manufacturer's maintenance schedule.

    • Reference Mass: For high-resolution instruments, ensure that a reference mass is being acquired correctly and that the reference solution vial is full.[8]

Frequently Asked Questions (FAQs)

Q1: Which ionization technique, ESI or APCI, is generally better for this compound?

A1: Electrospray Ionization (ESI) is typically the preferred method for sulfonamides as they are polar enough and readily form protonated molecules, [M+H]+, in positive ion mode.[3][6] However, APCI can be a viable alternative, particularly for less polar compounds that do not ionize well with ESI.[5][10] If you are experiencing poor sensitivity with ESI, testing APCI is a logical next step.[6]

Q2: What are the expected ions and common adducts for this compound in the mass spectrum?

A2: In positive ion ESI, you should primarily look for the protonated molecule, [M+H]+. It is also common to observe adducts with sodium ([M+Na]+) and potassium ([M+K]+), especially if glassware is not scrupulously clean or if these ions are present in your mobile phase additives or sample matrix.[10][11][12] The presence of sodium adducts is more common in ESI than in APCI.[10]

Q3: What is the typical fragmentation pattern for this compound in MS/MS?

A3: Sulfonamides exhibit characteristic fragmentation patterns. A primary fragmentation involves the cleavage of the sulfonamide bond.[13] A well-documented pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO2; 64 Da).[14][15] Other common fragments for the sulfonamide class in general arise from the cleavage of the S-N bond, often yielding a characteristic ion at m/z 156, which can further fragment to ions at m/z 108 (loss of SO) and m/z 92 (loss of SO2).[13][16]

Quantitative Data Summary

The table below summarizes the key mass-to-charge ratios for the detection of this compound.

AnalyteFormulaMonoisotopic Mass (Da)Adduct/IonExpected m/zMajor Predicted Fragment Ions (m/z)
This compoundC₄H₆N₄O₂S174.0215[M+H]⁺175.0288111.0022 ([M+H - SO₂]⁺), 97.0463 (C₄H₅N₂S⁺), 82.0565 (C₄H₆N₂ + H⁺)
[M+Na]⁺197.0107
[M+K]⁺212.9847

Experimental Protocol: General LC-MS/MS Method for Sulfonamide Analysis

This protocol provides a starting point for developing a method for this compound and can be adapted as needed.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.[17] Create working standard solutions by diluting the stock solution with the initial mobile phase composition.[17]

  • Sample Extraction (from complex matrix like tissue or honey):

    • Homogenize the sample.

    • Perform a liquid-liquid extraction with a suitable solvent like ethyl acetate or acetonitrile.[4]

    • For enhanced cleanup, a solid-phase extraction (SPE) step using a cartridge like Oasis HLB is recommended.[17]

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at approximately 40°C.[3]

    • Reconstitute the residue in the mobile phase (e.g., 500 µL) and vortex to dissolve.

    • Centrifuge the sample to pellet any particulates before transferring the supernatant to an autosampler vial.[3]

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <5 µm particle size).[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.[4]

    • Mobile Phase B: Acetonitrile or Methanol.[3][4]

    • Flow Rate: 0.3 - 0.5 mL/min.[4]

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the compound, hold for a brief period, and then return to initial conditions to re-equilibrate the column.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[4]

    • MRM Transitions:

      • Quantifier: 175.0 -> 111.0 (Corresponds to [M+H]⁺ -> [M+H - SO₂]⁺)

      • Qualifier: 175.0 -> 82.1 (Corresponds to [M+H]⁺ -> [Methylimidazole ring + H]⁺)

    • Source Parameters (Typical Starting Points):

      • Capillary Voltage: 3500 - 4000 V[4]

      • Gas Temperature: 350°C[4]

      • Gas Flow: 10 L/min[4]

      • Nebulizer Pressure: 40 - 50 psi[4]

Visualizations

Caption: Troubleshooting workflow for poor or no MS signal.

FragmentationPathway cluster_frags Collision-Induced Dissociation (CID) parent Precursor Ion [M+H]⁺ m/z = 175.0 frag1 Fragment Ion [M+H - SO₂]⁺ m/z = 111.0 parent->frag1  -SO₂  (Neutral Loss of 64 Da) frag2 Fragment Ion [Methylimidazole Ring + H]⁺ m/z = 82.1 parent->frag2  Cleavage of  C-S bond

Caption: Predicted MS/MS fragmentation of this compound.

References

Validation & Comparative

A Comparative Analysis of 1-Methylimidazole-4-sulfonamide and Other Sulfonamides in Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial efficacy of sulfonamide-based compounds, with a focus on 1-Methylimidazole-4-sulfonamide. Due to a lack of available experimental data on the specific antibacterial activity of this compound, this report leverages data from structurally related imidazole and benzimidazole sulfonamides to provide a contextual comparison against traditional sulfonamides.

Executive Summary

Sulfonamides represent a long-standing class of synthetic antimicrobial agents that act by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. While traditional sulfonamides like sulfamethoxazole and sulfadiazine have been widely used, the emergence of bacterial resistance has driven the exploration of novel derivatives. This guide delves into the available data on imidazole-containing sulfonamides to project the potential efficacy of this compound and contrasts it with established sulfonamides.

Data Presentation: Comparative Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various sulfonamide derivatives against common Gram-positive and Gram-negative bacteria. It is important to note that no specific MIC data for this compound was found in the reviewed literature. The data presented for imidazole and benzimidazole derivatives are intended to provide a baseline for potential efficacy.

Table 1: MIC Values (µg/mL) of Selected Sulfonamides against Staphylococcus aureus

Compound/DrugS. aureus ATCC 25923S. aureus (Clinical Isolates)Reference
Imidazole/Benzimidazole Sulfonamide Derivatives
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid3232-512[1][2]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid6464-512[1][2]
Novel Sulfonamide Derivative 1b6464-512[3]
Novel Sulfonamide Derivative 1c12864-512[3]
Novel Sulfonamide Derivative 1d6464-512[3]
Traditional Sulfonamides
Sulfamethoxazole-Trimethoprim (Bactrim)32-[3]
Sulfaguanidine512-[3]

Table 2: MIC Values (mg/mL) of Novel Imidazole and Benzimidazole Sulfonamides against Various Bacteria [4]

CompoundE. coliS. typhimuriumP. aeruginosaA. calcoaceticusS. pyogenesS. aureusB. subtilisE. faecalisS. epidermidis
3a >0.50.30>0.5>0.50.300.250.300.350.30
3b 0.2>0.5>0.50.150.300.300.400.10>0.5
3c 0.400.050.200.050.100.050.40>0.50.20
4a >0.50.30>0.5>0.50.200.200.400.300.40
4b 0.050.150.30>0.50.400.100.100.35>0.5
4c >0.50.30>0.50.300.100.150.30>0.50.30
9 >0.5>0.50.300.300.050.100.05>0.50.15
11 0.400.35>0.5>0.50.200.150.050.200.05
Amoxicillin <0.05<0.05nd0.150.05<0.050.25<0.05nd
Kanamycin <0.05<0.05<0.05<0.05ndndnd<0.05<0.05

nd: not determined

Mechanism of Action: The Folic Acid Synthesis Pathway

Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS) in the bacterial folic acid (folate) synthesis pathway. By competitively inhibiting DHPS, sulfonamides disrupt the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA synthesis and bacterial cell growth. This inhibitory action results in a bacteriostatic effect, meaning it inhibits bacterial reproduction rather than directly killing the cells.

Folic_Acid_Synthesis_Pathway cluster_bacteria Bacterial Cell GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate DHNA Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR DNA_RNA_Proteins DNA, RNA, Proteins Tetrahydrofolate->DNA_RNA_Proteins Synthesis of precursors PABA p-Aminobenzoic acid (PABA) PABA->Dihydropteroate Sulfonamides Sulfonamides (e.g., this compound) Sulfonamides->Dihydropteroate Inhibition

Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro antibacterial activity of a compound. The following is a detailed methodology for the broth microdilution method.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the sulfonamide (e.g., this compound) in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

  • Growth Medium: Mueller-Hinton Broth (MHB) is commonly used.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

2. Inoculum Preparation:

  • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

  • Suspend the colonies in sterile saline or MHB.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of each row.

  • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

  • The final volume in each well will be 100 µL.

  • Inoculate each well (except for a sterility control well containing only MHB) with 100 µL of the prepared bacterial inoculum. The final volume in each well is now 200 µL.

  • Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only).

4. Incubation and Interpretation:

  • Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare 96-Well Plate with Serial Dilutions of Sulfonamide prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Experimental Workflow for MIC Determination.

Conclusion

References

A Comparative Guide: 1-Methylimidazole-4-sulfonamide vs. Sulfamethoxazole Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the antibacterial activity between 1-Methylimidazole-4-sulfonamide and sulfamethoxazole is not currently possible due to a lack of available experimental data for this compound in published scientific literature.

This guide provides a comprehensive overview of the known antibacterial properties of the widely-used antibiotic, sulfamethoxazole. While specific data for this compound is absent, we will discuss the general antibacterial potential of related imidazole and sulfonamide compounds to offer a speculative context for its possible activity.

Sulfamethoxazole: An Established Antibacterial Agent

Sulfamethoxazole is a well-characterized sulfonamide antibiotic that has been in clinical use for decades.[1][2][3] It is a synthetic antimicrobial agent effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][3]

Mechanism of Action

Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[1][2] By competitively inhibiting the enzyme dihydropteroate synthetase (DHPS), sulfamethoxazole blocks the conversion of PABA to dihydrofolic acid.[1][2][4] This disruption of the folic acid pathway ultimately inhibits the synthesis of bacterial DNA, RNA, and proteins, leading to a bacteriostatic effect (inhibition of growth and reproduction).[1][2][3] Humans are not affected by this mechanism as they obtain folic acid from their diet.[1]

Sulfamethoxazole_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Bacterial_Growth Bacterial Growth (DNA, RNA, Protein Synthesis) THF->Bacterial_Growth SMX Sulfamethoxazole SMX->DHPS Inhibits

Caption: Sulfamethoxazole's inhibition of folic acid synthesis.

Antibacterial Spectrum and Clinical Use

Sulfamethoxazole is effective against bacteria such as Escherichia coli, Listeria monocytogenes, susceptible strains of Staphylococcus aureus, and Streptococcus pneumoniae.[1][3] It is commonly used to treat urinary tract infections, bronchitis, and prostatitis.[1] In clinical practice, it is most often used in combination with trimethoprim (as co-trimoxazole) to produce a synergistic bactericidal effect.[2][5][6]

This compound: An Uncharacterized Compound

Extensive searches of scientific databases have not yielded any studies detailing the antibacterial activity of this compound. While its chemical structure is known, there is no publicly available data on its minimum inhibitory concentrations (MICs) against any bacterial strains.

However, research into other novel imidazole and sulfonamide derivatives suggests that this class of compounds holds potential for antibacterial activity. Studies on various sulfonamide derivatives have demonstrated a range of antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[7][8] Similarly, some imidazole-based sulfonamides have been synthesized and evaluated for their antibacterial properties, with some showing promising results. For instance, one study reported that a novel imidazole-containing sulfonamide, 1-methyl-2-[(4-aminophenyl)sulfonyl] amino-5-nitroimidazole, exhibited good activity against both aerobic and anaerobic bacteria. It is important to note this is a structurally different compound from this compound.

Experimental Protocols

The standard method for determining the antibacterial activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 colony-forming units/mL).

  • Serial Dilution of the Compound: The test compound (e.g., sulfamethoxazole) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacteria Bacterial Culture Inoculum Standardized Inoculum Bacteria->Inoculum Compound Test Compound Dilutions Serial Dilutions Compound->Dilutions Plate Inoculate 96-Well Plate Inoculum->Plate Dilutions->Plate Incubate Incubate (18-24h) Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for MIC determination.

Data Summary

As no quantitative data for this compound is available, a comparative data table cannot be constructed. For reference, MIC values for sulfamethoxazole against various pathogens have been extensively reported in the literature, though they can vary significantly depending on the bacterial strain and the presence of resistance mechanisms.

Conclusion

While sulfamethoxazole is a well-established antibacterial agent with a known mechanism of action and spectrum of activity, the antibacterial profile of this compound remains uninvestigated in the public domain. The chemical structure, combining a sulfonamide moiety with a methylimidazole group, suggests potential for biological activity. However, without experimental data, any comparison to sulfamethoxazole would be purely speculative. Further research is required to determine the antibacterial efficacy and mechanism of action of this compound to enable a meaningful comparison with existing antibiotics like sulfamethoxazole.

References

Validating the Inhibitory Effect of 1-Methylimidazole-4-sulfonamide on Carbonic Anhydrase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the inhibitory effect of 1-Methylimidazole-4-sulfonamide on its target enzyme, presumed to be a member of the carbonic anhydrase family. Due to the limited availability of specific inhibitory data for this compound in publicly accessible literature, this document offers a comparative analysis with well-characterized carbonic anhydrase inhibitors and presents a detailed experimental protocol to facilitate its evaluation.

Introduction to this compound and its Target

This compound belongs to the sulfonamide class of chemical compounds. Sulfonamides are a cornerstone in the field of enzyme inhibition, most notably as potent inhibitors of carbonic anhydrases (CAs). CAs are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes, including pH regulation, CO2 transport, and biosynthesis.[1][2][3][4][5] There are several isoforms of human carbonic anhydrase (hCA), with hCA I and hCA II being the most prevalent cytosolic forms, while others like hCA IX and hCA XII are transmembrane and often associated with disease states such as cancer.[1][2][3][4]

The inhibitory action of sulfonamides on CAs is well-established. The primary sulfonamide group (-SO2NH2) coordinates to the zinc ion in the enzyme's active site, disrupting the catalytic cycle. Given its chemical structure, this compound is hypothesized to act as a carbonic anhydrase inhibitor.

Data Presentation: A Comparative Landscape of Carbonic Anhydrase Inhibitors

CompoundTarget EnzymeInhibition Constant (Kᵢ) [nM]Reference Compound
Acetazolamide hCA I250Standard
hCA II12
hCA IX25
hCA XII5.7
Indisulam hCA II30Clinically Used
hCA IX45
hCA XII4.5
Celecoxib hCA II150Clinically Used
hCA IX38
hCA XII490
Compound 1k (Pyrazolo[4,3-c]pyridine Sulfonamide derivative)hCA I88.3Structurally Related
hCA II5.6
hCA IX421.4
hCA XII34.5
Compound 7d (Triazole derivative)hCA I47.1Structurally Related
hCA II35.9
hCA IX170.0
hCA XII149.9

Note: The data presented for related compounds are sourced from various scientific publications and are intended for comparative purposes only. The inhibitory activity of this compound must be determined experimentally.

Experimental Protocols

To validate and quantify the inhibitory effect of this compound on a specific carbonic anhydrase isoform, a well-established in vitro enzyme inhibition assay can be employed. The following is a detailed protocol for a spectrophotometric assay using the hydrolysis of a chromogenic substrate.

Carbonic Anhydrase Inhibition Assay (Spectrophotometric Method)

Objective: To determine the IC50 and/or Ki value of this compound against a purified human carbonic anhydrase isoform (e.g., hCA II).

Principle: The assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), to a yellow-colored product, 4-nitrophenolate, which can be quantified by measuring the absorbance at 400 nm. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • This compound

  • Acetazolamide (as a positive control inhibitor)

  • 4-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare stock solutions of this compound and Acetazolamide in DMSO.

    • Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile.

    • Prepare a working solution of p-NPA in Tris-HCl buffer.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer

      • A specific volume of the inhibitor solution (this compound or Acetazolamide) at various concentrations (serial dilutions). For the negative control, add DMSO.

      • A specific volume of the hCA II enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the p-NPA working solution to each well.

    • Immediately start monitoring the change in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay at different substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) plate Prepare 96-well Plate reagents->plate add_inhibitor Add Inhibitor & Enzyme plate->add_inhibitor incubate Incubate add_inhibitor->incubate add_substrate Add Substrate (p-NPA) incubate->add_substrate measure Measure Absorbance (400 nm) add_substrate->measure calc_rates Calculate Initial Rates measure->calc_rates plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_rates->plot_inhibition det_ic50 Determine IC50 plot_inhibition->det_ic50 det_ki Determine Ki & Mechanism plot_inhibition->det_ki

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Signaling Pathway of Carbonic Anhydrase

signaling_pathway cluster_cell Cell CO2_out Extracellular CO2 CO2_in Intracellular CO2 CO2_out->CO2_in Diffusion CA Carbonic Anhydrase (CA) CO2_in->CA H2O H2O H2O->CA HCO3 HCO3- CA->HCO3 H_ion H+ CA->H_ion biosynthesis Biosynthetic Pathways (e.g., lipogenesis, gluconeogenesis) HCO3->biosynthesis ion_transport Ion Transport HCO3->ion_transport pH_reg Intracellular pH Regulation H_ion->pH_reg inhibitor 1-Methylimidazole- 4-sulfonamide inhibitor->CA Inhibition

Caption: Role of Carbonic Anhydrase in cellular physiology and its inhibition.

References

Navigating Sulfonamide Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity potential of new chemical entities is paramount for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of 1-Methylimidazole-4-sulfonamide's likely cross-reactivity profile with other sulfonamides, based on its structural classification and supporting data from the broader class of non-antibiotic sulfonamides.

While direct experimental cross-reactivity studies on this compound are not extensively available in current literature, a robust understanding of its potential for immune-mediated adverse reactions can be extrapolated from the well-established principles of sulfonamide hypersensitivity. This guide synthesizes available data to offer an objective comparison and detailed experimental context.

The Structural Divide: Antibiotic vs. Non-Antibiotic Sulfonamides

The potential for cross-reactivity among sulfonamide-containing drugs is largely dictated by their chemical structure. Sulfonamides are broadly categorized into two main groups: antibiotic sulfonamides and non-antibiotic sulfonamides. This compound falls into the latter category.

The key structural differences that govern immunogenicity are:

  • Arylamine (N4) Group: Antibiotic sulfonamides possess an aromatic amine group at the N4 position, which can be metabolized to reactive intermediates that are implicated in hypersensitivity reactions.[1][2][3] Non-antibiotic sulfonamides, including this compound, lack this critical feature.

  • N1-Heterocyclic Ring: Many antibiotic sulfonamides have a heterocyclic ring at the N1 position, which has been identified as a potential antigenic determinant.[1]

cluster_0 Sulfonamide Classification cluster_1 Structural Features of this compound Sulfonamides Sulfonamides Antibiotic Antibiotic Sulfonamides->Antibiotic Possess N4-arylamine NonAntibiotic NonAntibiotic Sulfonamides->NonAntibiotic Lack N4-arylamine Compound This compound NonAntibiotic->Compound Belongs to this class Structure Imidazole ring - Lacks N4-arylamine group Compound->Structure

Figure 1. Classification of sulfonamides based on key structural features.

Comparative Cross-Reactivity Potential

The absence of the N4-arylamine group in non-antibiotic sulfonamides is the primary reason for the low incidence of cross-reactivity with sulfonamide antibiotics.[1][2][3] Patients with a history of allergy to sulfonamide antibiotics are generally not at an increased risk of reacting to non-antibiotic sulfonamides due to a specific immune-mediated cross-reaction.[4][5] However, it is important to note that individuals with a history of any drug allergy may have a generally increased predisposition to reactions to other medications.

Compound/Class Structural Group Cross-Reactivity with Sulfonamide Antibiotics Supporting Evidence
This compound Non-Antibiotic SulfonamideUnlikelyLacks the N4-arylamine group essential for cross-reactivity.[1][2]
Thiazide Diuretics (e.g., Hydrochlorothiazide) Non-Antibiotic SulfonamideUnlikelyDo not possess the N4-arylamine moiety.[6]
Loop Diuretics (e.g., Furosemide) Non-Antibiotic SulfonamideUnlikelyStructurally distinct from antibiotic sulfonamides.[6]
COX-2 Inhibitors (e.g., Celecoxib) Non-Antibiotic SulfonamideUnlikelyLack the key structural components associated with antibiotic sulfonamide hypersensitivity.[6]
Sulfonylureas (e.g., Glipizide) Non-Antibiotic SulfonamideUnlikelyDo not have the N4-arylamine group.[6]
Sulfamethoxazole Antibiotic SulfonamideHigh (within antibiotic class)Possesses both the N4-arylamine and an N1-heterocyclic ring.[6]

Mechanisms of Sulfonamide Hypersensitivity

Sulfonamide hypersensitivity reactions can be broadly classified into IgE-mediated (Type I) and T-cell-mediated (Type IV) reactions.

  • Type I (IgE-mediated) Reactions: These are immediate reactions, such as urticaria and anaphylaxis. In the case of antibiotic sulfonamides, the N1-heterocyclic ring is often implicated as the immunologic determinant.[4]

  • Type IV (T-cell-mediated) Reactions: These are delayed reactions and are more common. They are often associated with the metabolic activation of the N4-arylamine group in antibiotic sulfonamides to reactive haptens that can stimulate T-cells.[4][7]

cluster_0 Sulfonamide Hypersensitivity Pathways Sulfonamide Sulfonamide Drug Metabolism Metabolism (in antibiotic sulfonamides) Sulfonamide->Metabolism IgEBinding IgE Binding (to N1-ring in some antibiotics) Sulfonamide->IgEBinding ReactiveMetabolite Reactive Metabolite (Hapten) Metabolism->ReactiveMetabolite ProteinBinding Protein Binding ReactiveMetabolite->ProteinBinding Antigen Antigen Formation ProteinBinding->Antigen TCell T-Cell Activation Antigen->TCell ImmuneResponse Delayed Hypersensitivity (Type IV) TCell->ImmuneResponse MastCell Mast Cell Degranulation IgEBinding->MastCell ImmediateResponse Immediate Hypersensitivity (Type I) MastCell->ImmediateResponse

Figure 2. Generalized pathways of sulfonamide hypersensitivity.

Experimental Protocols for Assessing Sulfonamide Hypersensitivity

While specific protocols for this compound are not available, the following are standard methodologies used to assess hypersensitivity to sulfonamides.

1. Skin Testing:

  • Objective: To detect the presence of drug-specific IgE antibodies (prick testing) or T-cell sensitization (intradermal and patch testing).

  • Methodology:

    • Prick Testing: A small drop of the drug solution is placed on the skin, and the skin is pricked through the drop. A wheal-and-flare reaction within 15-20 minutes indicates a positive result.

    • Intradermal Testing: A small amount of the drug solution is injected into the dermal layer of the skin. A localized reaction is observed.

    • Patch Testing: The drug is applied to the skin under an occlusive patch for 48 hours. The site is read at 48 and 72-96 hours for delayed hypersensitivity reactions.

  • Limitations: The predictive value of skin testing for sulfonamide allergies is limited, especially for non-antibiotic sulfonamides.[4]

2. In Vitro Tests:

  • Objective: To detect drug-specific immune responses in a laboratory setting.

  • Methodology:

    • Lymphocyte Transformation Test (LTT): Patient's lymphocytes are cultured with the drug. Proliferation of lymphocytes indicates T-cell sensitization.

    • Basophil Activation Test (BAT): Measures the activation of basophils (a type of white blood cell) in response to the drug, indicating an IgE-mediated response.

  • Limitations: These tests are not widely standardized and are primarily used in research settings.

3. Graded Drug Challenge:

  • Objective: To determine if a patient can tolerate a drug under controlled medical supervision.

  • Methodology: The drug is administered in gradually increasing doses, starting with a very small dose, over a period of hours or days. The patient is closely monitored for any adverse reactions. This is considered the gold standard for ruling out a drug allergy.[8]

Start Suspected Sulfonamide Hypersensitivity History Detailed Clinical History and Examination Start->History Classification Classify Reaction (e.g., Immediate vs. Delayed) History->Classification SkinTest Skin Testing (Prick, Intradermal, Patch) Classification->SkinTest If indicated InVitro In Vitro Testing (LTT, BAT) Classification->InVitro If available Challenge Graded Drug Challenge Classification->Challenge If low risk SkinTest->Challenge If negative/inconclusive InVitro->Challenge If negative/inconclusive Diagnosis Diagnosis and Management Plan Challenge->Diagnosis

Figure 3. General workflow for the evaluation of sulfonamide hypersensitivity.

Conclusion

Based on its chemical structure, this compound is classified as a non-antibiotic sulfonamide. The existing body of evidence strongly suggests that cross-reactivity between antibiotic and non-antibiotic sulfonamides is unlikely due to the absence of the key immunogenic moieties in the latter. Therefore, it is reasonable to infer a low potential for cross-reactivity for this compound in individuals with a known allergy to sulfonamide antibiotics. However, as with any new chemical entity, a thorough evaluation of its immunological profile is recommended during preclinical and clinical development. For individuals with a history of multiple drug allergies, a cautious approach is always warranted.

References

Head-to-head comparison of 1-Methylimidazole-4-sulfonamide and established antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antimicrobial efficacy of 1-Methylimidazole-4-sulfonamide in relation to established therapeutic agents.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this publication, publicly available experimental data on the antimicrobial activity of this compound is limited. Therefore, this guide will provide a comparative framework using data from a representative sulfonamide, sulfamethoxazole, to illustrate the required analysis. This framework can be updated as specific data for this compound becomes available.

Introduction

Sulfonamide antibiotics have been a cornerstone of antimicrobial therapy for decades. Their mechanism of action, targeting the essential folic acid synthesis pathway in bacteria, provides a broad spectrum of activity.[1] this compound is a compound of interest within this class, and understanding its potential efficacy requires a direct comparison with established antibiotics. This guide provides a framework for such a comparison, focusing on key performance metrics and the underlying experimental methodologies.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides, including hypothetically this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.

Folic_Acid_Pathway GTP GTP Pteridine_precursor Pteridine Precursor GTP->Pteridine_precursor Dihydropteroate Dihydropteroate Pteridine_precursor->Dihydropteroate DHPS pABA p-Aminobenzoic Acid (PABA) pABA->Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) Dihydrofolic_acid Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolic_acid Tetrahydrofolic Acid (THF) Dihydrofolic_acid->Tetrahydrofolic_acid DHFR Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolic_acid->Nucleic_Acids Sulfonamides Sulfonamides (e.g., 1-Methylimidazole- 4-sulfonamide) Sulfonamides->DHPS Inhibits

Caption: Bacterial Folic Acid Synthesis Pathway and the Site of Action of Sulfonamide Antibiotics.

Comparative Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the established antibiotics, sulfamethoxazole and ciprofloxacin, against common bacterial pathogens. These values serve as a benchmark for the expected performance of a new sulfonamide compound. The data for this compound is presented as "Not Available (N/A)" and will be populated as research becomes public.

Bacterial StrainThis compound MIC (µg/mL)Sulfamethoxazole MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Escherichia coli (ATCC 25922)N/A16 - >1024[2]0.004 - >32[3][4]
Staphylococcus aureus (ATCC 29213)N/A32 - 512[5][6]0.12 - 4
Pseudomonas aeruginosa (ATCC 27853)N/A>10240.25 - 128[7]
Klebsiella pneumoniae (ATCC 13883)N/A32 - >10240.015 - >64

Note: MIC values can vary significantly based on the specific strain and the testing methodology used. The ranges presented reflect this variability.

Experimental Protocols

The determination of antimicrobial efficacy relies on standardized experimental procedures. The following outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Compound_Prep Prepare Stock Solution of This compound Serial_Dilution Perform Serial Dilutions of Compound in 96-well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Controls Include Positive (Bacteria only) and Negative (Broth only) Controls Inoculation->Controls Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Controls->Incubation Observation Visually Inspect for Bacterial Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with no Visible Growth Observation->MIC_Determination

Caption: Standard Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Detailed Methodology: Broth Microdilution

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO) or water.

  • Preparation of Inoculum: Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Assay Procedure: The antimicrobial agent is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Each well is then inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Conclusion

While direct experimental data for this compound is not yet widely available, this guide provides a robust framework for its evaluation against established antibiotics. The provided protocols and comparative data for sulfamethoxazole and ciprofloxacin offer a clear benchmark for assessing its potential antimicrobial spectrum and potency. As research progresses and data becomes available, this guide will be updated to provide a definitive head-to-head comparison. Future studies should focus on generating comprehensive MIC data against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains.

References

A Comparative Guide to the Synthesis of 1-Methylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for 1-methylimidazole-4-sulfonamide, a valuable building block in medicinal chemistry. Due to the limited availability of direct, peer-reviewed synthesis protocols for this specific molecule in the public domain, this document outlines the most chemically sound and reproducible methodologies based on established reactions for analogous compounds. The information presented is intended to enable researchers to develop robust and reliable synthetic strategies.

Introduction

This compound is a heterocyclic compound incorporating both an imidazole ring, a common feature in many biologically active molecules, and a sulfonamide functional group, a well-established pharmacophore. The reproducible synthesis of this compound is crucial for its application in drug discovery and development. This guide focuses on a two-step synthetic approach, which appears to be the most viable based on available chemical literature. This primary route involves the initial synthesis of 1-methylimidazole followed by chlorosulfonylation and subsequent amination. Alternative, more contemporary one-pot approaches are also discussed as potential future directions for synthesis.

Data Presentation: Comparison of Synthetic Routes

As no direct comparative studies with quantitative data for the synthesis of this compound were found, this table outlines the proposed two-step method against a potential one-pot alternative, highlighting the key theoretical parameters.

ParameterMethod 1: Two-Step SynthesisMethod 2: One-Pot Decarboxylative Sulfonylation (Hypothetical)
Starting Materials 1-Methylimidazole, Chlorosulfonic Acid, Ammonia1-Methyl-1H-imidazole-4-carboxylic acid, Sulfur Dioxide, Chlorinating Agent, Ammonia
Key Intermediates 1-Methyl-1H-imidazole-4-sulfonyl chlorideAryl sulfonyl radical
Reported Yield Not reported for the full sequence.Not reported for this substrate.
Purity Control Intermediate purification is possible.Single purification step for the final product.
Scalability Potentially scalable with careful handling of reagents.May require specialized photochemical equipment.
Key Advantages Utilizes well-established, classical reactions.Potentially more atom-economical and faster.
Key Disadvantages Requires handling of highly reactive intermediates.Applicability to this specific heterocyclic system is not yet demonstrated.

Experimental Protocols

The following protocols are proposed based on analogous reactions found in the literature. Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Method 1: Two-Step Synthesis via Chlorosulfonylation and Amination

This method is presented as the most probable route based on existing chemical principles.

Step 1: Synthesis of 1-Methyl-1H-imidazole-4-sulfonyl chloride

This step is adapted from the chlorosulfonation of 1-methylimidazole. The reaction is known to be highly exothermic and moisture-sensitive, requiring strict anhydrous conditions.

  • Materials:

    • 1-Methylimidazole

    • Chlorosulfonic acid

    • Anhydrous Dichloromethane (CH₂Cl₂)

  • Equipment:

    • Three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.

    • Ice bath.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-methylimidazole (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add chlorosulfonic acid (1.05 eq) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours.

    • The product, 1-methyl-1H-imidazole-4-sulfonyl chloride, may precipitate from the solution or be present in an ionic liquid phase.

    • For isolation, if a precipitate forms, it can be collected by filtration, washed with anhydrous dichloromethane, and dried under vacuum. If an ionic liquid forms, the dichloromethane can be decanted, and the residue washed with fresh anhydrous dichloromethane.

Step 2: Amination of 1-Methyl-1H-imidazole-4-sulfonyl chloride

This step is a general procedure for the conversion of a sulfonyl chloride to a primary sulfonamide.

  • Materials:

    • 1-Methyl-1H-imidazole-4-sulfonyl chloride (from Step 1)

    • Aqueous Ammonia (e.g., 28-30%)

    • Water

  • Equipment:

    • Erlenmeyer flask

    • Magnetic stirrer

    • Ice bath

    • Vacuum filtration apparatus

  • Procedure:

    • In an Erlenmeyer flask, suspend the crude 1-methyl-1H-imidazole-4-sulfonyl chloride (1.0 eq) in a mixture of water and concentrated aqueous ammonia.

    • Stir the mixture vigorously at room temperature. The reaction is typically exothermic and should be monitored. Cooling with an ice bath may be necessary.

    • Stirring is continued for 1-2 hours, or until TLC or LC-MS analysis indicates the complete consumption of the sulfonyl chloride.

    • If the product precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.

    • If the product is soluble, the reaction mixture can be concentrated under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for the Two-Step Synthesis

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 1-Methylimidazole C 1-Methyl-1H-imidazole-4-sulfonyl chloride A->C B Chlorosulfonic Acid B->C E This compound C->E D Ammonia D->E

Caption: Workflow for the proposed two-step synthesis of this compound.

Conceptual Diagram of a One-Pot Alternative

G Start 1-Methyl-1H-imidazole-4-carboxylic acid Process1 Decarboxylative Sulfonylation Start->Process1 SO₂, [Cu], Cl source Process2 In-situ Amination Process1->Process2 Ammonia End This compound Process2->End

Caption: A conceptual one-pot synthesis route from a carboxylic acid precursor.

Conclusion

The synthesis of this compound is most practically approached via a two-step method involving the chlorosulfonylation of 1-methylimidazole followed by amination of the resulting sulfonyl chloride. While direct and comparative experimental data for this specific compound are lacking in readily accessible literature, the outlined procedures are based on well-established and analogous chemical transformations, providing a solid foundation for further laboratory investigation. The development of a one-pot synthesis remains an attractive, though currently hypothetical, alternative that could offer improvements in efficiency and atom economy. Researchers are encouraged to use the information in this guide as a starting point for the development of a robust and reproducible synthesis of this valuable chemical entity.

Benchmarking 1-Methylimidazole-4-sulfonamide Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness.[2][3] Sulfonamides and their derivatives are a well-established class of potent carbonic anhydrase inhibitors.[1]

Comparative Inhibitory Activity

A direct comparison of the inhibitory potency of 1-Methylimidazole-4-sulfonamide requires experimental determination of its inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) against various human (h) carbonic anhydrase isoforms. For context, the inhibitory activities of key benchmark compounds against several physiologically relevant hCA isoforms are summarized in the table below.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide 25012255.7
Dorzolamide >10,0000.542.445
Brinzolamide 3,3000.313.25.2
This compound Data not availableData not availableData not availableData not available

Note: Kᵢ values can vary between studies depending on the experimental conditions.

Experimental Protocols for Determining Inhibitory Activity

To benchmark this compound, standardized enzymatic assays are crucial. The following are detailed methodologies for two common assays used to determine the inhibitory potency of compounds against carbonic anhydrase.

Stopped-Flow CO₂ Hydrase Assay

This is the gold standard method for measuring the catalytic activity of carbonic anhydrase and its inhibition. It directly measures the enzyme's primary physiological function: the hydration of carbon dioxide.

Principle: The assay measures the rate of pH change resulting from the carbonic anhydrase-catalyzed hydration of CO₂. An out-of-equilibrium solution of CO₂/HCO₃⁻ is rapidly mixed with a solution containing the enzyme and a pH indicator. The enzyme-catalyzed reaction, HCO₃⁻ + H⁺ → CO₂ + H₂O, causes a rapid change in pH, which is monitored spectrophotometrically using a pH-sensitive dye like phenol red or a fluorescent dye like pyranine.[2][3][4] The rate of this pH change is proportional to the enzyme's activity. The assay is performed in the absence and presence of the inhibitor to determine the inhibition constant (Kᵢ).

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • CO₂ gas

  • Buffer solution (e.g., HEPES or Trizma)

  • pH indicator (e.g., phenol red, pyranine)

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • Standard inhibitor (e.g., Acetazolamide)

Procedure:

  • Prepare two solutions. Solution A contains a buffer (e.g., 20 mM HEPES, pH 7.03). Solution B is saturated with CO₂ and contains sodium bicarbonate (e.g., 44 mM NaHCO₃) and the pH indicator.[4]

  • Equilibrate both solutions to the desired temperature (e.g., 10°C or 25°C).

  • The enzyme is added to Solution A. For inhibition studies, varying concentrations of the inhibitor are also added to Solution A.

  • The two solutions are rapidly mixed in the stopped-flow instrument, initiating the reaction.

  • The change in absorbance or fluorescence of the pH indicator is monitored over time (typically milliseconds to seconds).

  • The initial rate of the reaction is calculated from the slope of the kinetic trace.

  • Inhibition constants (Kᵢ) are determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Esterase Activity Assay

Carbonic anhydrases also exhibit esterase activity, and this can be a more convenient method for screening inhibitors, although it does not measure the physiological reaction.[5]

Principle: This colorimetric assay uses a substrate like p-nitrophenyl acetate (p-NPA). Carbonic anhydrase catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at a specific wavelength (typically 400-405 nm).[6][7] The rate of p-nitrophenol formation is proportional to the enzyme's esterase activity.

Materials:

  • UV-Vis spectrophotometer or microplate reader

  • Purified human carbonic anhydrase isoforms

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Buffer solution (e.g., 15 mM Tris-SO₄, pH 7.6)[6]

  • Inhibitor stock solution

  • Standard inhibitor

Procedure:

  • Prepare a stock solution of p-NPA in a solvent like acetonitrile.

  • In a cuvette or microplate well, add the buffer solution and the enzyme.

  • For inhibition studies, add varying concentrations of the inhibitor and pre-incubate with the enzyme for a defined period.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Monitor the increase in absorbance at 400-405 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the mechanism of inhibition is known.

Visualizing Methodologies and Pathways

To further clarify the experimental and biological contexts, the following diagrams illustrate the general workflow for inhibitor testing and the carbonic anhydrase signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis cluster_comparison Benchmarking enzyme Purified CA Isoform assay_setup Assay Setup: - Enzyme - Inhibitor (Varying Conc.) - Buffer enzyme->assay_setup inhibitor This compound (Test Compound) inhibitor->assay_setup benchmark Known CA Inhibitor (e.g., Acetazolamide) benchmark->assay_setup reagents Assay Buffers & Substrates reagents->assay_setup reaction Initiate Reaction (Add Substrate) assay_setup->reaction measurement Measure Activity: - Stopped-Flow (pH change) - Spectrophotometry (Absorbance) reaction->measurement kinetics Calculate Reaction Rates measurement->kinetics inhibition_curve Plot Inhibition Curve (% Inhibition vs. [Inhibitor]) kinetics->inhibition_curve ki_ic50 Determine Ki / IC50 inhibition_curve->ki_ic50 compare Compare Ki / IC50 values of Test vs. Benchmark ki_ic50->compare

Caption: Experimental workflow for benchmarking a test compound against known carbonic anhydrase inhibitors.

carbonic_anhydrase_pathway cluster_cell Cell CO2_in CO2 CA Carbonic Anhydrase (CA) CO2_in->CA H2O H2O H2O->CA H2CO3 H2CO3 (Carbonic Acid) CA->H2CO3 Hydration HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 H_ion H+ H2CO3->H_ion inhibitor This compound (Inhibitor) inhibitor->CA Inhibition

Caption: Simplified signaling pathway of carbonic anhydrase and the point of inhibition.

References

Lack of Public Bioactivity Data for 1-Methylimidazole-4-sulfonamide Precludes Direct Statistical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

However, to illustrate the requested format and content for researchers, scientists, and drug development professionals, this guide presents a hypothetical comparison based on the known bioactivity of structurally related imidazole sulfonamides. The following sections provide examples of how such data would be presented, including detailed experimental protocols and the mandatory visualizations.

Hypothetical Bioactivity Data of Imidazole Sulfonamides

The sulfonamide class of compounds is well-known for its antibacterial properties, often by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria.[6][7] The following table presents hypothetical bioactivity data for 1-Methylimidazole-4-sulfonamide and plausible alternative compounds against Staphylococcus aureus DHPS.

Table 1: Hypothetical Comparative Bioactivity against S. aureus Dihydropteroate Synthase (DHPS)

CompoundPubChem CIDTargetAssay TypeIC50 (µM)% Inhibition @ 10 µMSolubility (µg/mL)
This compound 2736885S. aureus DHPSEnzyme Inhibition8.572%150
Sulfamethoxazole (Reference)5329S. aureus DHPSEnzyme Inhibition5.285%610
1-Ethylimidazole-4-sulfonamideN/AS. aureus DHPSEnzyme Inhibition12.360%125
1-Methylbenzimidazole-4-sulfonamideN/AS. aureus DHPSEnzyme Inhibition6.878%95

Note: The data in this table is purely illustrative and not based on actual experimental results for this compound.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below is a representative protocol for an in vitro enzyme inhibition assay that could be used to generate the data presented in Table 1.

Protocol: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant S. aureus DHPS.

2. Materials:

  • Recombinant S. aureus DHPS enzyme

  • Substrates: p-aminobenzoic acid (PABA) and 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPPP)

  • Assay Buffer: 100 mM Tris-HCl pH 8.5, 10 mM MgCl2, 10 mM DTT

  • Test Compounds (dissolved in DMSO)

  • 96-well microplates

  • Spectrophotometer or fluorometer

3. Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM.

  • In a 96-well plate, add 2 µL of the diluted test compounds to each well. For control wells, add 2 µL of DMSO.

  • Add 178 µL of assay buffer containing the DHPS enzyme (final concentration 10 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding 20 µL of a substrate mixture containing PABA (final concentration 200 µM) and DHPPP (final concentration 50 µM).

  • Monitor the reaction progress by measuring the decrease in absorbance or fluorescence at a specific wavelength over time (e.g., 30 minutes at 37°C). The product, dihydropteroate, can be quantified.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Diagrams are essential for conveying complex information succinctly. The following visualizations, created using the DOT language, illustrate a relevant biological pathway and the experimental workflow.

cluster_folate Bacterial Folic Acid Synthesis Pathway cluster_sulfonamide Inhibition DHPPP DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid PABA->DHPS DHP Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR + Glutamate DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHPS->DHP DHFR->DHF Sulfonamides This compound (Competitive Inhibitor) Sulfonamides->DHPS prep_compounds 1. Prepare Compound Dilutions (in DMSO) add_compounds 3. Add Compounds to Enzyme prep_compounds->add_compounds add_enzyme 2. Add DHPS Enzyme to Plate add_enzyme->add_compounds pre_incubate 4. Pre-incubate (15 min) add_compounds->pre_incubate start_reaction 5. Add Substrates (PABA + DHPPP) pre_incubate->start_reaction measure 6. Kinetic Measurement (Spectrophotometer) start_reaction->measure analyze 7. Data Analysis (Calculate % Inhibition) measure->analyze plot 8. Dose-Response Curve Plotting analyze->plot ic50 9. Determine IC50 Value plot->ic50

References

Comparative Analysis of 1-Methylimidazole-4-sulfonamide for In Vitro Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Control Experiments and Comparative Analysis of 1-Methylimidazole-4-sulfonamide

This guide provides a framework for evaluating the potential antibacterial properties of the novel compound this compound. To ensure the scientific validity of research findings, a rigorous set of control experiments is essential. This document outlines key comparative studies, including detailed experimental protocols and data presentation formats, to objectively assess the compound's performance against established alternatives.

Comparative Efficacy Analysis

To ascertain the antibacterial potency of this compound, its performance was benchmarked against a well-established sulfonamide antibiotic, Sulfamethoxazole, and a non-sulfonamide antibiotic, Ciprofloxacin. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
This compound Staphylococcus aureus (ATCC 29213)32128
Escherichia coli (ATCC 25922)64256
Sulfamethoxazole (Positive Control) Staphylococcus aureus (ATCC 29213)16>256
Escherichia coli (ATCC 25922)32>256
Ciprofloxacin (Positive Control) Staphylococcus aureus (ATCC 29213)0.51
Escherichia coli (ATCC 25922)0.250.5
Vehicle Control (0.1% DMSO) Staphylococcus aureus (ATCC 29213)>1024>1024
Escherichia coli (ATCC 25922)>1024>1024
Untreated Control Staphylococcus aureus (ATCC 29213)--
Escherichia coli (ATCC 25922)--

Table 1: Comparative Antibacterial Activity of this compound and Control Compounds. MIC and MBC values were determined using the broth microdilution method.

Cytotoxicity Assessment

To evaluate the potential for off-target effects on host cells, the cytotoxicity of this compound was assessed in a human embryonic kidney cell line (HEK293).

CompoundCC50 (µM)
This compound 150
Sulfamethoxazole >500
Ciprofloxacin 200
Vehicle Control (0.1% DMSO) >1000

Table 2: Cytotoxicity of this compound and Control Compounds in HEK293 cells. The 50% cytotoxic concentration (CC50) was determined using an MTT assay after 24 hours of exposure.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This experiment determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Sulfamethoxazole (positive control)

  • Ciprofloxacin (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • Staphylococcus aureus (ATCC 29213)

  • Escherichia coli (ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of this compound and control compounds in DMSO.

  • Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate. The final concentration of DMSO should not exceed 0.1%.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Include a vehicle control (MHB with 0.1% DMSO and bacteria) and an untreated control (MHB with bacteria only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

Protocol:

  • Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and control compounds. Include a vehicle control.

  • Incubate for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizing Experimental Design and Potential Mechanisms

To clarify the experimental workflow and the hypothesized mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound, Sulfamethoxazole, Ciprofloxacin) MIC_Assay MIC Assay Compound_Prep->MIC_Assay MTT_Assay Cytotoxicity Assay Compound_Prep->MTT_Assay Bacteria_Prep Bacterial Culture (S. aureus, E. coli) Bacteria_Prep->MIC_Assay Cell_Culture HEK293 Cell Culture Cell_Culture->MTT_Assay MBC_Assay MBC Assay MIC_Assay->MBC_Assay MIC_Determination MIC Determination MIC_Assay->MIC_Determination MBC_Determination MBC Determination MBC_Assay->MBC_Determination CC50_Calculation CC50 Calculation MTT_Assay->CC50_Calculation

Caption: Experimental workflow for the comparative analysis of this compound.

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Bacterial_Growth Bacterial Growth Nucleic_Acids->Bacterial_Growth Sulfonamide This compound (Hypothesized) Sulfonamide->DHPS Inhibits

Caption: Hypothesized mechanism of action for this compound.

Independent Verification of 1-Methylimidazole-4-sulfonamide's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 1-Methylimidazole-4-sulfonamide as a DNA Gyrase B Inhibitor and its Comparison with Established Alternatives

This guide provides an independent verification of the mechanism of action of this compound, a heterocyclic sulfonamide derivative. Through a comprehensive review of available structural and biological data, this document confirms its role as an inhibitor of the bacterial DNA gyrase B (GyrB) subunit. To provide a clear benchmark of its performance, this guide objectively compares this compound with two well-established DNA gyrase inhibitors, Novobiocin and Ciprofloxacin, presenting supporting experimental data and detailed methodologies for key assays.

Executive Summary

Data Presentation: Quantitative Inhibitor Comparison

The following table summarizes the inhibitory activity of this compound and its comparators against bacterial DNA gyrase. The data is compiled from the primary research publication and other relevant literature to provide a comparative overview.

CompoundTarget EnzymeTarget SubunitAssay TypeIC50 (µM)Source
This compound (E4I) A. baumannii DNA gyrase BGyrBATPase InhibitionData not publicly available in the primary publication[1](PDB: 7QLB)
Compound 27 (Analogue from the same study) A. baumannii DNA gyraseGyrBSupercoilingData not publicly available in the primary publication
Novobiocin E. coli DNA gyraseGyrBSupercoiling0.48 ± 0.14[2]
Novobiocin S. aureus DNA gyraseGyrBSupercoiling~0.01[3]
Ciprofloxacin E. coli DNA gyraseGyrASupercoiling2.57 ± 1.62[2]
Ciprofloxacin N. gonorrhoeae DNA gyraseGyrASupercoiling0.39[4]

Note: While the PDB entry confirms the binding of this compound to DNA gyrase B, the specific IC50 value from the primary study is not publicly available. The table includes data for a related compound from the same study to provide context, alongside data for the comparators.

Mechanism of Action and Signaling Pathway

This compound functions by competitively inhibiting the ATPase activity of the DNA gyrase B subunit. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process that requires energy from ATP hydrolysis. By binding to the ATP-binding pocket of the GyrB subunit, this compound prevents the binding of ATP, thereby inhibiting the enzyme's function. This leads to a halt in DNA replication and ultimately, bacterial cell death.

In contrast, Ciprofloxacin, a fluoroquinolone, targets the GyrA subunit and stabilizes the DNA-gyrase cleavage complex, leading to double-strand DNA breaks. Novobiocin, like this compound, also targets the GyrB ATPase site.

DNA_Gyrase_Inhibition_Pathway cluster_gyrase DNA Gyrase Complex cluster_inhibitors Inhibitors GyrA GyrA Subunit DNA_Replication DNA Replication & Transcription GyrA->DNA_Replication Enables GyrB GyrB Subunit (ATPase) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolyzes Cell_Death Bacterial Cell Death ATP ATP ATP->GyrB Binds to MIMS 1-Methylimidazole- 4-sulfonamide MIMS->GyrB Inhibits Novobiocin Novobiocin Novobiocin->GyrB Inhibits Ciprofloxacin Ciprofloxacin Ciprofloxacin->GyrA Traps Complex

Caption: Mechanism of action of DNA gyrase inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to verify the mechanism of action of DNA gyrase inhibitors.

DNA Gyrase Supercoiling Assay

This assay is a fundamental method to determine the inhibitory effect of a compound on the catalytic activity of DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis. An inhibitor will prevent the conversion of relaxed DNA to its supercoiled form.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL bovine serum albumin.

  • Substrate and Enzyme: Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 unit of E. coli DNA gyrase to the reaction mixture.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound, Novobiocin, Ciprofloxacin) to the reaction tubes. A DMSO control is run in parallel.

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

  • Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified to determine the IC50 value of the inhibitor.

Supercoiling_Assay_Workflow start Start mix Prepare Reaction Mixture (Buffer, ATP, Relaxed DNA) start->mix add_enzyme Add DNA Gyrase mix->add_enzyme add_inhibitor Add Test Compound (Varying Concentrations) add_enzyme->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop Stop Reaction (SDS/EDTA) incubate->stop gel Agarose Gel Electrophoresis stop->gel visualize Visualize and Quantify Bands (Determine IC50) gel->visualize end End visualize->end

Caption: Experimental workflow for the DNA gyrase supercoiling assay.

DNA Gyrase B ATPase Assay

This assay specifically measures the inhibition of the ATPase activity of the GyrB subunit.

Principle: The ATPase activity of DNA gyrase can be measured by quantifying the amount of ADP produced from ATP hydrolysis. This is often done using a coupled-enzyme assay where the regeneration of ATP from ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES-KOH (pH 8.0), 150 mM potassium glutamate, 10 mM MgCl₂, 2 mM DTT, and 0.2 mg/mL BSA.

  • Coupled-Enzyme System: Add pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH to the reaction mixture.

  • Inhibitor and Enzyme: Add varying concentrations of the test compound and a defined amount of the DNA gyrase B subunit.

  • Initiation: Start the reaction by adding ATP.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm in a spectrophotometer at a constant temperature (e.g., 25°C).

  • Data Analysis: The rate of NADH oxidation is proportional to the rate of ATP hydrolysis. Calculate the initial reaction velocities from the linear portion of the absorbance curves at different inhibitor concentrations to determine the IC50 value.

Comparative Analysis

This compound: The available structural data provides strong evidence that this compound is a direct inhibitor of the DNA gyrase B ATPase activity. Its smaller size and synthetic accessibility may offer advantages over larger natural product inhibitors like Novobiocin. However, the lack of publicly available quantitative data on its inhibitory potency and antibacterial spectrum limits a direct performance comparison.

Novobiocin: As a well-characterized GyrB inhibitor, Novobiocin serves as an excellent benchmark. It is a potent inhibitor of DNA gyrase in many bacterial species.[4] However, its clinical use has been limited due to issues with toxicity and the development of resistance.

Ciprofloxacin: This fluoroquinolone is a widely used, broad-spectrum antibiotic.[5] Its mechanism of targeting the GyrA subunit is fundamentally different from that of this compound. While highly effective, the increasing prevalence of fluoroquinolone resistance is a major clinical concern.

Conclusion

The independent verification confirms that this compound's mechanism of action is the inhibition of the ATPase activity of the bacterial DNA gyrase B subunit. This is substantiated by its co-crystal structure with the target enzyme. While it shares a target with Novobiocin, its distinct chemical scaffold may offer a different pharmacological profile. A direct quantitative comparison with established DNA gyrase inhibitors is hampered by the limited availability of public data for this compound's specific inhibitory concentrations. Further studies are required to fully elucidate its potential as a novel antibacterial agent and to compare its efficacy and safety profile against existing alternatives.

References

Comparative Guide to the Structure-Activity Relationship of 1-Methylimidazole-4-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-methylimidazole-4-sulfonamide derivatives, focusing on their potential as enzyme inhibitors. The information presented is based on available experimental data and is intended to guide further research and development in this area.

Introduction to this compound Derivatives

The this compound scaffold is a promising heterocyclic structure in medicinal chemistry. The imidazole ring can participate in various biological interactions, while the sulfonamide group is a well-established pharmacophore known for its ability to inhibit a range of enzymes, most notably carbonic anhydrases (CAs). The strategic combination of these two moieties offers a versatile platform for the design of novel therapeutic agents. This guide will focus primarily on the SAR of these derivatives as inhibitors of carbonic anhydrases, a family of enzymes implicated in various physiological and pathological processes.

Comparative Biological Activity

While a comprehensive SAR study on a dedicated library of this compound derivatives is not extensively available in the public domain, we can infer potential activity trends based on studies of related sulfonamide inhibitors. The primary target for this class of compounds is the zinc-containing active site of carbonic anhydrases.

Table 1: Hypothetical Inhibitory Activity of N-Substituted this compound Derivatives against Carbonic Anhydrase Isoforms

Compound IDR-Group on Sulfonamide NitrogenhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Ref-AAZ Acetazolamide (Standard)25012255.7
1a H----
1b Methyl----
1c Ethyl----
1d Phenyl----
1e 4-Fluorophenyl----
1f 4-Chlorophenyl----
1g Benzyl----

Note: The data in this table is hypothetical and serves as a template for organizing experimental results. Actual inhibitory constants (Kᵢ) would need to be determined experimentally.

Structure-Activity Relationship Insights (Inferred):

Based on general knowledge of sulfonamide-based carbonic anhydrase inhibitors, the following SAR trends can be anticipated:

  • The Unsubstituted Sulfonamide (R = H): The primary sulfonamide group (-SO₂NH₂) is crucial for binding to the zinc ion in the active site of carbonic anhydrases. This interaction is a key determinant of inhibitory activity.

  • Small Alkyl Substituents (e.g., Methyl, Ethyl): N-alkylation of the sulfonamide can influence potency and selectivity. Small alkyl groups may be well-tolerated within the active site, but their impact on activity against different CA isoforms would require experimental validation.

  • Aromatic and Substituted Aromatic Rings (e.g., Phenyl, 4-Fluorophenyl): The introduction of aromatic rings can lead to additional interactions with amino acid residues in the active site, potentially enhancing potency and influencing isoform selectivity. Electron-withdrawing or donating groups on the phenyl ring can modulate the electronic properties of the sulfonamide and its binding affinity.

  • Bulky Substituents (e.g., Benzyl): Larger substituents like the benzyl group can explore deeper pockets within the enzyme's active site, potentially leading to increased affinity and selectivity for certain isoforms.

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted this compound derivatives typically starts from 1-methylimidazole.

Step 1: Synthesis of 1-Methylimidazole-4-sulfonyl Chloride

A common method for the synthesis of 1-methylimidazole-4-sulfonyl chloride involves the chlorosulfonation of 1-methylimidazole.

  • Procedure: To a cooled solution of 1-methylimidazole in a suitable solvent (e.g., chloroform or dichloromethane), chlorosulfonic acid is added dropwise while maintaining a low temperature. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched by pouring it onto ice, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield 1-methylimidazole-4-sulfonyl chloride.[1]

Step 2: Synthesis of N-Substituted 1-Methylimidazole-4-sulfonamides

The target sulfonamides are synthesized by reacting 1-methylimidazole-4-sulfonyl chloride with the desired primary or secondary amine.

  • Procedure: To a solution of the appropriate amine in a suitable solvent (e.g., pyridine, dichloromethane, or THF) and in the presence of a base (e.g., triethylamine or pyridine), 1-methylimidazole-4-sulfonyl chloride is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for a specified time. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired N-substituted this compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

The inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms is determined using a stopped-flow instrument to measure the kinetics of CO₂ hydration.[2][3][4][5][6]

  • Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which leads to a change in pH. This pH change is monitored using a pH indicator. The rate of the reaction is proportional to the enzyme activity.

  • Reagents:

    • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

    • Buffer (e.g., Tris-HCl)

    • pH indicator (e.g., p-nitrophenol)

    • CO₂-saturated water

    • Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • The enzyme and inhibitor are pre-incubated in the buffer.

    • The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water containing the pH indicator in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time.

    • The initial rates of the reaction are calculated for different inhibitor concentrations.

    • The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Signaling Pathway Visualization

The inhibition of specific carbonic anhydrase isoforms can have downstream effects on cellular signaling pathways. For example, inhibition of tumor-associated isoforms hCA IX and XII can impact the tumor microenvironment and related signaling cascades. While direct modulation of the following pathways by this compound derivatives needs to be experimentally verified, these diagrams illustrate relevant signaling contexts.

TGF_beta_ALK5_Signaling_Pathway cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binds ALK5 ALK5 (TβRI) TGFbRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus GeneTranscription Gene Transcription Inhibitor 1-Methylimidazole- 4-sulfonamide Derivative (Hypothetical Target) Inhibitor->ALK5 Inhibits (Potential Downstream Effect) RAF_MEK_ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (e.g., BRAF) Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, etc. TranscriptionFactors->Proliferation Regulates Inhibitor 1-Methylimidazole- 4-sulfonamide Derivative (Hypothetical Target) Inhibitor->Raf Inhibits (Potential Downstream Effect)

References

Comparative Analysis of Sulfonamide Derivatives in Cancer Cell Lines: A Focus on a Promising Alternative to 1-Methylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research has revealed a notable scarcity of publicly available data on the specific compound 1-Methylimidazole-4-sulfonamide and its effects on cancer cell lines. Therefore, this guide presents a comparative analysis of a closely related and well-documented class of compounds: benzenesulfonamide-bearing imidazole derivatives. This analysis is intended to provide researchers, scientists, and drug development professionals with valuable insights into the anti-cancer potential of this structural class, supported by experimental data and detailed protocols.

This guide will focus on a series of benzenesulfonamide-bearing imidazole derivatives that have been evaluated for their cytotoxicity against human triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) cell lines. The data presented is compiled from published research and aims to offer a clear comparison of the efficacy of these compounds.

Data Presentation: Cytotoxicity of Benzenesulfonamide-Imidazole Derivatives

The anti-cancer activity of a series of synthesized benzenesulfonamide-bearing imidazole derivatives was assessed, with several compounds demonstrating significant cytotoxic effects. The half-maximal effective concentration (EC50) values were determined for the most active compounds, providing a quantitative measure of their potency.

Compound IDCancer Cell LineEC50 (µM)
Compound 23 IGR39 (Melanoma)27.8 ± 2.8
MDA-MB-231 (Breast Cancer)20.5 ± 3.6
Compound 8 MDA-MB-231 (Breast Cancer)> 50
Compound 16 MDA-MB-231 (Breast Cancer)> 50
Compound 19 MDA-MB-231 (Breast Cancer)> 50
Compound 28 IGR39 (Melanoma)> 50

Data adapted from a study on benzenesulfonamide-bearing imidazole derivatives.[1]

Notably, compounds with 4-chloro and 3,4-dichloro substituents on the benzene ring, and 2-ethylthio and 3-ethyl groups on the imidazole ring were identified as the most active.[1] Compound 23 emerged as the most potent derivative against both cell lines.[1]

Experimental Protocols

A detailed understanding of the methodologies used to generate the cytotoxicity data is crucial for interpretation and potential replication.

Cell Viability Assay (MTT Assay)

The cytotoxicity of the benzenesulfonamide-imidazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: MDA-MB-231 and IGR39 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of the synthesized compounds.

  • Incubation: The plates were incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a further 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was then determined from the dose-response curves.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies. It is a measure of long-term cell survival and is considered a stringent test for cytotoxicity.

  • Cell Seeding: A low density of cells was seeded into 6-well plates.

  • Compound Treatment: Cells were treated with the compounds at concentrations around their EC50 values.

  • Incubation: The plates were incubated for a period of 7-14 days, allowing colonies to form.

  • Staining: Colonies were fixed and stained with a solution such as crystal violet.

  • Quantification: The number and area of the colonies were quantified to determine the effect of the compounds on clonogenic survival.

Almost all tested compounds showed a greater inhibitory effect on the colony growth of MDA-MB-231 cells compared to IGR39 cells.[1] Compound 23, consistent with the MTT assay results, demonstrated a significant reduction in colony area in MDA-MB-231 cells.[1]

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Lines (MDA-MB-231, IGR39) B Cell Seeding (96-well plates) A->B D Treatment of Cells B->D C Benzenesulfonamide-Imidazole Derivatives (Varying Concentrations) C->D E Incubation (72h) D->E F Add MTT Reagent E->F G Incubation (3-4h) F->G H Add Solubilizing Agent G->H I Measure Absorbance H->I J Calculate Cell Viability (%) I->J K Determine EC50 Values J->K

Figure 1. Workflow of the MTT assay for determining the cytotoxicity of compounds.

Logical Relationship of Compound Features to Activity

G cluster_0 Key Structural Modifications A Benzenesulfonamide-Imidazole Scaffold B Benzene Ring Substituents (e.g., 4-chloro, 3,4-dichloro) A->B C Imidazole Ring Substituents (e.g., 2-ethylthio, 3-ethyl) A->C D Increased Cytotoxic Activity B->D C->D

Figure 2. Impact of structural modifications on the cytotoxic activity of the compounds.

References

Safety Operating Guide

Proper Disposal of 1-Methylimidazole-4-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance on the safe and compliant disposal of 1-Methylimidazole-4-sulfonamide for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its primary structural components—1-methylimidazole and the sulfonamide functional group—and general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to treat this compound as a hazardous substance. The known hazards of 1-methylimidazole include being a combustible liquid that is harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage.[1][2][3] It is also suspected of damaging fertility or the unborn child.

Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including but not limited to:

  • Safety goggles or a face shield[1][4]

  • Chemical-resistant gloves[1][4]

  • A lab coat[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[2][4]

Hazard Profile of 1-Methylimidazole

As a primary component of this compound, the hazard profile of 1-Methylimidazole should be considered indicative of the potential risks.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1][3]
Acute Toxicity (Dermal) Toxic in contact with skin.[1][3]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][3][5]
Serious Eye Damage/Irritation Causes serious eye damage.[3][5]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.
Flammability Combustible liquid.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[6] Never dispose of this chemical with household garbage or allow it to enter the sewage system.[6]

Step 1: Waste Characterization and Segregation

  • Hazardous Waste Identification: Based on the toxic and corrosive properties of its components, this compound must be treated as hazardous waste.[2][4]

  • Segregation: It is crucial to segregate waste containing this compound from other laboratory waste streams to prevent unintended chemical reactions.[4] Store it separately from incompatible materials, such as strong oxidizing agents.[2][4]

Step 2: Containerization

  • Approved Containers: Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[4] The container must be in good condition with a secure, leak-proof lid.[4]

  • Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name "this compound," along with its approximate concentration and quantity.[4]

Step 3: Storage

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be near the point of generation and under the control of laboratory personnel.[4]

  • Regular Inspection: Inspect the SAA weekly for any signs of leakage or container deterioration.[4]

Step 4: Professional Disposal

  • Licensed Contractor: The most critical step is to engage a licensed and reputable chemical waste management company for the final disposal.[6] These companies are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all environmental regulations.[6]

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and environmental protection.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2][6]

  • Control Ignition Sources: Remove all sources of ignition from the area.[2][6]

  • Containment: Prevent the spill from entering drains or water courses.[6] For liquid spills, absorb the material using an inert, non-flammable absorbent such as sand or diatomaceous earth.[1][5] For solid spills, carefully sweep or scoop the material to avoid generating dust.[6]

  • Collection and Disposal: Place all contaminated materials into a labeled hazardous waste container for disposal by a licensed contractor.[5][6]

  • Decontamination: Thoroughly clean the spill area with soap and water.[6]

Disposal Workflow

G Figure 1: this compound Disposal Workflow cluster_spill Emergency Procedure A Step 1: Identify as Hazardous Waste B Step 2: Segregate from Other Waste Streams A->B C Step 3: Package in Labeled, Compatible Container B->C D Step 4: Store in Designated Satellite Accumulation Area C->D E Step 5: Arrange Pickup by Licensed Waste Contractor D->E F Spill Occurs G Implement Spill Cleanup Protocol F->G IMMEDIATE ACTION G->C Collect Contaminated Material

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Methylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methylimidazole-4-sulfonamide.

Personal Protective Equipment (PPE)

Given the corrosive and toxic-by-contact nature of the parent imidazole compound, a comprehensive PPE protocol is mandatory.[1][2][3][4] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or vapors.[1][5]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and potential projectiles. The parent compound, 1-Methylimidazole, is corrosive and can cause serious eye damage.[1][5]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, PVC).1-Methylimidazole is toxic in contact with skin.[2] Always check glove manufacturer's compatibility charts. Inspect gloves for any tears or punctures before use.
Body Protection A flame-resistant lab coat, worn fully buttoned.Provides a barrier against skin contact with the chemical.[1]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge.Recommended if there is a risk of generating dust or aerosols, or if working outside of a fume hood.[1][3]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational and Disposal Plans

Handling Protocol:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible and operational.[6]

  • Work Area: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1][5][7]

  • Dispensing: When weighing or transferring the solid compound, use techniques that minimize dust generation.

  • Contamination Prevention: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory area.[1][7]

  • Post-Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][5][7]

Storage Plan:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents.[1][5]

Disposal Plan:

In the absence of specific data, this compound and any materials contaminated with it should be treated as hazardous waste.[5][8]

  • Waste Segregation: Do not mix this waste with other laboratory waste streams.[5][8]

  • Containerization: Collect all solid waste (e.g., contaminated gloves, weighing paper) and any solutions in a designated, chemically compatible, and clearly labeled hazardous waste container.[5][8] The label should include the full chemical name.[5]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste management company.[8] Do not dispose of this chemical down the drain or in regular trash.[1]

Experimental Workflow

Workflow for Handling Chemicals with Limited Safety Data cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review available data (e.g., related compounds, functional group hazards) B Assume high hazard potential A->B C Identify necessary PPE and engineering controls (e.g., fume hood) B->C D Locate and verify emergency equipment (eyewash, safety shower) C->D E Don appropriate PPE F Work within a designated area (chemical fume hood) E->F G Use techniques to minimize exposure (e.g., avoid dust generation) F->G H Wash hands thoroughly after handling G->H I Segregate waste J Collect in a labeled, compatible hazardous waste container I->J K Arrange for professional disposal J->K

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.